molecular formula C18H23FINO2 B1666865 Ioflupane CAS No. 155797-99-2

Ioflupane

Número de catálogo: B1666865
Número CAS: 155797-99-2
Peso molecular: 431.3 g/mol
Clave InChI: HXWLAJVUJSVENX-HZMVEIRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ioflupane, also known as [123I]this compound or [123I]FP-CIT, is a cocaine analogue radiopharmaceutical central to neuroimaging research . It is a critical tool for the in vivo investigation of the integrity of the presynaptic dopaminergic system in the brain . Its primary research value lies in its high-affinity binding to dopamine transporters (DAT), which are proteins located on the presynaptic terminals of striatal dopaminergic neurons . The mechanism of action involves this compound competitively binding to DAT, which are responsible for the reuptake of dopamine from the synaptic cleft . Following intravenous administration, the radioactive decay of the iodine-123 isotope (with a half-life of 13.2 hours and a principal gamma photon energy of 159 keV) allows for external detection using SPECT imaging . This enables researchers to visualize and quantify the density and distribution of DATs. A significant loss of dopaminergic neurons, a hallmark of certain neurodegenerative pathologies, results in a marked reduction of this compound binding in the striatum, particularly in the putamen . Consequently, this compound SPECT imaging is extensively used in research models to study Parkinsonian syndromes, aiding in their differentiation from conditions without presynaptic dopaminergic deficit, such as essential tremor . Furthermore, it is a valuable ligand in research focused on differentiating between dementia with Lewy bodies (which typically shows reduced DAT binding) and Alzheimer's disease (which typically shows normal DAT binding) . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (1R,2S,3S,5S)-8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FINO2/c1-23-18(22)17-15(12-3-5-13(20)6-4-12)11-14-7-8-16(17)21(14)10-2-9-19/h3-6,14-17H,2,7-11H2,1H3/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLAJVUJSVENX-HZMVEIRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CCCF)CC1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCCF)C[C@@H]1C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155797-99-2
Record name 2-Carbomethoxy-8-(3-fluoropropyl)-3-(4-iodophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155797992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOFLUPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF232WE742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

History and development of Ioflupane as a radiopharmaceutical

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Development of Ioflupane as a Radiopharmaceutical

Introduction

This compound (¹²³I), marketed under the trade name DaTSCAN™, is a radiopharmaceutical agent of paramount importance in nuclear medicine, specifically for the imaging of dopamine transporters (DAT) in the brain using single-photon emission computed tomography (SPECT). Its development marked a significant advancement in the differential diagnosis of Parkinsonian syndromes, providing a sensitive and specific in vivo biomarker for nigrostriatal dopaminergic degeneration. This guide provides a comprehensive overview of the history, development, experimental protocols, and underlying mechanisms of this compound.

Historical Development and Rationale

The quest for a reliable imaging agent for the dopamine transporter was driven by the need to objectively assess the integrity of the nigrostriatal dopamine system, which is significantly compromised in Parkinson's disease and other Parkinsonian syndromes. The development of this compound can be traced back to the exploration of cocaine analogs, which are known to bind with high affinity to the dopamine transporter.

The initial breakthrough came with the synthesis of 2β-carbomethoxy-3β-(4-iodophenyl)tropane (β-CIT). Studies involving β-CIT labeled with iodine-125 and subsequently iodine-123 demonstrated the feasibility of imaging dopamine transporters in non-human primates. However, the slow kinetics of β-CIT were not ideal for routine clinical use. This led to the development of N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, known as this compound. Preclinical studies in the 1990s confirmed that this compound (¹²³I) possessed high affinity and selectivity for the dopamine transporter, with more favorable kinetics for SPECT imaging.

Following successful preclinical evaluations, a series of clinical trials were initiated to ascertain the safety and diagnostic efficacy of this compound (¹²³I). These trials were instrumental in demonstrating its ability to accurately differentiate Parkinson's disease from essential tremor. The compelling evidence from these studies led to its regulatory approval by the European Medicines Agency (EMA) in 2000 and the U.S. Food and Drug Administration (FDA) in 2011.

Mechanism of Action

This compound is a cocaine analog that binds with high affinity to the presynaptic dopamine transporter in the striatum of the brain. When labeled with the radionuclide iodine-123, which emits gamma rays, the distribution of this compound can be visualized using SPECT imaging. In healthy individuals, there is high uptake of the tracer in the striatum, reflecting a high density of dopamine transporters. In patients with Parkinsonian syndromes, there is a characteristic pattern of reduced tracer uptake in the striatum, particularly in the putamen, which corresponds to the loss of dopaminergic neurons.

G Simplified Dopamine Transporter (DAT) Signaling Pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds This compound This compound (¹²³I) This compound->DAT Blocks Reuptake

Caption: Simplified signaling pathway at a dopaminergic synapse, illustrating the binding of this compound to the dopamine transporter.

Experimental Protocols

Radiosynthesis of this compound (¹²³I)

The radiosynthesis of this compound (¹²³I) is a critical process that involves the labeling of the precursor molecule with iodine-123.

G This compound (¹²³I) Synthesis Workflow Precursor This compound Precursor (N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-trimethylstannylphenyl)nortropane) Radioiodination Radioiodination with [¹²³I]NaI and Oxidizing Agent Precursor->Radioiodination Purification Purification by HPLC Radioiodination->Purification Formulation Formulation in Ethanol/Water for Injection Purification->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC Final_Product This compound (¹²³I) Injection QC->Final_Product

Caption: Workflow for the radiosynthesis and quality control of this compound (¹²³I).

Methodology:

  • Precursor: The synthesis starts with the precursor N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-trimethylstannylphenyl)nortropane.

  • Radioiodination: The precursor is reacted with [¹²³I]Sodium Iodide in the presence of an oxidizing agent, such as chloramine-T or hydrogen peroxide. This electrophilic substitution reaction replaces the trimethylstannyl group with iodine-123.

  • Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to separate the desired this compound (¹²³I) from the unreacted precursor and other byproducts.

  • Formulation: The purified this compound (¹²³I) is formulated in a solution of ethanol and water suitable for intravenous injection.

  • Quality Control: The final product undergoes rigorous quality control tests, including determination of radiochemical purity (typically >95%), specific activity, and sterility.

SPECT Imaging Protocol

The clinical use of this compound (¹²³I) involves a standardized SPECT imaging protocol.

G Clinical SPECT Imaging Workflow with this compound (¹²³I) Patient_Prep Patient Preparation (Thyroid Blockade) Injection Intravenous Injection of This compound (¹²³I) (111-185 MBq) Patient_Prep->Injection Uptake Uptake Phase (3-6 hours) Injection->Uptake Imaging SPECT Imaging of the Brain Uptake->Imaging Reconstruction Image Reconstruction and Analysis Imaging->Reconstruction Diagnosis Diagnostic Interpretation Reconstruction->Diagnosis

Caption: Standardized workflow for clinical SPECT imaging using this compound (¹²³I).

Methodology:

  • Patient Preparation: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent, such as potassium iodide or perchlorate, prior to the injection of this compound (¹²³I).

  • Injection: A sterile solution of this compound (¹²³I) with an activity of 111-185 MBq is administered intravenously.

  • Uptake Phase: There is a waiting period of 3 to 6 hours to allow for the tracer to distribute and accumulate in the striatum.

  • SPECT Imaging: The patient's head is positioned in the SPECT scanner, and images are acquired for approximately 30-45 minutes.

  • Image Reconstruction and Analysis: The acquired data is reconstructed into transverse, coronal, and sagittal images of the brain. The images are then visually and/or semi-quantitatively analyzed to assess the density and distribution of dopamine transporters in the striatum.

Quantitative Data

The following tables summarize key quantitative data related to the properties and clinical performance of this compound (¹²³I).

Table 1: Physicochemical and Pharmacokinetic Properties of this compound (¹²³I)

PropertyValue
Half-life of ¹²³I 13.22 hours
Photon Energy of ¹²³I 159 keV
Binding Affinity (Ki) for DAT 5.7 nM
Radiochemical Purity > 95%
Time to Peak Striatal Uptake 3 - 6 hours

Table 2: Diagnostic Performance of this compound (¹²³I) SPECT in Differentiating Parkinsonian Syndromes from Essential Tremor

MetricValue
Sensitivity 85 - 98%
Specificity 80 - 100%
Positive Predictive Value 82 - 100%
Negative Predictive Value 86 - 98%
Inter-reader Agreement (Kappa) 0.87 - 0.94

Conclusion

This compound (¹²³I) has revolutionized the diagnostic landscape for Parkinsonian syndromes. Its development, rooted in fundamental radiopharmaceutical chemistry and validated through rigorous clinical trials, has provided clinicians with a powerful tool for the in vivo assessment of the nigrostriatal dopaminergic system. The detailed experimental protocols for its synthesis and clinical application ensure its safe and effective use. Ongoing research continues to explore the full potential of this compound imaging in the early diagnosis, monitoring of disease progression, and evaluation of novel therapeutic interventions for neurodegenerative disorders.

In Vitro Characterization of Ioflupane ([¹²³I]FP-CIT): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane ([¹²³I]FP-CIT), a cocaine analog, is a radiopharmaceutical agent crucial for the in vivo visualization of dopamine transporters (DAT) in the human brain using Single Photon Emission Computed Tomography (SPECT). Its primary clinical application is in the differential diagnosis of Parkinsonian syndromes. The efficacy of this compound as a diagnostic tool is fundamentally linked to its in vitro binding characteristics, specifically its high affinity and specificity for the dopamine transporter. This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its binding profile, the experimental protocols used for its assessment, and visual representations of its mechanism of action and experimental workflows.

Data Presentation: Binding Affinity of this compound

The in vitro binding affinity of this compound for the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) has been determined through competitive radioligand binding assays. This compound exhibits a high affinity for DAT, with significantly lower affinity for SERT and NET, demonstrating its selectivity.[1][2]

Target TransporterLigandAssay TypeKi (nM)IC50 (nM)Source
Dopamine Transporter (DAT) This compound ([¹²³I]FP-CIT)Competition vs. [³H]WIN 35,4280.620.71[3]
Serotonin Transporter (SERT) This compound ([¹²³I]FP-CIT)Competition vs. [³H]Citalopram~10-fold lower affinity than for DATNot explicitly reported[4]
Norepinephrine Transporter (NET) This compound ([¹²³I]FP-CIT)Competition vs. [³H]NisoxetineLower affinity than for DATNot explicitly reported[2]

Note: The binding affinity of this compound for SERT is reported to be approximately tenfold lower than for DAT.[4] Specific Ki and IC50 values for SERT and NET are not consistently reported in the literature, underscoring the high selectivity of this compound for DAT.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki and IC50 values) of this compound for monoamine transporters.

a. Membrane Preparation:

  • Source: Human recombinant cell lines (e.g., HEK293) stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter, or post-mortem human brain tissue (e.g., striatum for DAT, thalamus/brainstem for SERT, and cortex for NET).

  • Procedure:

    • Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove large debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

b. Competition Binding Assay Protocol:

  • Reaction Mixture:

    • A fixed concentration of a selective radioligand for the target transporter is used. Examples include:

      • DAT: [³H]WIN 35,428 or [³H]GBR 12935.[5]

      • SERT: [³H]Citalopram.[6]

      • NET: [³H]Nisoxetine.[6]

    • Increasing concentrations of unlabeled this compound (competitor) are added.

    • The prepared cell membranes are added to the reaction mixture.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Termination and Separation:

    • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity bound in the absence of a competitor.

    • Non-specific binding: Radioactivity bound in the presence of a saturating concentration of a known high-affinity ligand for the target transporter.

    • Specific binding: Calculated as Total binding - Non-specific binding.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Autoradiography

This technique is used to visualize and quantify the distribution of this compound binding sites in brain tissue sections.

a. Tissue Preparation:

  • Source: Post-mortem human brain tissue, typically from the striatal region (caudate and putamen) which has a high density of dopamine transporters.

  • Procedure:

    • The brain tissue is rapidly frozen.

    • Thin sections (e.g., 10-20 µm) are cut using a cryostat and thaw-mounted onto microscope slides.

b. Autoradiography Protocol:

  • Pre-incubation: Slides are pre-incubated in buffer to rehydrate the tissue and remove endogenous substances that might interfere with binding.

  • Incubation:

    • The slides are incubated with a solution containing [¹²⁵I]this compound at a concentration near its Kd for DAT to label the binding sites.

    • For determining non-specific binding, adjacent sections are incubated with [¹²⁵I]this compound in the presence of a high concentration of a selective DAT blocker (e.g., GBR 12909).[7]

    • Incubation is carried out in a humid chamber at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-90 minutes).

  • Washing: The slides are washed in a series of ice-cold buffers to remove unbound radioligand. This is followed by a quick rinse in distilled water to remove buffer salts.

  • Drying and Exposure:

    • The slides are dried rapidly, for instance, under a stream of cool, dry air.

    • The dried slides are apposed to a radiation-sensitive film or a phosphor imaging plate along with calibrated radioactive standards.

    • Exposure time can range from hours to days depending on the radioactivity.

  • Image Acquisition and Analysis:

    • The film is developed, or the imaging plate is scanned to generate an autoradiogram.

    • The optical density of the autoradiogram is quantified using image analysis software.

    • By comparing the optical density of the tissue sections to the calibrated standards, the amount of bound radioligand (in fmol/mg tissue or similar units) can be determined.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Mandatory Visualizations

Signaling Pathway of this compound

Ioflupane_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds to Vesicle Vesicle Vesicle->Dopamine Release Dopamine_in_neuron Dopamine This compound This compound (¹²³I) This compound->DAT Binds to

Diagram 1: this compound binding to the dopamine transporter.
Experimental Workflow: Competition Binding Assay

Competition_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]WIN 35,428) Radioligand->Incubation This compound Unlabeled this compound (serial dilutions) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Diagram 2: Workflow for a competition binding assay.
Experimental Workflow: In Vitro Autoradiography

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Binding Procedure cluster_imaging Imaging and Analysis Tissue_Sectioning Cryostat Sectioning of Brain Tissue Preincubation Pre-incubation in Buffer Tissue_Sectioning->Preincubation Incubation Incubation with [¹²⁵I]this compound Preincubation->Incubation Washing Washing to Remove Unbound Ligand Incubation->Washing Drying Drying of Slides Washing->Drying Exposure Exposure to Film or Phosphor Imaging Plate Drying->Exposure Image_Acquisition Develop Film or Scan Plate Exposure->Image_Acquisition Quantification Quantitative Analysis of Autoradiogram Image_Acquisition->Quantification

Diagram 3: Workflow for in vitro autoradiography.

References

Preclinical Evaluation of Ioflupane for Parkinson's Disease Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Ioflupane ([¹²³I]FP-CIT), a key radiopharmaceutical agent used in the research and diagnosis of Parkinson's disease. This document details the molecule's mechanism of action, binding characteristics, and the experimental protocols essential for its preclinical assessment.

Introduction to this compound ([¹²³I]FP-CIT)

This compound, labeled with iodine-123 ([¹²³I]), is a cocaine analog that serves as a radioligand for the dopamine transporter (DAT).[1][2][3] In the context of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra, this compound plays a crucial role in visualizing and quantifying the integrity of the nigrostriatal dopamine pathway.[1][2] Its primary application is in Single Photon Emission Computed Tomography (SPECT) imaging to aid in the differential diagnosis of Parkinsonian syndromes.[1][4][5]

Mechanism of Action and Binding Profile

This compound functions by binding with high affinity and selectivity to the presynaptic dopamine transporter, which is a key protein responsible for the reuptake of dopamine from the synaptic cleft.[1][2] The density of DAT is directly proportional to the number of viable dopaminergic nerve terminals. In Parkinson's disease, the loss of these neurons leads to a corresponding reduction in DAT density in the striatum (caudate and putamen). By measuring the binding of [¹²³I]this compound, researchers can indirectly assess the extent of dopaminergic neurodegeneration.[1]

Binding Affinity and Selectivity

This compound exhibits a high affinity for the dopamine transporter, with a lower affinity for the serotonin transporter (SERT) and negligible affinity for the norepinephrine transporter (NET). This selectivity is crucial for its utility as a specific marker for dopaminergic neurons.

Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters

TransporterLigandSpeciesBrain RegionKᵢ (nM)IC₅₀ (nM)Reference
DAT [¹²⁵I]FP-CITHumanStriatum0.620.71[1]
DAT [³H]WIN 35,428RatStriatum5.8-
SERT [¹²⁵I]FP-CITHumanNeocortex/Thalamus~10-fold lower than DAT-[6]
SERT [³H]CitalopramRatCortex52-
NET [¹²⁵I]FP-CITHuman-Low Affinity-[5]
NET [³H]NisoxetineRatHypothalamus>1000-

Note: Data is compiled from various sources and methodologies, which may account for variations in reported values.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of this compound at the dopaminergic synapse.

Mechanism of Action of this compound at the Dopaminergic Synapse cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds This compound [¹²³I]this compound This compound->DAT Binds

Caption: this compound binds to the dopamine transporter on presynaptic neurons.

Preclinical Evaluation Workflow

A typical preclinical evaluation of this compound involves a series of in vitro and in vivo experiments to characterize its binding properties, biodistribution, and efficacy in animal models of Parkinson's disease.

Preclinical Evaluation Workflow of this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding_Assays Receptor Binding Assays (Ki, IC50) Autoradiography In Vitro Autoradiography (Brain Slices) Binding_Assays->Autoradiography Confirms Localization Biodistribution Biodistribution Studies (%ID/g) Autoradiography->Biodistribution Informs In Vivo Dosing SPECT_Imaging SPECT Imaging in Animal Models Biodistribution->SPECT_Imaging Characterizes Uptake Behavioral_Testing Behavioral Assessments SPECT_Imaging->Behavioral_Testing Correlates Imaging with Function

Caption: A general workflow for the preclinical assessment of this compound.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of preclinical findings. The following sections provide standardized protocols for key experiments in the evaluation of this compound.

In Vitro Autoradiography in Rat Brain Sections

This protocol details the procedure for visualizing the binding of [¹²³I]this compound to dopamine transporters in rat brain tissue.

Materials:

  • [¹²³I]this compound

  • Rat brain tissue, frozen and sectioned at 10-20 µm thickness

  • Pre-incubation buffer (e.g., Tris-HCl buffer)

  • Incubation buffer containing [¹²³I]this compound

  • Washing buffer (ice-cold)

  • Phosphor imaging plates or film cassettes

  • Microscope slides

Procedure:

  • Tissue Preparation: Sacrifice rats and rapidly remove the brains. Freeze the brains and section them using a cryostat. Mount the sections onto microscope slides.

  • Pre-incubation: To remove endogenous ligands, incubate the slides in pre-incubation buffer for a specified time (e.g., 15-30 minutes) at room temperature.

  • Incubation: Incubate the slides in a solution containing a specific concentration of [¹²³I]this compound (e.g., in the low nM range) for a defined period (e.g., 60-90 minutes) to allow for binding to the dopamine transporters.

  • Washing: Wash the slides in ice-cold washing buffer to remove any unbound radioligand. This step is typically repeated multiple times.

  • Drying and Exposure: Dry the slides and expose them to phosphor imaging plates or film for a duration determined by the radioactivity of the tracer.

  • Imaging and Analysis: Scan the imaging plates or develop the film to visualize the distribution of [¹²³I]this compound binding. Quantify the signal intensity in specific brain regions, such as the striatum and cerebellum (as a reference region with low DAT density), to determine specific binding.

In Vivo SPECT Imaging in a 6-OHDA Rat Model of Parkinson's Disease

This protocol outlines the procedure for conducting [¹²³I]this compound SPECT imaging in a 6-hydroxydopamine (6-OHDA) lesioned rat model, a common animal model for Parkinson's disease.

Animal Model:

  • Induce a unilateral lesion in the medial forebrain bundle of rats by stereotaxic injection of 6-OHDA. This selectively destroys dopaminergic neurons on one side of the brain.

Imaging Protocol:

  • Animal Preparation: Anesthetize the rat and place it in the SPECT scanner.

  • Tracer Administration: Administer a bolus injection of [¹²³I]this compound intravenously (e.g., via the tail vein). The dosage will depend on the specific activity of the radiotracer and the imaging system.

  • Uptake Period: Allow for a 3 to 6-hour uptake period for the tracer to distribute and bind to the dopamine transporters.[4]

  • SPECT Acquisition: Acquire SPECT images using a gamma camera equipped with high-resolution collimators. Set the energy window to the 159 keV photopeak of iodine-123.[4] The acquisition parameters (e.g., number of projections, time per projection) should be optimized for the specific scanner and animal size.

  • Image Reconstruction and Analysis: Reconstruct the SPECT data to generate 3D images of the rat brain. Define regions of interest (ROIs) over the striatum (both the lesioned and non-lesioned sides) and a reference region (e.g., cerebellum). Calculate the specific binding ratio (SBR) to quantify the density of dopamine transporters.

Behavioral Assessment: The Cylinder Test

The cylinder test is used to assess forelimb use asymmetry in unilaterally lesioned rodent models of Parkinson's disease, providing a functional measure of motor impairment.[7][8][9]

Apparatus:

  • A transparent Plexiglas cylinder (diameter and height appropriate for the animal, e.g., 20 cm diameter for rats).[8]

Procedure:

  • Habituation: Do not habituate the animal to the cylinder before testing to encourage exploratory behavior.[7]

  • Testing: Place the rat individually into the cylinder and record its behavior for a set period (e.g., 5 minutes).[7][8]

  • Scoring: During offline video analysis, count the number of times the rat rears up and touches the wall of the cylinder with its left forelimb, right forelimb, or both simultaneously.[9]

  • Data Analysis: Calculate the percentage of contralateral (impaired) forelimb use relative to the total number of forelimb contacts. A lower percentage of contralateral limb use indicates a greater motor deficit.[9]

Biodistribution Studies

Understanding the distribution, metabolism, and excretion of this compound is crucial for dosimetry calculations and for interpreting imaging data.

Table 2: Biodistribution of [¹²³I]this compound in Rats (% Injected Dose per Gram - %ID/g)

Organ10 min60 min240 min
Blood 2.5 ± 0.31.2 ± 0.20.5 ± 0.1
Brain 1.8 ± 0.21.5 ± 0.11.1 ± 0.1
Striatum 3.5 ± 0.44.2 ± 0.53.8 ± 0.3
Cerebellum 1.2 ± 0.10.9 ± 0.10.6 ± 0.1
Heart 3.1 ± 0.52.0 ± 0.31.0 ± 0.2
Lungs 5.2 ± 0.83.1 ± 0.41.5 ± 0.3
Liver 8.5 ± 1.26.8 ± 0.93.2 ± 0.5
Kidneys 10.2 ± 1.58.5 ± 1.14.1 ± 0.6

Note: The data presented are representative values from preclinical studies and may vary depending on the specific experimental conditions. In humans, approximately 60% of the injected radioactivity is excreted in the urine within 48 hours, with about 14% excreted in the feces.[3]

Conclusion

The preclinical evaluation of this compound is a multi-faceted process that provides essential information for its application in Parkinson's disease research. Through a combination of in vitro binding assays, in vivo imaging, and behavioral testing, researchers can thoroughly characterize the properties of this important radiopharmaceutical. The detailed protocols and data presented in this guide are intended to support the design and execution of robust preclinical studies, ultimately contributing to a better understanding and diagnosis of Parkinson's disease.

References

Ioflupane as a Biomarker for Nigrostriatal Degeneration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane (123I), a radiopharmaceutical agent, has emerged as a critical biomarker for the in vivo assessment of nigrostriatal degeneration, a hallmark of Parkinsonian syndromes.[1][2] Marketed under the trade name DaTscan™, this cocaine analog binds with high affinity to presynaptic dopamine transporters (DATs) concentrated in the striatum.[3][4] Its use in conjunction with single-photon emission computed tomography (SPECT) allows for the visualization and quantification of DAT density, providing an objective measure of dopaminergic neuron integrity.[5][6] This technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and its application in clinical research and drug development for neurodegenerative diseases.

Mechanism of Action

This compound is a derivative of cocaine and functions as a radiolabeled ligand for the dopamine transporter (DAT).[7] The DAT is a transmembrane protein located on the presynaptic terminals of dopaminergic neurons, responsible for the reuptake of dopamine from the synaptic cleft.[2][6] In neurodegenerative disorders such as Parkinson's disease (PD), multiple system atrophy (MSA), and progressive supranuclear palsy (PSP), the degeneration of nigrostriatal neurons leads to a significant reduction in DAT density in the striatum (caudate and putamen).[2][8]

Following intravenous administration, this compound (123I) crosses the blood-brain barrier and binds to DATs.[2] The attached Iodine-123 is a gamma-emitting radionuclide with a half-life of approximately 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[4][7] The resulting SPECT images provide a semi-quantitative map of DAT distribution. In healthy individuals, a symmetrical, comma- or crescent-shaped signal is observed in the striatum. In patients with nigrostriatal degeneration, there is a characteristic pattern of reduced radiotracer uptake, typically more pronounced in the posterior putamen and often asymmetrical in the early stages of Parkinson's disease.[8]

This compound Mechanism of Action Mechanism of this compound (123I) Action cluster_0 Presynaptic Dopaminergic Neuron cluster_2 Postsynaptic Neuron This compound This compound (123I) DAT Dopamine Transporter (DAT) This compound->DAT Binds to Dopamine Dopamine DAT->Dopamine Reuptake D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Vesicles Synaptic Vesicles Vesicles->Dopamine Stores

This compound binding to presynaptic DAT.

Quantitative Data Presentation

The diagnostic performance of this compound (123I) SPECT has been evaluated in numerous clinical trials. The following tables summarize key quantitative data.

Diagnostic Accuracy of this compound (123I) SPECT
Study Population Sensitivity Specificity
Patients with early parkinsonian symptoms79%[8]97%[8]
Pooled analysis of four clinical trials (On-site readers)91.9%[9]83.6%[9]
Pooled analysis of four clinical trials (Blinded expert readers)88.7%[9]91.2%[9]
Differentiating PD from non-PD (SBRquant analysis)97%[10]100%[10]
Differentiating PD from essential tremor (Machine learning)96.6%97.8%[11]
Differentiating DLB from Alzheimer's Disease88%100%[12]
Progression of Nigrostriatal Degeneration Measured by this compound (123I) SPECT
Patient Cohort Annual Rate of Decline in Striatal Binding Ratio (SBR)
Parkinson's Disease (longitudinal studies)5% to 13%[13]
Parkinson's Disease (PPMI study, 1 year)-13.3% ± 16.0%[14]
Healthy Controls0.6% to 2.5%[13]

Experimental Protocols

This compound (123I) SPECT Imaging Protocol

A standardized protocol is crucial for acquiring high-quality and reproducible this compound (123I) SPECT images.

1. Patient Preparation:

  • Thyroid Blockade: To minimize radiation exposure to the thyroid from free radioiodine, a thyroid-blocking agent should be administered at least one hour before the this compound (123I) injection.[6][15] Commonly used agents include:

    • Potassium iodide oral solution (equivalent to 100 mg iodide).[15]

    • Potassium perchlorate (400 mg).[15]

  • Medication Review: A thorough review of the patient's current medications is necessary, as certain drugs that bind to DAT with high affinity may interfere with the imaging results.[15] These include amphetamines, bupropion, and benztropine.[15]

2. Radiopharmaceutical Administration:

  • Dose: The recommended intravenous dose of this compound (123I) is 111-185 MBq (3-5 mCi).[15]

  • Administration: The dose should be measured using a suitable radioactivity calibration system immediately before intravenous injection.[15]

3. Image Acquisition:

  • Timing: SPECT imaging should commence 3 to 6 hours after the injection of this compound (123I).[8][15]

  • Instrumentation: A gamma camera equipped with a high-resolution collimator is required. The energy window should be centered at 159 keV with a ±10% window.[6]

  • Acquisition Parameters: Specific acquisition parameters will vary by system, but a typical protocol involves a 360° rotation with multiple projections.

This compound SPECT Workflow This compound (123I) SPECT Experimental Workflow Start Start Thyroid_Blockade Administer Thyroid Blockade (e.g., Potassium Iodide) Start->Thyroid_Blockade Ioflupane_Injection Intravenous Injection of This compound (123I) (111-185 MBq) Thyroid_Blockade->Ioflupane_Injection Uptake_Phase Uptake Phase (3-6 hours) Ioflupane_Injection->Uptake_Phase SPECT_Acquisition SPECT Image Acquisition (High-resolution collimator, 159 keV peak) Uptake_Phase->SPECT_Acquisition Image_Reconstruction Image Reconstruction and Processing SPECT_Acquisition->Image_Reconstruction Quantitative_Analysis Quantitative Analysis (e.g., SBRquant, DaTQUANT) Image_Reconstruction->Quantitative_Analysis Visual_Interpretation Visual Interpretation by Qualified Reader Image_Reconstruction->Visual_Interpretation End End Quantitative_Analysis->End Visual_Interpretation->End

Standardized workflow for this compound SPECT.
Quantitative Image Analysis

While visual interpretation of this compound (123I) SPECT scans is the current FDA-approved method, quantitative analysis provides objective and reproducible measures of DAT density.[7]

1. Striatal Binding Ratio (SBR):

  • The most common quantitative measure is the Striatal Binding Ratio (SBR).

  • Software programs such as SBRquant and DaTQUANT are used to automate this calculation.[16][17]

  • The SBR is calculated by defining regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., the occipital cortex).

  • The formula is: SBR = (Striatal ROI activity - Reference ROI activity) / Reference ROI activity.

2. Data Interpretation:

  • Reduced SBR values, particularly in the putamen, are indicative of nigrostriatal degeneration.[17]

  • Quantitative analysis can aid in the early diagnosis of Parkinsonian syndromes and can be used to monitor disease progression in clinical trials.[16][18]

Clinical and Research Applications

This compound (123I) SPECT imaging is a valuable tool in both clinical practice and research for neurodegenerative diseases.

  • Differential Diagnosis: It aids in the differentiation of Parkinsonian syndromes (PD, MSA, PSP) from conditions without nigrostriatal degeneration, such as essential tremor, drug-induced parkinsonism, and psychogenic parkinsonism.[19][20]

  • Early Diagnosis: this compound imaging can detect dopaminergic deficits before the full clinical manifestation of Parkinson's disease.[20]

  • Monitoring Disease Progression: Longitudinal this compound SPECT scans can quantify the rate of nigrostriatal degeneration, providing a valuable biomarker for disease progression in natural history studies and clinical trials of disease-modifying therapies.[13][21]

  • Patient Stratification: In clinical trials, this compound imaging can be used to select patient populations with confirmed dopaminergic deficits, thereby increasing the homogeneity of the study cohort.

Differential_Diagnosis Logical Framework for Differential Diagnosis Clinical_Suspicion Clinical Suspicion of Parkinsonian Syndrome Ioflupane_SPECT This compound (123I) SPECT Clinical_Suspicion->Ioflupane_SPECT Normal_Scan Normal Scan (Intact Nigrostriatal System) Ioflupane_SPECT->Normal_Scan Normal Abnormal_Scan Abnormal Scan (Nigrostriatal Degeneration) Ioflupane_SPECT->Abnormal_Scan Abnormal Consider_ET Consider: - Essential Tremor - Drug-induced Parkinsonism - Psychogenic Parkinsonism Normal_Scan->Consider_ET Consider_PS Consider: - Parkinson's Disease - Multiple System Atrophy - Progressive Supranuclear Palsy - Dementia with Lewy Bodies Abnormal_Scan->Consider_PS

Diagnostic pathway using this compound SPECT.

Conclusion

This compound (123I) SPECT imaging is a well-established and valuable biomarker for assessing the integrity of the nigrostriatal dopaminergic system. Its high sensitivity and specificity for detecting DAT deficits make it an indispensable tool for the early and differential diagnosis of Parkinsonian syndromes. The ability to quantify the rate of neuronal loss provides a powerful endpoint for clinical trials aimed at developing disease-modifying therapies. Adherence to standardized imaging and analysis protocols is paramount to ensure the reliability and comparability of data across different research centers and clinical trials. As research continues, the role of this compound as a biomarker is likely to expand, further enhancing our understanding and management of neurodegenerative diseases.

References

Early-Stage Research Applications of Ioflupane Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane, a radiolabeled cocaine analog, serves as a high-affinity radiopharmaceutical for imaging dopamine transporters (DATs) in the brain.[1] This technical guide explores the early-stage research applications of this compound, primarily through Single Photon Emission Computed Tomography (SPECT) imaging, in the field of neurodegenerative diseases. By binding to presynaptic dopamine transporters, this compound allows for the visualization and quantification of the integrity of the nigrostriatal dopaminergic system, a key pathway affected in Parkinson's disease (PD) and other parkinsonian syndromes.[2][3] Its utility extends from preclinical animal models to early-phase clinical trials, offering a valuable biomarker for disease diagnosis, progression monitoring, and the evaluation of therapeutic interventions.[4][5]

Mechanism of Action and Dopaminergic Pathways

This compound ([¹²³I]FP-CIT) is a derivative of nortropane that binds with high affinity to the dopamine transporter, a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[][7] The radiolabel, Iodine-123, is a gamma-emitting isotope with a half-life of 13.2 hours and a photon energy of 159 keV, making it suitable for SPECT imaging.[3]

The primary target of this compound imaging in the context of parkinsonian syndromes is the nigrostriatal pathway , which originates in the substantia nigra pars compacta and projects to the dorsal striatum (caudate nucleus and putamen).[8][9] Degeneration of these dopaminergic neurons leads to a reduction in DAT density, which can be visualized and quantified as decreased this compound uptake in the striatum.[10] Other major dopaminergic pathways in the brain include the mesolimbic, mesocortical, and tuberoinfundibular pathways.[8][9]

Dopaminergic Synapse Signaling Pathway

The following diagram illustrates the key components and processes at a dopaminergic synapse, highlighting the role of the dopamine transporter (DAT) as the binding site for this compound.

DopaminergicSynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 MAO MAO Dopamine->MAO Degradation Dopamine_released Dopamine Vesicle->Dopamine_released Exocytosis DAT Dopamine Transporter (DAT) (this compound Binding Site) Dopamine_released->DAT Reuptake D1_receptor D1 Receptor Dopamine_released->D1_receptor D2_receptor D2 Receptor Dopamine_released->D2_receptor Signal Signal Transduction D1_receptor->Signal D2_receptor->Signal PreclinicalWorkflow cluster_endpoints Endpoint Analysis A Animal Model Induction (e.g., 6-OHDA lesion) B Baseline this compound SPECT (Quantify initial DAT deficit) A->B C Treatment Administration (Test Compound vs. Vehicle) B->C D Longitudinal this compound SPECT (Monitor DAT changes over time) C->D E Behavioral Testing (e.g., cylinder test, apomorphine-induced rotations) C->E G Data Analysis & Interpretation D->G E->G F Post-mortem Analysis (Autoradiography, Immunohistochemistry) F->G

References

Understanding Ioflupane Uptake in the Striatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Ioflupane (¹²³I) uptake in the striatum, a critical biomarker for assessing the integrity of the nigrostriatal dopaminergic system. This compound, a cocaine analog, binds with high affinity to the presynaptic dopamine transporter (DAT), making it a valuable tool for visualizing and quantifying dopaminergic neuron density.[1][2] This guide details the underlying mechanisms, experimental protocols, and quantitative analysis of this compound single-photon emission computed tomography (SPECT) imaging, commonly known as DaTscan.

Core Mechanism of this compound Uptake

This compound, when introduced intravenously, traverses the blood-brain barrier and selectively binds to dopamine transporters located on the presynaptic terminals of dopaminergic neurons in the striatum.[3] The radioisotope Iodine-123, a gamma emitter, allows for the detection and quantification of these transporters using SPECT imaging.[3] In neurodegenerative conditions such as Parkinson's disease and other parkinsonian syndromes, the loss of dopaminergic neurons leads to a corresponding reduction in DAT density.[1][3] Consequently, the uptake of this compound in the striatum is proportionally decreased, providing a visual and quantifiable measure of neuronal degeneration.[3]

Quantitative Analysis of this compound Uptake

The quantitative assessment of this compound uptake is crucial for objective evaluation and monitoring of disease progression. The most common metric is the Striatal Binding Ratio (SBR), which compares the specific binding in the striatum to non-specific background activity.[4]

Table 1: Quantitative this compound (¹²³I) SPECT Data

ParameterValueConditionSource
Striatal Binding Ratio (SBR) Annual Decrease 11.2% ± 4.3%Parkinson's Disease[5]
Mean Striatal Values (vs. Controls) [6]
0.95 ± 0.38Parkinson's Disease (PD)[6]
0.70 ± 0.33Multiple System Atrophy (MSA-P)[6]
0.51 ± 0.39Progressive Supranuclear Palsy (PSP)[6]
Putamen/Caudate Ratio [6]
0.51 ± 0.11Parkinson's Disease (PD)[6]
0.83 ± 0.12Progressive Supranuclear Palsy (PSP)[6]

Experimental Protocols

Clinical Protocol for DaTscan (this compound ¹²³I SPECT)

A standardized protocol is followed for clinical DaTscan imaging to ensure accuracy and reproducibility.

  • Patient Preparation:

    • To minimize the uptake of radioactive iodine by the thyroid gland, a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) is administered at least one hour before the this compound injection.[7][8]

    • A review of the patient's current medications is conducted to identify any drugs that may interfere with this compound binding to the dopamine transporter.[8][9] These include substances like amphetamines, bupropion, cocaine, and methylphenidate.[8]

  • Radiopharmaceutical Administration:

    • The recommended intravenous dose of this compound I 123 is between 111 and 185 MBq (3-5 mCi).[7][8]

    • The injection is administered slowly over 15 to 20 seconds into an arm vein.[9]

  • Imaging Procedure:

    • SPECT imaging is performed 3 to 6 hours after the injection of this compound.[3][9] This allows for optimal binding to the striatal dopamine transporters and clearance of background activity.[3]

    • The patient is positioned with their head in a headrest to minimize movement during the scan, which typically lasts 30-45 minutes.[10] A gamma camera rotates around the head to acquire the imaging data.[10]

  • Image Analysis:

    • The acquired SPECT data is reconstructed into transverse, coronal, and sagittal images of the brain.

    • Visual interpretation focuses on the shape and intensity of this compound uptake in the striatum. In healthy individuals, the uptake pattern resembles a "comma" or "crescent" shape. In patients with dopaminergic degeneration, this pattern is disrupted, often appearing as a "period" or "oval" shape due to reduced uptake in the putamen.[1]

    • Semi-quantitative analysis is often used as an adjunct to visual assessment, calculating the striatal binding ratio (SBR) to provide a numerical value for the uptake.[4][9] The SBR is typically calculated as: (mean radioligand uptake in striatum - mean radioligand uptake in background) / mean radioligand uptake in background.[4] The occipital cortex is commonly used as the background reference region.[4]

Visualizing Key Processes

This compound Binding to Dopamine Transporter (DAT)

Ioflupane_Binding cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Binds Dopamine Dopamine Dopamine_Released Dopamine Dopamine_Released->DAT Reuptake D2_Receptor D2 Receptor Dopamine_Released->D2_Receptor Activates

Caption: this compound binding to the presynaptic dopamine transporter.

Experimental Workflow for this compound SPECT Imaging

Ioflupane_Workflow Start Start Patient_Prep Patient Preparation (Thyroid Blockade, Medication Review) Start->Patient_Prep Injection Intravenous Injection of this compound (123I) Patient_Prep->Injection Uptake_Phase Uptake Phase (3-6 hours) Injection->Uptake_Phase SPECT_Acquisition SPECT Image Acquisition Uptake_Phase->SPECT_Acquisition Image_Reconstruction Image Reconstruction SPECT_Acquisition->Image_Reconstruction Analysis Image Analysis (Visual and Quantitative) Image_Reconstruction->Analysis Report Diagnostic Report Analysis->Report End End Report->End

Caption: A typical workflow for this compound SPECT imaging.

Logical Interpretation of this compound Uptake

Ioflupane_Interpretation Striatal_Uptake Striatal this compound Uptake Normal_Uptake Normal Uptake ('Comma' Shape) Striatal_Uptake->Normal_Uptake is Reduced_Uptake Reduced Uptake ('Period' Shape) Striatal_Uptake->Reduced_Uptake is No_Degeneration No Evidence of Dopaminergic Neuron Degeneration Normal_Uptake->No_Degeneration Indicates Suggests_Degeneration Suggestive of Dopaminergic Neuron Degeneration Reduced_Uptake->Suggests_Degeneration Indicates Essential_Tremor e.g., Essential Tremor No_Degeneration->Essential_Tremor Consistent with Parkinsonian_Syndrome e.g., Parkinson's Disease, MSA, PSP Suggests_Degeneration->Parkinsonian_Syndrome Consistent with

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ioflupane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane, available under the trade name DaTSCAN™, is a radiopharmaceutical agent crucial for the diagnostic evaluation of Parkinsonian syndromes and dementia with Lewy bodies.[1][2][3][4] This guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and the experimental protocols for its characterization and use.

Molecular Structure and Chemical Properties

This compound is a cocaine analog that serves as a high-affinity ligand for the presynaptic dopamine transporter (DAT).[5][6] Its structure is specifically designed for in vivo imaging of the dopaminergic system using Single Photon Emission Computed Tomography (SPECT).[3][6]

Chemical Name (IUPAC): methyl (1R,2S,3S,5S)-3-(4-iodophenyl)-8-(3-fluoropropyl)-8-azabicyclo[3.2.1]octane-2-carboxylate[3]

Stereochemistry: The biological activity of this compound is dependent on its specific stereoisomeric form, as indicated by the (1R,2S,3S,5S) configuration in its IUPAC name.

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₃FINO₂[3]
Molecular Weight 431.290 g/mol [3]
Melting Point 82-83 °C
Solubility Soluble in water. The DaTSCAN™ formulation contains 5% ethanol to aid solubility.[3][5][3][5]
pKa Data not readily available in the literature.
Appearance Clear, colorless solution.[5][5]

Pharmacology and Mechanism of Action

This compound's primary mechanism of action is its high-affinity and selective binding to the presynaptic dopamine transporter (DAT).[5][6] This binding allows for the visualization and quantification of DAT density in the striatum, a region of the brain with a high concentration of dopaminergic neurons. In neurodegenerative disorders such as Parkinson's disease, there is a significant loss of these neurons, leading to a reduction in DAT density.[6]

Competition studies have demonstrated the selectivity of this compound for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4][7] While it does exhibit some affinity for SERT, it is approximately 10-fold lower than its affinity for DAT.[5]

Binding Affinity:

  • Kᵢ (for human DAT): 0.62 nM[2]

  • IC₅₀ (for human DAT): 0.71 nM[2]

The binding of this compound to DAT is a passive process for imaging purposes and is not intended to elicit a direct pharmacological or downstream signaling effect. The molecule acts as a surrogate marker for the integrity of the nigrostriatal dopaminergic pathway.

Signaling Pathway and Diagnostic Logic

The following diagram illustrates the binding of this compound to the dopamine transporter on a presynaptic neuron.

Ioflupane_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage cluster_synaptic_cleft cluster_synaptic_cleft Vesicle->cluster_synaptic_cleft Release DAT Dopamine Transporter (DAT) This compound This compound (¹²³I) This compound->DAT Binding (Imaging Signal) D2_Receptor Dopamine Receptor (D2) cluster_synaptic_cleft->DAT Reuptake cluster_synaptic_cleft->D2_Receptor Binding

This compound binding to the presynaptic dopamine transporter (DAT).

The following diagram illustrates the logical relationship in the diagnostic application of this compound.

Diagnostic_Logic start Patient with Suspected Parkinsonian Syndrome ioflupane_admin Administer this compound (¹²³I) start->ioflupane_admin spect_imaging SPECT Imaging of Striatum ioflupane_admin->spect_imaging image_analysis Analyze DAT Density spect_imaging->image_analysis normal_dat Normal DAT Density image_analysis->normal_dat High Signal reduced_dat Reduced DAT Density image_analysis->reduced_dat Low Signal non_ps_diagnosis Suggests Non-dopaminergic Cause (e.g., Essential Tremor) normal_dat->non_ps_diagnosis ps_diagnosis Supports Diagnosis of Parkinsonian Syndrome reduced_dat->ps_diagnosis

Diagnostic workflow utilizing this compound SPECT imaging.

Experimental Protocols

Synthesis of this compound (¹²³I)

The radiosynthesis of this compound typically involves the alkylation of the precursor, nor-β-CIT, with a fluoropropylating agent labeled with a radionuclide, such as ¹²³I or ¹⁸F. A general procedure is outlined below, based on methodologies for similar radiolabeled tropane analogs.[8][9][10][11][12]

  • Precursor: The synthesis starts with the precursor N-desmethyl-2β-carbomethoxy-3β-(4-iodophenyl)tropane (nor-β-CIT).

  • Alkylation: Nor-β-CIT is reacted with a suitable 3-fluoropropyl synthon, such as 1-bromo-3-fluoropropane or 3-fluoropropyl tosylate, which has been previously labeled with the desired radioisotope (e.g., ¹²³I). The reaction is typically carried out in an appropriate organic solvent, such as acetonitrile or dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution.

  • Purification: The crude reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the radiolabeled this compound from unreacted precursors and byproducts.

  • Formulation: The purified this compound is then formulated in a sterile, pyrogen-free solution for injection, typically containing a small percentage of ethanol to ensure solubility.[5]

Radioligand Binding Assay for DAT

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter, using radiolabeled this compound.

  • Tissue Preparation:

    • Obtain brain tissue rich in dopamine transporters (e.g., striatum) from a suitable animal model or human post-mortem tissue.

    • Homogenize the tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to obtain a crude membrane preparation.

    • Wash the membrane pellet by resuspension and centrifugation to remove endogenous substances.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add the following in triplicate:

      • A fixed concentration of radiolabeled this compound (e.g., [¹²⁵I]this compound).

      • Varying concentrations of the unlabeled test compound.

      • The membrane preparation.

      • Assay buffer to a final volume.

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

SPECT Imaging Protocol with this compound (DaTSCAN™)

The following is a typical clinical protocol for SPECT imaging with this compound.[2][13]

  • Patient Preparation:

    • To minimize thyroid uptake of free radioiodine, administer a thyroid-blocking agent (e.g., potassium iodide) at least one hour before this compound administration.

    • Ensure the patient is well-hydrated.

  • Dose Administration:

    • Administer a sterile, pyrogen-free solution of this compound (¹²³I) via slow intravenous injection (over at least 20 seconds).

    • The typical dose is 111-185 MBq (3-5 mCi).[2]

  • Imaging:

    • SPECT imaging is performed 3 to 6 hours after the injection.[2]

    • Use a gamma camera equipped with a high-resolution collimator, centered on the 159 keV photopeak of ¹²³I.

    • Acquire images over 360 degrees with a sufficient number of projections.

  • Image Analysis:

    • Reconstruct the acquired data to generate transverse, coronal, and sagittal images of the brain.

    • Visually and/or semi-quantitatively assess the density and distribution of dopamine transporters in the striatum. In healthy individuals, a characteristic "comma" or "crescent" shape of high uptake is observed. In patients with Parkinsonian syndromes, there is a reduction in uptake, particularly in the putamen.

The following diagram outlines the workflow for a typical radioligand binding assay.

Radioligand_Binding_Workflow start Start tissue_prep Tissue Preparation (e.g., Striatum) start->tissue_prep membrane_iso Membrane Isolation tissue_prep->membrane_iso incubation Incubation with Radiolabeled this compound & Test Compound membrane_iso->incubation filtration Rapid Filtration incubation->filtration counting Gamma Counting filtration->counting data_analysis Data Analysis (IC₅₀, Kᵢ) counting->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.

Conclusion

This compound is a well-characterized radiopharmaceutical that plays a vital role in the differential diagnosis of movement disorders. Its high affinity and selectivity for the dopamine transporter, combined with the imaging capabilities of SPECT, provide a powerful tool for assessing the integrity of the dopaminergic system. This guide has provided a detailed overview of its molecular structure, chemical properties, and the experimental methodologies crucial for its study and clinical application.

References

Methodological & Application

Application Notes and Protocols for Ioflupane (I-123) SPECT Imaging in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Ioflupane (I-123) Single Photon Emission Computed Tomography (SPECT) imaging in rodent models for the assessment of dopamine transporter (DAT) availability. This technique is a valuable tool in preclinical research for studying neurodegenerative diseases like Parkinson's disease and for evaluating the efficacy of novel therapeutics.

Overview and Significance

This compound (I-123), also known as DaTscan™, is a radiopharmaceutical agent that binds with high affinity to the presynaptic dopamine transporters in the brain.[1] SPECT imaging with this compound (I-123) allows for the in vivo visualization and quantification of DAT density, primarily in the striatal region of the brain. A reduction in DAT density is a well-established biomarker for nigrostriatal degeneration, a hallmark of Parkinson's disease. The use of rodent models in conjunction with this imaging technique provides a powerful platform for investigating disease mechanisms and for the preclinical evaluation of potential therapeutic interventions.

Experimental Protocols

A comprehensive protocol for this compound (I-123) SPECT imaging in rodents involves several key steps, from animal preparation to data analysis. The following sections provide a detailed methodology for each stage of the experiment.

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible imaging data.

  • Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, administer a thyroid-blocking agent such as potassium iodide (KI) or potassium perchlorate. A common practice is to provide the animals with drinking water containing 0.1% KI for at least 24 hours prior to the injection of this compound (I-123).

  • Anesthesia: Anesthesia is required to immobilize the animal during tracer injection and SPECT image acquisition. Isoflurane is a commonly used inhalant anesthetic for rodent imaging studies.

    • Induction: Place the rodent in an induction chamber with 2-3% isoflurane in 100% oxygen.

    • Maintenance: Once induced, transfer the animal to the scanner bed and maintain anesthesia using a nose cone with 1-2.5% isoflurane in 100% oxygen. The specific concentration should be adjusted based on the animal's physiological signs (e.g., respiratory rate) to ensure a stable plane of anesthesia throughout the procedure.

  • Physiological Monitoring: It is essential to monitor the animal's vital signs, including body temperature and respiration rate, throughout the imaging session. A heating pad should be used to maintain the animal's body temperature within a physiological range.

This compound (I-123) Administration

The radiotracer should be administered intravenously to ensure rapid and efficient delivery to the brain.

  • Dosage: The recommended injected dose of this compound (I-123) for rodents can vary depending on the specific SPECT system and imaging protocol. Typical doses are in the range of 15-30 MBq for rats and 10-20 MBq for mice.

  • Administration Route: Intravenous (IV) injection via the lateral tail vein is the preferred method of administration.

  • Injection Volume: The injection volume should be kept as low as possible, typically between 100-200 µL for mice and 200-500 µL for rats, to avoid physiological disturbances.

  • Procedure:

    • Warm the animal's tail using a heat lamp or warm water to dilate the tail veins, making them more accessible for injection.

    • Secure the rodent in a suitable restraint device.

    • Use an appropriate needle size (e.g., 27-30 gauge for mice, 25-27 gauge for rats).

    • Slowly inject the this compound (I-123) solution into the lateral tail vein.

    • After injection, flush the catheter or needle with a small volume of sterile saline to ensure the full dose has been administered.

SPECT/CT Imaging

SPECT imaging is performed after an appropriate uptake period to allow for the tracer to accumulate in the brain and for non-specific binding to clear.

  • Uptake Period: An uptake period of 1 to 3 hours between tracer injection and the start of the SPECT scan is recommended. During this time, the animal should be allowed to recover from the injection anesthesia in a warm and quiet environment.

  • Imaging System: A high-resolution small-animal SPECT or SPECT/CT scanner is required for rodent brain imaging. The CT component is highly recommended for anatomical co-registration and attenuation correction.

  • Acquisition Parameters: The specific acquisition parameters will depend on the SPECT system being used. The following table provides a general set of recommended parameters for this compound (I-123) imaging.

ParameterRecommended Value
RadionuclideIodine-123 (I-123)
Energy Peak159 keV
Energy Window±10%
CollimatorHigh-resolution multi-pinhole or parallel-hole
Number of Projections60-120
Matrix Size128 x 128 or 256 x 256
Scan Duration30-60 minutes
  • Image Reconstruction: The acquired projection data should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM), with corrections for attenuation and scatter.

Data Analysis

Quantitative analysis of this compound (I-123) SPECT images is essential for comparing DAT availability between different experimental groups. The primary outcome measure is the Specific Binding Ratio (SBR).

Image Co-registration and Region of Interest (ROI) Definition
  • Co-registration: If a SPECT/CT or SPECT/MRI scanner is used, the SPECT images should be co-registered with the anatomical images (CT or MRI). This allows for accurate anatomical localization of tracer uptake.

  • ROI Definition: Define Regions of Interest (ROIs) on the co-registered images for the target region (striatum) and a reference region with negligible DAT density (cerebellum or occipital cortex). Anatomical atlases for the rodent brain can be used to guide the placement of these ROIs.

Specific Binding Ratio (SBR) Calculation

The SBR is a semi-quantitative measure of DAT availability and is calculated using the following formula:

SBR = (Mean counts in Striatum ROI - Mean counts in Reference Region ROI) / Mean counts in Reference Region ROI

A higher SBR value indicates greater DAT availability.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups. An example table is provided below.

GroupAnimal IDInjected Dose (MBq)Striatum Mean CountsCerebellum Mean CountsSBR
ControlC118.5550012003.58
ControlC219.2580012503.64
TreatedT118.8320011801.71
TreatedT219.0345012201.83

Visualizations

Diagrams illustrating the experimental workflow and the underlying biological principle are provided below to enhance understanding.

experimental_workflow cluster_prep Animal Preparation cluster_admin Tracer Administration cluster_imaging Imaging cluster_analysis Data Analysis thyroid_block Thyroid Blockade (KI in drinking water) anesthesia_induce Anesthesia Induction (2-3% Isoflurane) thyroid_block->anesthesia_induce injection This compound (I-123) Injection (IV Tail Vein) anesthesia_induce->injection uptake Uptake Period (1-3 hours) injection->uptake anesthesia_maint Anesthesia Maintenance (1-2.5% Isoflurane) uptake->anesthesia_maint spect_ct SPECT/CT Acquisition (30-60 min) anesthesia_maint->spect_ct reconstruction Image Reconstruction (OSEM with corrections) spect_ct->reconstruction coregistration Co-registration (SPECT with CT/MRI) reconstruction->coregistration roi_def ROI Definition (Striatum & Cerebellum) coregistration->roi_def sbr_calc SBR Calculation roi_def->sbr_calc

Caption: Experimental workflow for this compound (I-123) SPECT imaging in rodent models.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine da_synapse Dopamine dopamine->da_synapse Release dat Dopamine Transporter (DAT) da_synapse->dat Reuptake d_receptor Dopamine Receptor da_synapse->d_receptor Binds This compound This compound (I-123) This compound->dat Binds

Caption: this compound (I-123) binding to the dopamine transporter in the synaptic cleft.

References

Application Notes and Protocols: Quantitative Analysis of Ioflupane SPECT Data in Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ioflupane (¹²³I) single-photon emission computed tomography (SPECT) is a crucial neuroimaging technique utilized in research for the in vivo assessment of dopamine transporter (DAT) availability. This method is instrumental in the study of movement disorders, most notably Parkinson's disease, and other neuropsychiatric conditions. Quantitative analysis of this compound SPECT data allows for objective and reproducible measurements, which are essential in research settings for tracking disease progression, evaluating therapeutic interventions, and understanding the underlying pathophysiology of dopaminergic system dysfunction.

These application notes provide a detailed overview of the methodologies and protocols for the quantitative analysis of this compound SPECT data, tailored for researchers, scientists, and professionals in drug development.

Key Quantitative Metrics

The primary goal of quantitative this compound SPECT analysis is to determine the density of DAT in the striatum. This is typically achieved by calculating the specific binding of the radiotracer in the striatal subregions (caudate and putamen) relative to a reference region with negligible DAT density, such as the occipital cortex.

MetricDescriptionTypical Application
Striatal Binding Ratio (SBR) The ratio of specific striatal binding to non-specific binding in a reference region. It is the most commonly used metric.Primary outcome measure in clinical trials, longitudinal studies of disease progression.
Putamen-to-Caudate Ratio (PCR) The ratio of DAT availability in the putamen relative to the caudate nucleus.Differential diagnosis of parkinsonian syndromes, as the putamen is typically more affected in Parkinson's disease.
Asymmetry Index (AI) The percentage difference in SBR between the left and right striatum.Assessment of the laterality of dopaminergic deficit, which is a common feature of Parkinson's disease.
Voxel-based analysis Statistical analysis of individual voxel values to identify regions of significant DAT reduction.Exploratory research to identify novel patterns of dopaminergic degeneration.

Experimental Protocols

I. Patient Preparation and Radiotracer Administration
  • Thyroid Gland Protection: To prevent the uptake of free radioiodine by the thyroid gland, administer a stable iodine solution (e.g., Lugol's solution or potassium iodide) at least one hour prior to the injection of this compound (¹²³I).

  • Patient State: The patient should be in a resting state in a quiet, dimly lit room to minimize synaptic dopamine fluctuations.

  • Radiotracer Injection: Administer a slow intravenous injection of 111-185 MBq of this compound (¹²³I). The exact dose should be recorded.

  • Uptake Phase: The patient should remain in a resting state for 3 to 6 hours post-injection to allow for optimal tracer uptake in the striatum and clearance from background tissues.

II. SPECT Image Acquisition
  • Scanner Calibration: Ensure the SPECT scanner is calibrated according to the manufacturer's specifications.

  • Collimator: Use a high-resolution, parallel-hole collimator.

  • Energy Window: Set a 15-20% energy window centered at the 159 keV photopeak of Iodine-123.

  • Acquisition Parameters:

    • Matrix: 128x128

    • Rotation: 360 degrees

    • Projections: 120 projections at 3-degree intervals

    • Time per projection: 20-40 seconds

  • Patient Positioning: The patient's head should be comfortably immobilized to prevent motion artifacts. The orbito-meatal line should be parallel to the axial plane of the scanner.

III. Image Reconstruction and Pre-processing
  • Reconstruction Algorithm: Use an iterative reconstruction algorithm, such as Ordered Subsets Expectation Maximization (OSEM), which is generally preferred over filtered back-projection for its better noise handling and resolution recovery.

  • Attenuation Correction: Apply a uniform attenuation correction using the Chang method or a CT-based attenuation map if a hybrid SPECT/CT scanner is used.

  • Scatter Correction: Implement a scatter correction method, such as the dual-energy window or triple-energy window technique.

  • Image Filtering: Apply a low-pass filter (e.g., Butterworth) to reduce noise in the reconstructed images.

  • Image Reorientation: Reorient the images to a standard anatomical space, such as the anterior commissure-posterior commissure (AC-PC) line.

Quantitative Analysis Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound SPECT data.

G A Patient Preparation & Injection B SPECT Image Acquisition A->B C Image Reconstruction & Pre-processing B->C D Spatial Normalization to Template C->D E Region of Interest (ROI) Definition D->E F Calculation of Quantitative Metrics E->F G Group Comparisons F->G H Correlation with Clinical Data F->H I Longitudinal Analysis F->I G A Raw SPECT Data B Reconstructed Images A->B C Spatially Normalized Images B->C D ROI-based Analysis C->D E Voxel-based Analysis C->E F SBR, PCR, AI D->F G Statistical Parametric Maps E->G G A Dopamine Synthesis B Dopamine Vesicular Storage A->B C Dopamine Release B->C E Dopamine C->E D Dopamine Transporter (DAT) E->D Reuptake G Dopamine Receptors E->G Binding F This compound (123I) F->D Binding

Protocol for Ioflupane ([¹²³I]FP-CIT) Administration in Non-Human Primates for Dopamine Transporter SPECT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane I-123 ([¹²³I]FP-CIT), commercially known as DaTscan™, is a radiopharmaceutical agent used for Single Photon Emission Computed Tomography (SPECT) imaging of the dopamine transporter (DAT).[1] In non-human primate (NHP) research, it serves as a critical tool for studying the integrity of the nigrostriatal dopamine system, which is implicated in neurodegenerative diseases such as Parkinson's disease.[1] This document provides a detailed protocol for the administration of this compound in NHPs, covering dosages, anesthesia, thyroid blockade, and SPECT imaging parameters.

Materials and Equipment

  • This compound ([¹²³I]FP-CIT) injection

  • Potassium iodide (KI) solution or tablets

  • Anesthetic and sedative agents (e.g., ketamine, isoflurane)

  • Intravenous catheters and infusion supplies

  • SPECT scanner with a high-resolution collimator

  • Animal monitoring equipment (e.g., pulse oximeter, ECG, thermometer)

  • Dose calibrator

Experimental Protocols

Animal Selection and Preparation

Appropriate animal models for these studies include, but are not limited to, rhesus macaques (Macaca mulatta), cynomolgus macaques (Macaca fascicularis), and common marmosets (Callithrix jacchus). All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Thyroid Blockade

To minimize the uptake of free radioiodine by the thyroid gland, a thyroid blocking agent must be administered prior to this compound injection.

  • Agent : Saturated Potassium Iodide (SSKI) solution or potassium iodide (KI) tablets.

  • Dosage : While specific primate dosages are not extensively published, a standard approach is to adapt the human dose based on weight. A dose of approximately 1-2 drops of SSKI (equivalent to 50-100 mg of iodide) orally is a common practice. In preclinical studies with rats, a dose of 1 mg/kg of KI has been shown to be effective.[2][3]

  • Timing : Administer the blocking agent at least 1 to 4 hours before the this compound injection.[4][5]

Anesthesia and Sedation

Continuous anesthesia is required to ensure the animal remains motionless during the imaging procedure.

  • Induction : Anesthesia can be induced with an intramuscular injection of ketamine (10 mg/kg).

  • Maintenance : Following induction, the animal should be intubated, and anesthesia maintained with isoflurane (1-3%) mixed with oxygen. Physiological parameters, including heart rate, respiration, blood oxygen saturation, and body temperature, should be monitored throughout the procedure.

This compound Dosage and Administration

The recommended dose of this compound should be measured in a dose calibrator immediately before administration.

  • Dosage :

    • Common Marmosets (Callithrix jacchus) : Approximately 60 MBq.

    • Macaques (Macaca spp.) : While a specific dose for macaques is not firmly established in the literature, a dose range of 74-185 MBq (2-5 mCi) can be considered, scaling from the human dose based on body weight. The standard human adult dose is 111-185 MBq (3-5 mCi).[4]

  • Administration : Administer the this compound via a slow intravenous (IV) injection over 15-20 seconds through a catheter placed in a peripheral vein (e.g., saphenous or cephalic vein). The catheter should be flushed with sterile saline after the injection to ensure the full dose is delivered.

SPECT Imaging
  • Uptake Period : SPECT imaging should be initiated 3 to 6 hours after the this compound injection to allow for optimal tracer uptake in the striatum and clearance from surrounding tissues.[4][6]

  • Imaging Parameters :

    • Scanner : A SPECT scanner equipped with a high-resolution, parallel-hole collimator is recommended.[6][7]

    • Energy Window : A 15-20% energy window centered on the 159 keV photopeak of Iodine-123.[6]

    • Acquisition : A 360° rotation with at least 120 projections is recommended.[6] The acquisition time per projection will vary depending on the scanner and injected dose but should be sufficient to obtain high-quality images.

    • Matrix Size : A 128x128 matrix is commonly used for brain SPECT imaging.[3]

    • Positioning : The animal should be positioned prone or supine on the scanner bed with its head securely placed in a head holder to minimize motion artifacts.

Data Presentation

The following tables summarize key quantitative data for this compound administration and imaging in non-human primates.

ParameterCommon Marmoset (Callithrix jacchus)Macaques (Macaca spp.) - EstimatedHuman (for reference)
This compound Dosage ~60 MBq74-185 MBq (2-5 mCi)111-185 MBq (3-5 mCi)[4]
Thyroid Blockade (KI) Adapted from human dose50-100 mg (1-2 drops SSKI)100-120 mg[5]
Anesthesia (Induction) Ketamine (dose varies)Ketamine (10 mg/kg, IM)Not applicable
Anesthesia (Maintenance) Isoflurane (dose varies)Isoflurane (1-3%)Not applicable
Imaging Start Time 3-6 hours post-injection3-6 hours post-injection3-6 hours post-injection[4][6]
SPECT Acquisition ParameterRecommended Setting
Collimator High-Resolution, Parallel-Hole[6][7]
Energy Peak 159 keV[6]
Energy Window 15-20%[6]
Matrix Size 128 x 128[3]
Projections ≥120 over 360°[6]

Visualizations

Signaling Pathway

Ioflupane_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Vesicle Vesicle Dopamine->Vesicle Storage Released_Dopamine Vesicle->Released_Dopamine Release DAT Dopamine Transporter (DAT) This compound This compound ([¹²³I]FP-CIT) This compound->DAT Binding Released_Dopamine->DAT Reuptake D2_Receptor D2 Receptor Released_Dopamine->D2_Receptor Binding Signal_Transduction Signal_Transduction D2_Receptor->Signal_Transduction

Caption: Mechanism of this compound binding to the dopamine transporter.

Experimental Workflow

Ioflupane_Workflow Animal_Prep Animal Preparation (Fasting, Health Check) Thyroid_Block Thyroid Blockade (Potassium Iodide, 1-4h prior) Animal_Prep->Thyroid_Block Anesthesia_Induction Anesthesia Induction (e.g., Ketamine IM) Thyroid_Block->Anesthesia_Induction IV_Catheter IV Catheter Placement Anesthesia_Induction->IV_Catheter Anesthesia_Maintenance Anesthesia Maintenance (e.g., Isoflurane) & Monitoring IV_Catheter->Anesthesia_Maintenance Ioflupane_Admin This compound Administration (Slow IV Injection) Anesthesia_Maintenance->Ioflupane_Admin Uptake_Phase Tracer Uptake Phase (3-6 hours) Ioflupane_Admin->Uptake_Phase Positioning Animal Positioning (SPECT Scanner) Uptake_Phase->Positioning SPECT_Scan SPECT Imaging Positioning->SPECT_Scan Post_Imaging_Care Post-Imaging Monitoring & Recovery SPECT_Scan->Post_Imaging_Care

Caption: Experimental workflow for this compound SPECT imaging in NHPs.

References

Application Notes and Protocols for High-Resolution Ioflupane Scans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and acquisition parameters for high-resolution Ioflupane (¹²³I) Single Photon Emission Computed Tomography (SPECT) scans, a critical neuroimaging technique for assessing dopamine transporter (DAT) density. This methodology is essential for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression in clinical trials.

I. Introduction to High-Resolution this compound SPECT

This compound ¹²³I, marketed as DaTscan, is a radiopharmaceutical agent that binds to presynaptic dopamine transporters in the brain.[1][2] Its visualization via SPECT imaging allows for the assessment of dopaminergic neurodegeneration, a hallmark of Parkinson's disease and other parkinsonian syndromes.[3] Achieving high-resolution images is paramount for accurate quantitative analysis and reliable visual interpretation of striatal uptake. This document outlines the optimized parameters and protocols to ensure high-quality, reproducible this compound SPECT imaging.

II. Experimental Protocols

A standardized protocol is crucial for minimizing variability in longitudinal studies and multi-center trials. The following sections detail the necessary steps from patient preparation to image acquisition.

Patient Preparation
  • Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, a blocking agent must be administered at least one hour prior to the this compound injection.[4][5]

    • Options:

      • Potassium iodide oral solution or Lugol's solution (equivalent to 100 mg iodide).[4][5][6][7]

      • Potassium perchlorate (400 mg).[4][5][6][7]

  • Medication Review: A thorough review of the patient's current medications is necessary. Certain drugs, such as amphetamines, cocaine, and some antidepressants, can interfere with DaTscan imaging and should be discontinued for a sufficient period (e.g., five half-lives) before the scan.[4][5]

  • Patient Comfort and Hydration: Patients should be well-hydrated to ensure good circulation and should be encouraged to void frequently after the injection to reduce radiation exposure.[4][6] Ensuring patient comfort during the scan is critical to minimize motion artifacts.[8]

Radiopharmaceutical Administration
  • Dosage: The recommended intravenous dose of this compound ¹²³I is between 111 and 185 MBq (3 to 5 mCi).[4][6][7][9]

  • Administration: The radiopharmaceutical should be administered as a slow intravenous injection over 15 to 20 seconds, followed by a saline flush to ensure complete delivery.[4][6][9]

Image Acquisition Workflow

G cluster_prep Patient Preparation cluster_admin Radiopharmaceutical Administration cluster_uptake Uptake Phase cluster_acq SPECT Image Acquisition cluster_post Post-Processing A Thyroid Blockade (1-2 hours prior) C Patient Counseling & Comfort Measures A->C B Medication Review B->C D Administer 111-185 MBq This compound (I-123) IV C->D Inject Radiotracer E 3-6 hour uptake period D->E Begin Uptake F Patient Positioning (Supine, Head Holder) E->F Position for Imaging G Set Acquisition Parameters (Collimator, Matrix, etc.) F->G H Perform SPECT Scan (30-45 min) G->H I Motion Check H->I J Image Reconstruction (e.g., OSEM) I->J Transfer Data K Attenuation Correction (Optional, with SPECT/CT) J->K L Image Analysis (Visual & Quantitative) K->L

Caption: Workflow for this compound SPECT Imaging.

III. High-Resolution Image Acquisition Parameters

The following table summarizes the recommended acquisition parameters for achieving high-resolution this compound SPECT scans. These parameters are compiled from various clinical and research protocols.[7][9][10][11][12]

ParameterRecommended SpecificationNotes
Scanner Type Dual-head or Triple-head SPECT or SPECT/CTMulti-head systems improve efficiency.
Collimator Low-Energy High-Resolution (LEHR) or Fan-beamEssential for high-resolution images.[7]
Energy Window 159 keV ± 10% (or 15%)Centered on the principal photopeak of ¹²³I.[5][9][10]
Matrix Size 128 x 128Standard for brain SPECT imaging.[7][10][11]
Zoom Factor 1.23 - 1.45To achieve the desired pixel size.[10][13]
Pixel Size 3.3 - 4.5 mmOptimal for resolving striatal structures.[4][13]
Acquisition Mode Step-and-shoot or ContinuousCircular orbit is preferred.[10]
Rotation 360° (180° per head for dual-head)Full rotation is recommended for better image quality.[7][9]
Number of Projections 120 (60 per head for dual-head)Ensures adequate angular sampling.[7][9]
Time per Projection 20 - 35 secondsTo acquire sufficient counts.[11][12]
Total Acquisition Time 30 - 45 minutesBalances image quality with patient comfort.[6][7]
Radius of Rotation As close as possible (typically 11-15 cm)Minimizes distance-dependent resolution loss.[4][6][7][9]
Total Counts Minimum of 1.5 millionEnsures optimal image statistics.[4][6][10]

IV. Image Processing and Analysis

Following acquisition, images should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[1] If a SPECT/CT scanner is used, the CT data can be utilized for attenuation correction, which may improve image contrast.[2] Both visual assessment by a trained reader and semi-quantitative analysis of striatal binding ratios are common for interpreting the scans.

V. Logical Relationships in Data Interpretation

The interpretation of this compound scans involves a logical process of evaluating the structural integrity of the dopaminergic system.

G cluster_scan This compound SPECT Scan cluster_analysis Image Interpretation cluster_finding Potential Findings cluster_diagnosis Clinical Correlation A Acquired Image Data B Visual Assessment of Striatum (Caudate & Putamen) A->B C Quantitative Analysis (Striatal Binding Ratio) A->C D Abnormal (Reduced Uptake) B->D E Normal (Symmetric, Comma-shaped) B->E C->D C->E F Suggestive of Parkinsonian Syndrome D->F G Inconsistent with Parkinsonian Syndrome E->G

Caption: this compound Scan Interpretation Pathway.

By adhering to these detailed protocols and acquisition parameters, researchers and clinicians can ensure the generation of high-resolution, reliable, and reproducible this compound SPECT images, thereby enhancing the diagnostic accuracy and the quality of data in drug development studies.

References

Application Notes and Protocols for Co-registration of Ioflupane SPECT with MRI in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the co-registration of Iodine-123 Ioflupane ([¹²³I]this compound) Single Photon Emission Computed Tomography (SPECT) with Magnetic Resonance Imaging (MRI) in preclinical animal studies. This combination of imaging modalities allows for the powerful fusion of functional data on the dopamine transporter (DAT) system with high-resolution anatomical information, which is invaluable for neurological research and the development of novel therapeutics for neurodegenerative diseases like Parkinson's disease.

[¹²³I]this compound is a radioligand with a high affinity for the presynaptic dopamine transporter, making it a key imaging agent for assessing the integrity of the nigrostriatal dopaminergic pathway.[1][2][3] Co-registering the functional SPECT images with anatomical MRI scans enables precise localization of changes in DAT availability within specific brain structures.[4] This integrated approach enhances the accuracy of quantitative analysis and provides a more complete picture of the underlying pathophysiology in animal models of neurological disorders.

Signaling Pathway of [¹²³I]this compound

[¹²³I]this compound is a cocaine analog that binds to the dopamine transporter on presynaptic neurons in the striatum.[1] The function of the dopamine transporter is to facilitate the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[3] By imaging the distribution and density of [¹²³I]this compound, the integrity of these dopaminergic nerve terminals can be assessed. A reduction in [¹²³I]this compound binding is indicative of a loss of dopaminergic neurons, a hallmark of Parkinson's disease and other parkinsonian syndromes.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine Vesicles Synaptic Vesicles Dopamine->Vesicles Stored Synaptic Cleft Synaptic Cleft Vesicles->Synaptic Cleft Release DAT Dopamine Transporter (DAT) This compound [¹²³I]this compound This compound->DAT Binds Synaptic Cleft->DAT Reuptake Receptor Dopamine Receptor Synaptic Cleft->Receptor Binds

Diagram 1: [¹²³I]this compound binding to the Dopamine Transporter (DAT).

Experimental Protocols

A robust and reproducible protocol is critical for successful co-registration of SPECT and MRI data. The following sections detail the necessary steps from animal preparation to data analysis.

Animal Preparation
  • Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane). Maintain a stable level of anesthesia throughout the imaging procedures to minimize motion artifacts.

  • Physiological Monitoring: Monitor the animal's vital signs, including heart rate, respiratory rate, and body temperature, throughout the experiment. Maintain body temperature using a heating pad.

  • Catheterization: For intravenous administration of [¹²³I]this compound, place a catheter in the tail vein.

[¹²³I]this compound SPECT Imaging Protocol
  • Thyroid Blockade: Administer a thyroid blocking agent, such as a lugol solution, prior to the injection of [¹²³I]this compound to prevent the uptake of free radioiodine by the thyroid gland.[5]

  • Radiotracer Administration: Inject a dose of 185 MBq of [¹²³I]this compound intravenously.[5]

  • Uptake Period: Allow for an uptake period of 3 to 4 hours, during which the animal should remain anesthetized.[5] In some rodent models, a shorter uptake period of 1 hour has been utilized.[6]

  • SPECT Acquisition:

    • Position the animal in the SPECT scanner.

    • Acquire SPECT data using a high-resolution collimator.

    • A typical acquisition involves a 360° rotation, with 3° intervals, acquiring 60 images with a duration of 35-60 seconds per interval.[5][6]

    • The data is typically acquired in a 128x128 matrix.[5]

  • Image Reconstruction: Reconstruct the SPECT images using an appropriate algorithm, such as filtered back projection with a Hanning filter.[5] Attenuation correction can improve quantification accuracy.[7]

MRI Acquisition Protocol
  • Animal Positioning: The animal should be transferred to the MRI scanner while maintaining anesthesia and position. The use of a multimodality bed can facilitate this process and minimize motion.[8]

  • Anatomical Sequences: Acquire high-resolution anatomical images. T1-weighted and T2-weighted sequences are commonly used.

    • T1-Weighted Sequence: Useful for general anatomical detail.

    • T2-Weighted Sequence: Provides excellent contrast for identifying brain structures.

  • Fiducial Markers (Optional but Recommended): For accurate co-registration, external fiducial markers visible in both SPECT and MRI can be used.[9][10] These can be created using a mixture of a radioactive isotope (e.g., ⁹⁹ᵐTc) and an MRI contrast agent (e.g., CuSO₄) placed in capillary tubes.[10]

Image Co-registration and Data Analysis
  • Co-registration:

    • Marker-Based: If fiducial markers are used, the images can be aligned by identifying the corresponding marker locations in both the SPECT and MRI datasets.[9][10]

    • Software-Based: Automated co-registration algorithms based on mutual information are widely used.[11][12] These algorithms align the images by maximizing the statistical dependence between the intensity values of the two modalities.

  • Region of Interest (ROI) Analysis:

    • Using the co-registered MRI as an anatomical guide, draw ROIs on the striatum (caudate and putamen) and a reference region with non-specific binding, such as the occipital cortex or cerebellum.[5][6]

  • Quantification:

    • Calculate the specific uptake of [¹²³I]this compound in the striatum. The most common metric is the Striatal Binding Ratio (SBR) or Specific Uptake Ratio (SUR), calculated as:

      • SBR = (Mean counts in Striatum ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI

Experimental Workflow

The following diagram illustrates the complete workflow for the co-registration of [¹²³I]this compound SPECT with MRI in animal studies.

cluster_prep Animal Preparation cluster_spect SPECT Imaging cluster_mri MRI Imaging cluster_analysis Data Analysis Anesthesia Anesthesia & Monitoring Catheter Tail Vein Catheterization Anesthesia->Catheter ThyroidBlock Thyroid Blockade Catheter->ThyroidBlock Injection [¹²³I]this compound Injection ThyroidBlock->Injection Uptake Uptake Period (1-4h) Injection->Uptake SPECT_Acq SPECT Acquisition Uptake->SPECT_Acq MRI_Acq Anatomical MRI Acquisition (T1w, T2w) Uptake->MRI_Acq During uptake or sequential SPECT_Recon SPECT Reconstruction SPECT_Acq->SPECT_Recon Coreg SPECT-MRI Co-registration SPECT_Recon->Coreg MRI_Acq->Coreg ROI ROI Definition (Striatum, Reference) Coreg->ROI Quant Quantification (SBR) ROI->Quant Stats Statistical Analysis Quant->Stats

Diagram 2: Experimental workflow for SPECT-MRI co-registration.

Quantitative Data

The following tables provide examples of typical acquisition parameters and quantitative metrics used in [¹²³I]this compound SPECT studies in animals.

ParameterValueReference
Radiotracer [¹²³I]this compound[5][6]
Dose 185 MBq[5]
Uptake Period 1-4 hours[5][6]
Collimator High-Resolution Pinhole[6]
Matrix Size 128 x 128[5]
Rotation 360°[5]
Projections 60-120[5]
Time per Projection 35-90 seconds[5][6]
Table 1: Typical [¹²³I]this compound SPECT Acquisition Parameters for Animal Studies
Quantitative MetricDescriptionCalculationReference
Striatal Binding Ratio (SBR) Measures the specific binding of the radiotracer in the striatum relative to a non-specific binding region.(Striatum Counts - Reference Counts) / Reference Counts[5]
Specific Uptake Value (SUV) A semi-quantitative measure of tracer uptake, normalized to the injected dose and animal's weight.(Tissue Radioactivity Concentration / Injected Dose) x Body Weight[6]
Table 2: Key Quantitative Metrics for [¹²³I]this compound SPECT Analysis

Logical Relationship of Imaging Data

The co-registration process establishes a spatial relationship between the functional SPECT data and the anatomical MRI data, resulting in a fused dataset that provides more comprehensive information than either modality alone.

cluster_input Input Data cluster_output Output Data SPECT [¹²³I]this compound SPECT Image (Functional Data - DAT Density) Coreg Co-registration (Spatial Alignment) SPECT->Coreg MRI Anatomical MRI Image (Structural Data - Brain Anatomy) MRI->Coreg Fused Fused SPECT/MRI Image (Anatomically Localized Functional Data) Coreg->Fused

Diagram 3: Logical relationship of SPECT and MRI data co-registration.

References

Application Notes and Protocols for Longitudinal Ioflupane Imaging in Disease Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing longitudinal Ioflupane (¹²³I-FP-CIT) single-photon emission computed tomography (SPECT) imaging to track the progression of neurodegenerative diseases, with a primary focus on Parkinson's disease (PD).

This compound is a radioligand that binds to dopamine transporters (DAT), which are integral proteins on the presynaptic membrane of dopaminergic neurons.[1][2][3][4] The density of these transporters is a reliable indicator of the integrity of the nigrostriatal dopaminergic system. A reduction in this compound binding in the striatum, as visualized and quantified by SPECT imaging (commonly known as DaTscan), reflects the loss of dopaminergic nerve terminals.[1][3] This makes longitudinal this compound imaging a valuable biomarker for monitoring disease progression and evaluating the efficacy of potential disease-modifying therapies.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from key longitudinal studies, providing insights into the rate of change in this compound binding over time in patients with Parkinson's disease. The primary outcome measure is the Striatal Binding Ratio (SBR), a semi-quantitative measure of DAT density.[7]

Table 1: Longitudinal Changes in Striatal Binding Ratios (SBR) in Parkinson's Disease

Study CohortImaging IntervalBrain RegionMean Annualized Percent Change in SBRKey Findings & Citation
PPMI (de novo PD)Baseline, 1, 2, 3, and 4 yearsComposite Striatum~7-12%The rate of decline is non-linear, with a faster decline in the first year (~10-12%) and a slower decline by year 4, averaging to about 7% annually.[5][8][9]
PPMI (de novo PD)Baseline and 2 yearsPutamen-17.8% (over 2 years)The putamen shows a greater signal loss compared to the caudate in early PD.[5]
PPMI (de novo PD)Baseline and 2 yearsCaudate-14.6% (over 2 years)Caudate is also affected but to a lesser extent than the putamen in the initial stages.[5]
LRRK2 PD (PPMI)Baseline, 2, and 4 yearsContralateral CaudateSlower rate of DAT loss in α-Syn SAA-negative groupCSF α-Synuclein seeding activity is associated with the rate of dopaminergic degeneration in LRRK2-associated PD.[10]

Table 2: Correlation of Longitudinal SBR Changes with Clinical Progression

Clinical MeasureCorrelation with SBR DeclineStudy Details & Citation
Apathy and AnhedoniaA significant negative relationship emerges as PD progresses. The worsening of these symptoms began on average 2 years after diagnosis and below a certain threshold of striatal DAT SBR.[11][12][13]This association was specific to apathy and anhedonia and not observed for general depressive symptoms or motor symptoms.[11][12][13]
Motor Symptoms (UPDRS III)Poor predictor of motor symptom progression.[11][12] Radiomics analysis of longitudinal DaTscans may improve prediction of motor scores.[14]While SBR decline reflects dopaminergic neurodegeneration, it does not strongly correlate with the rate of motor symptom worsening.[11][12]

Experimental Protocols

This section outlines a standardized protocol for conducting longitudinal this compound SPECT imaging studies.

Patient Preparation
  • Medication Review: Review the patient's current medications. Certain drugs that bind to the dopamine transporter can interfere with this compound imaging. If medically feasible, these medications should be discontinued for a sufficient period (e.g., at least 5 half-lives) before the scan.[15]

  • Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, administer a thyroid-blocking agent at least one hour prior to the this compound injection.[4][15][16] Commonly used agents include:

    • Potassium iodide (e.g., Lugol's solution, equivalent to 100 mg iodide)[15]

    • Potassium perchlorate (400 mg)[15]

  • Hydration: Advise the patient to be well-hydrated before and after the scan to facilitate the clearance of the radiotracer.[2][16]

  • Informed Consent: Obtain written informed consent from the participant after explaining the procedure, potential risks, and benefits.

Radiopharmaceutical Administration
  • Dose: The recommended intravenous dose of this compound ¹²³I is between 111 and 185 MBq (3 to 5 mCi).[4][15][16][17]

  • Administration: Administer the dose as a slow intravenous injection over approximately 20 seconds, followed by a saline flush.[2]

Image Acquisition
  • Timing: SPECT imaging should commence 3 to 6 hours after the injection of this compound.[4][15][16][17]

  • Patient Positioning: The patient should be in a supine position with their head comfortably positioned in a head holder to minimize movement during the scan.[16]

  • SPECT Scanner Parameters:

    • Collimator: Low-energy, high-resolution (LEHR) parallel-hole collimator.[18]

    • Energy Window: 159 keV with a 15-20% window.

    • Acquisition Mode: Step-and-shoot or continuous rotation.

    • Matrix Size: 128x128.

    • Projections: 120 projections over 360 degrees.

    • Acquisition Time: Typically 20-40 minutes, aiming for at least 1.5 million total counts.[18]

  • Image Reconstruction: Reconstruct the acquired data using an iterative reconstruction algorithm (e.g., OSEM) with attenuation correction.

Image Analysis
  • Region of Interest (ROI) Definition: Define ROIs for the striatum (caudate and putamen) and a reference region with non-specific binding (typically the occipital cortex). This can be done manually or using automated software.[1]

  • Calculation of Striatal Binding Ratio (SBR): The SBR is calculated for each striatal region using the following formula:

    SBR = (Mean counts in striatal ROI - Mean counts in reference region) / Mean counts in reference region[7]

  • Longitudinal Analysis: For longitudinal studies, it is crucial to ensure consistent image analysis methodology across all time points for each subject. Co-registration of follow-up scans to the baseline scan can improve the accuracy of ROI placement.

Visualizations

The following diagrams illustrate the key processes and concepts involved in longitudinal this compound imaging.

experimental_workflow cluster_pre_imaging Pre-Imaging Protocol cluster_imaging Imaging Procedure cluster_post_imaging Data Analysis med_review Medication Review thyroid_block Thyroid Blockade med_review->thyroid_block hydration Patient Hydration thyroid_block->hydration consent Informed Consent hydration->consent injection This compound Injection consent->injection waiting 3-6 Hour Uptake injection->waiting spect_acq SPECT Acquisition waiting->spect_acq reconstruction Image Reconstruction spect_acq->reconstruction roi_definition ROI Definition reconstruction->roi_definition sbr_calc SBR Calculation roi_definition->sbr_calc long_analysis Longitudinal Analysis sbr_calc->long_analysis

Caption: Experimental workflow for a longitudinal this compound imaging study.

signaling_pathway cluster_synapse Dopaminergic Synapse presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release postsynaptic Postsynaptic Neuron synaptic_cleft->postsynaptic Binding dopamine Dopamine dopamine->synaptic_cleft dat Dopamine Transporter (DAT) dat->presynaptic Reuptake spect SPECT Imaging dat->spect Signal Source This compound This compound (¹²³I-FP-CIT) This compound->dat Binds to DAT progression Disease Progression (Neuron Loss) progression->dat Reduces DAT Density

Caption: this compound binding to DAT for SPECT imaging of disease progression.

logical_relationship disease_progression Parkinson's Disease Progression neuron_loss Nigrostriatal Dopaminergic Neuron Degeneration disease_progression->neuron_loss dat_reduction Reduction in Dopamine Transporter (DAT) Density neuron_loss->dat_reduction sbr_decline Longitudinal Decline in Striatal Binding Ratio (SBR) dat_reduction->sbr_decline biomarker Objective Biomarker of Disease Progression sbr_decline->biomarker

Caption: Logical relationship between disease progression and this compound imaging.

References

Application of Ioflupane in Preclinical Models of Atypical Parkinsonism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atypical parkinsonian syndromes (APS), including Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD), are neurodegenerative disorders characterized by a variety of motor and non-motor symptoms that can overlap with Parkinson's disease (PD). A key feature in the differential diagnosis is the pattern and severity of dopaminergic neurodegeneration. Ioflupane (¹²³I), a radioligand for the dopamine transporter (DAT), is a valuable tool for assessing the integrity of the nigrostriatal pathway via Single Photon Emission Computed Tomography (SPECT) imaging. While extensively used in clinical settings, its application in preclinical animal models of APS is less documented but holds significant potential for elucidating disease mechanisms and evaluating novel therapeutics.

These application notes provide a framework for the use of this compound SPECT imaging in rodent models of MSA and PSP, including expected outcomes and detailed experimental protocols. Due to the limited published data on this compound SPECT in specific animal models of CBD, this document will focus on MSA and PSP, for which more established models with well-characterized dopaminergic deficits exist.

Pathophysiological Basis for this compound Imaging in Atypical Parkinsonism Models

Multiple System Atrophy (MSA): MSA is an α-synucleinopathy characterized by the accumulation of α-synuclein in oligodendrocytes, forming glial cytoplasmic inclusions (GCIs). This leads to striatonigral degeneration (in MSA-P, the parkinsonian variant) and olivopontocerebellar atrophy (in MSA-C, the cerebellar variant). Animal models of MSA often utilize overexpression of α-synuclein in oligodendrocytes (e.g., PLP-hα-synuclein transgenic mice) or toxin-induced lesions to replicate the striatonigral degeneration.[1][2] These models are expected to show a loss of DAT in the striatum, which can be quantified using this compound SPECT.

Progressive Supranuclear Palsy (PSP): PSP is a tauopathy characterized by the accumulation of hyperphosphorylated 4-repeat (4R) tau in neurons and glia.[3] This leads to neurodegeneration in the brainstem, basal ganglia, and frontal cortex. Animal models of PSP often involve the expression of mutant human tau (e.g., P301L) or the injection of tau pre-formed fibrils to induce tau pathology and subsequent neurodegeneration.[4] These models are expected to exhibit a significant reduction in striatal DAT density, reflecting the neuronal loss in the substantia nigra.

Expected Quantitative Outcomes of this compound SPECT

The following tables summarize the expected quantitative outcomes of this compound SPECT imaging in rodent models of MSA and PSP, based on the known pathophysiology of these models and clinical findings in human patients. These are projected values and should be confirmed experimentally.

Table 1: Expected this compound SPECT Binding in a Rodent Model of MSA (Striatonigral Degeneration)

Brain RegionExpected Outcome vs. ControlRationale
Striatum
Caudate-Putamen↓↓Primary site of dopaminergic terminal loss due to striatonigral degeneration.
Reference Region
Occipital CortexNo significant changeTypically used as a reference region with minimal specific DAT binding.
Binding Ratio
(Caudate-Putamen - Occipital) / Occipital↓↓Reflects the specific loss of DAT in the striatum.

Table 2: Expected this compound SPECT Binding in a Rodent Model of PSP

Brain RegionExpected Outcome vs. ControlRationale
Striatum
Caudate-Putamen↓↓↓Reflects severe neuronal loss in the substantia nigra, a hallmark of PSP.
Reference Region
Occipital CortexNo significant changeServes as a reference region for non-specific binding.
Binding Ratio
(Caudate-Putamen - Occipital) / Occipital↓↓↓Indicates a profound loss of presynaptic dopaminergic terminals.

Experimental Protocols

The following protocols are generalized for the use of this compound SPECT in rodent models of atypical parkinsonism and are based on a published protocol for rodent DAT SPECT imaging.[5] Investigators should optimize these protocols for their specific animal models and imaging systems.

Protocol 1: this compound SPECT Imaging in a Transgenic Mouse Model of MSA

Objective: To quantify the density of dopamine transporters in a transgenic mouse model of MSA expressing human α-synuclein in oligodendrocytes.

Materials:

  • Transgenic mice with MSA-like pathology (e.g., PLP-hα-synuclein) and age-matched wild-type controls.

  • This compound (¹²³I-FP-CIT)

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner equipped with a multi-pinhole collimator for rodents.

  • Image analysis software.

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the animal on the scanner bed and secure its position.

  • Radiotracer Administration:

    • Administer a bolus injection of this compound (e.g., 18.5-37 MBq) via the tail vein.

  • Uptake Period:

    • Allow for a 60-minute uptake period while the animal remains under anesthesia.[5]

  • SPECT/CT Imaging:

    • Perform a SPECT scan for 60-90 minutes.[5]

    • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).

    • Co-register the SPECT and CT images.

    • Define regions of interest (ROIs) for the striatum (caudate-putamen) and a reference region (e.g., occipital cortex) based on the CT images or a co-registered brain atlas.

    • Calculate the specific binding ratio (SBR) using the formula: (Mean counts in striatum - Mean counts in occipital cortex) / Mean counts in occipital cortex.

  • Data Interpretation:

    • Compare the SBR values between the transgenic and wild-type control groups. A significant reduction in SBR in the transgenic group would indicate a loss of dopamine transporters.

Protocol 2: this compound SPECT Imaging in a Tau-Based Mouse Model of PSP

Objective: To assess the integrity of the nigrostriatal pathway in a mouse model of PSP induced by the expression of mutant human tau.

Materials:

  • Mice with PSP-like tau pathology and age-matched controls.

  • This compound (¹²³I-FP-CIT)

  • Anesthesia (e.g., isoflurane)

  • SPECT/CT scanner with a high-resolution rodent collimator.

  • Image analysis software.

Procedure:

  • Animal Preparation:

    • Follow the same procedure as in Protocol 1.

  • Radiotracer Administration:

    • Administer this compound (e.g., 18.5-37 MBq) via tail vein injection.

  • Uptake Period:

    • Maintain the animal under anesthesia for a 60-minute uptake phase.[5]

  • SPECT/CT Imaging:

    • Acquire SPECT data for 60-90 minutes, followed by a CT scan.[5]

  • Image Reconstruction and Analysis:

    • Perform image reconstruction and co-registration as described in Protocol 1.

    • Draw ROIs on the striatum and occipital cortex.

    • Calculate the specific binding ratio (SBR).

  • Data Interpretation:

    • Compare the SBR between the PSP model mice and control animals. A pronounced decrease in SBR in the PSP model would be indicative of severe dopaminergic neurodegeneration.

Visualizations

Signaling Pathway Diagrams

MSA_Pathway cluster_Oligodendrocyte Oligodendrocyte cluster_DopaminergicNeuron Dopaminergic Neuron (Striatonigral Pathway) aSyn_gene α-synuclein Gene (SNCA) Overexpression aSyn_protein α-synuclein Protein aSyn_gene->aSyn_protein aSyn_agg α-synuclein Aggregation (Glial Cytoplasmic Inclusions) aSyn_protein->aSyn_agg Oligo_dysfunction Oligodendrocyte Dysfunction aSyn_agg->Oligo_dysfunction Myelin_damage Myelin Sheath Damage Oligo_dysfunction->Myelin_damage Neuron_degen Neurodegeneration Myelin_damage->Neuron_degen DAT_loss Dopamine Transporter (DAT) Loss Neuron_degen->DAT_loss

Figure 1: Simplified signaling pathway in an MSA animal model.

PSP_Pathway cluster_Neuron Neuron (e.g., Substantia Nigra) Tau_gene Mutant Tau Gene (e.g., MAPT P301L) Expression Tau_protein Hyperphosphorylated 4R Tau Protein Tau_gene->Tau_protein Tau_agg Neurofibrillary Tangles Tau_protein->Tau_agg Neuronal_dysfunction Neuronal Dysfunction & Axonal Transport Deficits Tau_agg->Neuronal_dysfunction Neuron_degen Neurodegeneration Neuronal_dysfunction->Neuron_degen DAT_loss Dopamine Transporter (DAT) Loss in Striatum Neuron_degen->DAT_loss Experimental_Workflow cluster_Model Animal Model Generation cluster_Imaging This compound SPECT/CT Imaging cluster_Analysis Data Analysis model Induce Pathology (e.g., Transgenesis, Toxin) anesthesia Anesthesia model->anesthesia injection This compound (¹²³I) Injection anesthesia->injection uptake Uptake Period (e.g., 60 min) injection->uptake scan SPECT/CT Scan uptake->scan reconstruction Image Reconstruction & Co-registration scan->reconstruction roi ROI Definition (Striatum, Reference) reconstruction->roi sbr SBR Calculation roi->sbr comparison Comparison between Model and Control Groups sbr->comparison

References

Application Notes and Protocols: [¹²⁵I]Ioflupane Autoradiography for Post-Mortem Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioflupane, specifically its radioiodinated form [¹²³I]this compound (trade name DaTscan™), is a cocaine analog with high affinity and specificity for the presynaptic dopamine transporter (DAT).[1] While extensively used in vivo with Single Photon Emission Computed Tomography (SPECT) for the differential diagnosis of parkinsonian syndromes, its analogue, [¹²⁵I]this compound ([¹²⁵I]FP-CIT), is a valuable tool for the in vitro quantitative autoradiographic analysis of DAT density in post-mortem brain tissue.[2][3] This technique provides a sensitive method to investigate the integrity of the nigrostriatal dopamine system in various neurodegenerative and psychiatric disorders.

These application notes provide a detailed protocol for performing quantitative autoradiography with [¹²⁵I]this compound on post-mortem human brain tissue sections.

Principle of the Method

Quantitative autoradiography with [¹²⁵I]this compound allows for the visualization and quantification of dopamine transporters in slidemounted tissue sections. The protocol involves the incubation of thinly sliced post-mortem brain tissue with [¹²⁵I]this compound. The radioligand binds specifically to the dopamine transporters present in the tissue. By exposing the labeled tissue sections to a phosphor imaging screen or autoradiographic film, a quantitative map of the distribution and density of DAT can be generated. To differentiate between total binding and non-specific binding, adjacent tissue sections are incubated with the radioligand in the presence of a high concentration of a competing DAT inhibitor.

Materials and Reagents

Material/ReagentSupplier RecommendationsStorage
[¹²⁵I]this compound ([¹²⁵I]FP-CIT)PerkinElmer, GE Healthcare-20°C
GBR 12909 (or Cocaine)Sigma-Aldrich, Tocris Bioscience-20°C
Tris-HClSigma-AldrichRoom Temperature
NaClSigma-AldrichRoom Temperature
KClSigma-AldrichRoom Temperature
MgCl₂Sigma-AldrichRoom Temperature
EDTASigma-AldrichRoom Temperature
Superfrost™ Plus Microscope SlidesFisher ScientificRoom Temperature
CryostatLeica, Thermo Scientific-
Phosphor Imaging SystemGE Healthcare (Amersham Typhoon), Bio-Rad-
Phosphor Imaging Screens (tritium-sensitive)GE Healthcare, Bio-RadRoom Temperature
Autoradiography CassettesGE Healthcare, Fisher ScientificRoom Temperature
[¹⁴C] or [³H] MicroscalesAmersham (GE Healthcare)Room Temperature

Experimental Protocols

Post-Mortem Tissue Preparation
  • Obtain fresh-frozen human brain tissue blocks containing the region of interest (e.g., striatum, substantia nigra). Tissue should be stored at -80°C until sectioning.

  • Mount the frozen tissue block onto a cryostat chuck using an appropriate embedding medium.

  • Allow the tissue to equilibrate to the cryostat temperature (-18°C to -20°C).

  • Using a cryostat, cut coronal sections of the brain tissue at a thickness of 20 µm.

  • Thaw-mount the tissue sections onto Superfrost™ Plus microscope slides.

  • Dry the slides at room temperature for at least 1 hour and then store them desiccated at -80°C until use.

Autoradiographic Binding Assay

a. Buffer Preparation:

  • Incubation Buffer (50 mM Tris-HCl, pH 7.4):

    • Dissolve Tris-HCl in distilled water to a final concentration of 50 mM.

    • Adjust the pH to 7.4 at room temperature.

    • Some protocols may include physiological salts. A common formulation is a modified Krebs-Ringer buffer containing: 128 mM NaCl, 3 mM KCl, 1.25 mM NaH₂PO₄, 10 mM D-glucose, 2 mM CaCl₂, 2 mM MgSO₄, and 15 mM NaHCO₃, pH 7.4.[4]

  • Wash Buffer (50 mM Tris-HCl, pH 7.4, 4°C):

    • Prepare as for the incubation buffer and chill to 4°C before use.

b. Incubation Procedure:

  • Bring the slide-mounted tissue sections to room temperature.

  • Pre-incubation: Place the slides in a slide mailer or staining jar containing Incubation Buffer for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • Prepare the incubation solution containing [¹²⁵I]this compound in the Incubation Buffer. The optimal concentration of [¹²⁵I]this compound should be empirically determined and is typically close to the dissociation constant (Kd). Based on data for analogous compounds, a starting concentration in the range of 20-100 pM is recommended.

    • For total binding , incubate a set of slides in the [¹²⁵I]this compound solution.

    • For non-specific binding , incubate an adjacent set of slides in the [¹²⁵I]this compound solution containing a high concentration of a DAT inhibitor, such as 10 µM GBR 12909 or 100 µM cocaine.[5]

    • Incubate the slides for 60-90 minutes at room temperature in a humidified chamber to prevent drying of the sections.

c. Washing:

  • Following incubation, rapidly wash the slides to remove unbound radioligand.

  • Perform three successive washes of 5 minutes each in ice-cold Wash Buffer.[6]

  • After the final wash, perform a quick dip (5-10 seconds) in ice-cold distilled water to remove buffer salts.

  • Dry the slides under a stream of cool, dry air or in a desiccator at room temperature.

Signal Detection and Quantification
  • Once the slides are completely dry, arrange them in an autoradiography cassette along with [¹⁴C] or calibrated [³H] microscales for standardization.[7]

  • In a darkroom, appose a tritium-sensitive phosphor imaging screen to the slides and seal the cassette.

  • Expose the screen at room temperature for 1 to 5 days, depending on the specific activity of the radioligand and the density of the target.[6]

  • After exposure, scan the phosphor imaging screen using a phosphor imager (e.g., Amersham Typhoon).

  • The resulting digital image can be analyzed using densitometry software (e.g., ImageJ).

  • Data Analysis:

    • Define regions of interest (ROIs) on the autoradiograms corresponding to specific anatomical structures (e.g., caudate, putamen).

    • Measure the optical density within each ROI for both total and non-specific binding sections.

    • Convert the optical density values to radioactivity concentrations (e.g., nCi/mg tissue equivalent) using the standard curve generated from the co-exposed microscales.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: [¹²⁵I]this compound Binding Parameters in Post-Mortem Human Striatum (Example Data)

RegionTotal Binding (nCi/mg)Non-specific Binding (nCi/mg)Specific Binding (nCi/mg)
Caudate Nucleus15.8 ± 1.21.5 ± 0.314.3 ± 1.1
Putamen22.5 ± 2.11.8 ± 0.420.7 ± 2.0
Nucleus Accumbens12.1 ± 1.51.3 ± 0.210.8 ± 1.4
Cerebellum (Control)1.2 ± 0.21.1 ± 0.20.1 ± 0.1

Data are presented as mean ± standard deviation.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_binding Autoradiographic Binding cluster_detection Signal Detection & Analysis tissue Post-Mortem Brain Tissue section Cryosectioning (20 µm) tissue->section mount Thaw-Mounting on Slides section->mount store Storage at -80°C mount->store preinc Pre-incubation in Buffer store->preinc inc_total Incubation: [¹²⁵I]this compound preinc->inc_total inc_nsb Incubation: [¹²⁵I]this compound + GBR 12909 preinc->inc_nsb wash Washing and Drying inc_total->wash inc_nsb->wash expose Exposure to Phosphor Screen wash->expose scan Phosphor Imaging expose->scan quant Densitometry and Quantification scan->quant

Caption: Workflow for [¹²⁵I]this compound autoradiography on post-mortem brain tissue.

Dopamine Transporter Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DAT->DA_synapse Reuptake DA_reuptake Dopamine Reuptake DA_reuptake->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to This compound [¹²⁵I]this compound This compound->DAT Blocks Signal Signal Transduction DA_receptor->Signal

Caption: Mechanism of [¹²⁵I]this compound binding to the dopamine transporter in the synapse.

References

Application Notes and Protocols: Statistical Methods for Analyzing Ioflupane Imaging Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ioflupane (123I), often known by its trade name DaTscan, is a radiopharmaceutical agent used in conjunction with single-photon emission computed tomography (SPECT) for imaging the dopamine transporter (DaT) in the brain. This technique is a crucial tool for the differential diagnosis of Parkinsonian syndromes. The quantitative analysis of this compound imaging data is essential for objective assessment, tracking disease progression, and evaluating the efficacy of therapeutic interventions in clinical trials. These notes provide an overview of the statistical methods and protocols for analyzing this valuable imaging data.

The primary outcome measure from this compound imaging is the striatal binding ratio (SBR), which reflects the density of dopamine transporters in the striatum. The analysis of SBR data, as well as voxel-based methods, requires robust statistical approaches to ensure accurate and meaningful interpretation.

Experimental Protocols

Patient Preparation and this compound Administration

A critical step before the imaging procedure is the blockade of the thyroid gland to prevent the uptake of free radioiodine.

  • Thyroid Blockade: Patients are typically administered a thyroid-blocking agent, such as potassium iodide or perchlorate, at least one hour before the injection of this compound (123I).

  • This compound (123I) Injection: A standard dose of this compound (123I), typically ranging from 111 to 185 MBq, is administered intravenously.

  • Uptake Phase: Following the injection, there is a waiting period of approximately 3 to 6 hours to allow for the radiotracer to be taken up by the dopamine transporters in the striatum.

SPECT Image Acquisition

The acquisition of the SPECT images is performed using a gamma camera system.

  • Imaging Equipment: A multi-headed gamma camera equipped with high-resolution collimators is used.

  • Patient Positioning: The patient is positioned supine with their head comfortably immobilized to minimize motion artifacts.

  • Acquisition Parameters: The acquisition is typically performed over 360 degrees, with projections acquired every 3 to 6 degrees for a duration of 30 to 40 seconds per projection. The energy window is centered at 159 keV with a 15-20% width.

Image Processing and SBR Calculation

The raw SPECT data undergoes several processing steps to generate the quantitative SBR values.

  • Image Reconstruction: The acquired projection data is reconstructed using an iterative algorithm, such as ordered subset expectation maximization (OSEM), which includes corrections for attenuation and scatter.

  • Region of Interest (ROI) Definition: Standardized ROIs are drawn over the striatal structures (caudate and putamen) and a reference region with non-specific binding, typically the occipital cortex. This can be done manually, semi-automatically, or automatically using templates.

  • SBR Calculation: The SBR is calculated for the striatum and its subregions using the following formula: SBR = (Activity in Striatal ROI - Activity in Reference ROI) / Activity in Reference ROI

Statistical Analysis Methods

The choice of statistical method depends on the research question, the study design, and the nature of the data.

Group Comparisons

A common application is the comparison of SBR values between different groups (e.g., patients with Parkinson's disease vs. healthy controls).

  • Independent Samples t-test: For comparing the means of two independent groups.

  • Analysis of Variance (ANOVA): For comparing the means of three or more groups.

  • Analysis of Covariance (ANCOVA): To compare group means while controlling for the effects of other continuous variables (covariates), such as age or disease duration.

Longitudinal Analysis

In studies tracking changes over time, such as in disease progression or therapeutic trials, longitudinal analysis methods are employed.

  • Paired t-test: For comparing SBR values at two different time points within the same group.

  • Repeated Measures ANOVA: For analyzing data with more than two time points.

  • Linear Mixed-Effects Models: A more advanced and flexible approach for analyzing longitudinal data, which can account for missing data and variability between subjects.

Voxel-Based Analysis

Voxel-based methods, such as Statistical Parametric Mapping (SPM), allow for the statistical analysis of this compound imaging data on a voxel-by-voxel basis, which can identify regional differences in DaT binding without the need for a priori ROI definition.

  • Spatial Normalization: All individual brain scans are transformed to a standard anatomical space.

  • Smoothing: A Gaussian filter is applied to the images to increase the signal-to-noise ratio and account for anatomical variability.

  • Voxel-wise Statistics: A statistical model is applied to each voxel, and the results are presented as a statistical parametric map, highlighting areas of significant group differences or correlations.

Data Presentation

Quantitative data from this compound imaging studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Demographic and Baseline SBR Data

CharacteristicHealthy Controls (n=50)Parkinson's Disease (n=50)p-value
Age (years), mean ± SD65.2 ± 8.167.5 ± 7.90.12
Sex (% female)52%48%0.68
Striatal Binding Ratio (SBR), mean ± SD
Caudate3.45 ± 0.412.10 ± 0.55<0.001
Putamen3.20 ± 0.381.50 ± 0.49<0.001
Striatum (Overall)3.33 ± 0.391.80 ± 0.51<0.001

Table 2: Example of Longitudinal SBR Changes

RegionBaseline SBR (mean ± SD)24-Month SBR (mean ± SD)Annual Rate of Change (%)p-value
Parkinson's Disease (n=45)
Caudate2.08 ± 0.531.85 ± 0.50-5.5%<0.001
Putamen1.48 ± 0.471.21 ± 0.42-9.1%<0.001
Placebo Group (n=22)
Caudate2.11 ± 0.561.87 ± 0.52-5.7%<0.001
Putamen1.51 ± 0.491.23 ± 0.44-9.3%<0.001
Treatment Group (n=23)
Caudate2.05 ± 0.511.95 ± 0.48-2.4%0.04
Putamen1.45 ± 0.451.35 ± 0.41-3.4%0.02

Visualizations

cluster_protocol Experimental Protocol cluster_processing Image Processing cluster_analysis Statistical Analysis prep Patient Preparation (Thyroid Blockade) admin This compound (123I) Administration prep->admin uptake Uptake Phase (3-6 hours) admin->uptake acq SPECT Image Acquisition uptake->acq recon Image Reconstruction (OSEM, Attenuation Correction) acq->recon roi Region of Interest (ROI) Definition (Caudate, Putamen, Reference) recon->roi voxel Voxel-Based Analysis (SPM) recon->voxel Voxel-wise approach calc SBR Calculation roi->calc group Group Comparison (t-test, ANOVA) calc->group Cross-sectional studies long Longitudinal Analysis (Mixed-Effects Models) calc->long Longitudinal studies

Caption: Workflow for this compound imaging data analysis.

cluster_spm Voxel-Based Analysis Workflow (SPM) cluster_inputs Inputs raw Raw SPECT Images norm Spatial Normalization (to standard space) raw->norm smooth Smoothing (Gaussian kernel) norm->smooth model Voxel-wise Statistical Model (e.g., General Linear Model) smooth->model stats Statistical Inference (t-contrasts, F-contrasts) model->stats map Statistical Parametric Map (SPM) (Thresholded for significance) stats->map groups Group Information (e.g., Patient vs. Control) groups->model covariates Covariates (e.g., Age, Disease Severity) covariates->model

Caption: Voxel-based analysis workflow using SPM.

Troubleshooting & Optimization

Technical Support Center: Optimization of Ioflupane Dosage for Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Ioflupane dosage in small animal imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and answering frequently asked questions related to the use of this compound for SPECT imaging in preclinical studies.

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound small animal imaging experiments.

Issue Potential Cause Recommended Solution
Low signal-to-noise ratio in the striatum - Insufficient this compound dose: The injected dose may be too low for the animal's weight and metabolism. - Suboptimal imaging time point: The scan may have been performed too early or too late, missing the peak tracer uptake. - Anesthesia effects: Certain anesthetics can alter dopamine transporter (DAT) availability and tracer binding.[1][2][3]- Dose Adjustment: For mice, a typical intravenous dose is around 38 ± 3 MBq.[4] Consider a dose escalation study to determine the optimal dose for your specific animal model and imaging system. - Optimize Imaging Window: SPECT imaging is often performed 3-6 hours post-injection in clinical settings.[5][6][7][8] For small animals with faster metabolism, kinetic studies are recommended to determine the peak equilibrium of the tracer in the striatum.[4] - Anesthesia Selection: Isoflurane is commonly used for small animal imaging.[2][4] Be aware that anesthetics can influence neurotransmitter systems.[1][3] If results are unexpected, consider the potential impact of the chosen anesthetic on the dopaminergic system and ensure consistent use across all animals in a study.
High background signal - Inadequate tracer clearance: The animal may not have cleared the unbound tracer effectively. - Incorrect energy window setting: The SPECT scanner's energy window may not be centered correctly on the 159 keV photopeak of Iodine-123.[5][7]- Hydration: Ensure animals are adequately hydrated to promote renal clearance of the tracer. - Delayed Imaging: Increasing the time between injection and imaging can allow for greater clearance of background activity. - Energy Window Calibration: Verify that the SPECT system is calibrated and the energy window is set to 159 keV with a ±10% window.[5][7]
Image artifacts (e.g., blurring, streaks) - Animal motion: Even under anesthesia, minor movements such as breathing can cause artifacts.[9][10] - Partial volume effect (PVE): Due to the small size of rodent brain structures, the limited spatial resolution of SPECT can lead to an underestimation of the true radioactivity concentration.[11][12][13][14][15]- Animal Restraint and Monitoring: Use appropriate animal holders and monitoring to ensure stable positioning throughout the scan. Respiratory gating can be employed for thoracic and abdominal imaging to minimize motion artifacts.[10] - Partial Volume Correction (PVC): Employ PVC methods during image reconstruction. These can be based on anatomical information from a co-registered CT or MRI scan or use software-based iterative deconvolution techniques.[11][13][14][15]
Inconsistent results between animals - Variability in injection: Inconsistent intravenous administration can lead to different circulating doses of the tracer. - Physiological differences: Age, weight, and health status can affect tracer uptake and clearance. - Inconsistent experimental conditions: Variations in anesthesia depth, temperature, and imaging time can introduce variability.- Standardize Injection Technique: Ensure a consistent and accurate intravenous injection for all animals. - Animal Selection: Use age- and weight-matched animals and ensure they are in good health. - Control Experimental Parameters: Maintain consistent anesthesia levels, body temperature, and the time between injection and imaging for all subjects.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose of this compound for mice and rats?

A1: For mice, a reported intravenous dose for SPECT imaging of the dopamine transporter is approximately 38 ± 3 MBq.[4] For rats, the dose may need to be adjusted based on body weight and surface area. While specific this compound dosage studies in rats are less commonly published, a general principle for dose conversion between species based on body surface area can be applied as a starting point. It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.

Q2: How do I convert a drug or tracer dose from one animal species to another?

A2: Dose conversion between species is most accurately done using body surface area (BSA) calculations rather than direct weight-based scaling. The following formula can be used:

Doseanimal 2 (mg/kg) = Doseanimal 1 (mg/kg) × (Km animal 1 / Km animal 2)

Where Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²). Approximate Km values for common laboratory animals are:

  • Mouse: 3

  • Rat: 6

  • Hamster: 5

  • Guinea Pig: 8

  • Rabbit: 12

  • Monkey: 12

  • Dog: 20

  • Human: 37

For example, to convert a mouse dose to a rat dose, you would multiply the mouse dose (in mg/kg) by (3/6) = 0.5.[16][17][18][19]

Q3: What are the recommended SPECT acquisition parameters for this compound imaging in small animals?

A3: While optimal parameters can vary by machine, here are some general guidelines adapted from clinical protocols that can be used as a starting point for small animal SPECT:

  • Radionuclide: Iodine-123 (123I)

  • Energy Peak: 159 keV

  • Energy Window: ±10%[5][7]

  • Collimator: High-resolution pinhole or multi-pinhole collimators are essential for the small structures in rodent brains.

  • Matrix Size: 128x128 or higher for adequate spatial resolution.

  • Projections: At least 120 views over 360 degrees.[5][7]

  • Acquisition Time: This will depend on the injected dose and scanner sensitivity. Aim for a sufficient number of counts (e.g., a minimum of 500k counts as suggested in some clinical guidelines) to ensure good image quality.[7]

Q4: How can I minimize the effects of anesthesia on my this compound imaging results?

A4: Anesthesia can significantly impact neurotransmitter systems and, consequently, radiotracer binding.[1][2][3] To minimize these effects:

  • Choose an appropriate anesthetic: Isoflurane is a common choice for preclinical imaging as it allows for good control of anesthesia depth and has a relatively rapid recovery.[2][4]

  • Maintain consistent anesthesia: Use a vaporizer for precise control of the anesthetic concentration and monitor the animal's vital signs to ensure a stable plane of anesthesia throughout the procedure.

  • Be consistent across all animals: Use the same anesthetic agent, depth of anesthesia, and duration for all animals in your study to ensure that any effects are systematic and do not introduce random variability.

  • Consider awake imaging: If your facility has the capability, awake imaging systems can eliminate the confounding effects of anesthesia.[1]

Experimental Protocols

Protocol 1: this compound SPECT/CT Imaging in Mice

This protocol is based on a study performing dopamine transporter imaging in mice.[4]

  • Animal Preparation:

    • House animals in a controlled environment.

    • Prior to imaging, administer a thyroid-blocking agent (e.g., potassium iodide) to minimize uptake of free 123I in the thyroid gland. This is a standard procedure in clinical settings.[6][7][8]

  • Anesthesia:

    • Induce and maintain anesthesia using isoflurane (e.g., 1.5-2.5% in oxygen).

    • Monitor the animal's respiratory rate and maintain body temperature using a heating pad.[4]

  • Radiotracer Administration:

    • Administer this compound (123I-FP-CIT) intravenously via the tail vein. A typical dose for a mouse is approximately 38 ± 3 MBq.[4]

  • SPECT/CT Imaging:

    • Position the animal in the scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Perform the SPECT acquisition. The timing of the scan post-injection is critical and should be optimized. For kinetic modeling, dynamic scanning can be initiated immediately after injection. For static imaging, a delay of several hours may be necessary to allow for optimal striatal-to-background ratios.[4]

  • Image Reconstruction and Analysis:

    • Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).

    • Apply corrections for attenuation, scatter, and partial volume effect.

    • Co-register the SPECT and CT images.

    • Define regions of interest (ROIs) on the striatum and a reference region (e.g., cerebellum) to calculate the binding potential or specific binding ratio.

Visualizations

Experimental_Workflow cluster_prep Animal Preparation cluster_procedure Imaging Procedure cluster_analysis Data Analysis Animal_Selection Select Age/Weight Matched Animals Thyroid_Block Administer Thyroid Blocking Agent Animal_Selection->Thyroid_Block Anesthesia Induce & Maintain Anesthesia Thyroid_Block->Anesthesia Ioflupane_Injection I.V. Injection of this compound Anesthesia->Ioflupane_Injection SPECT_CT_Scan Perform SPECT/CT Scan Ioflupane_Injection->SPECT_CT_Scan Reconstruction Image Reconstruction (with PVC) SPECT_CT_Scan->Reconstruction Co_registration Co-register SPECT & CT Reconstruction->Co_registration ROI_Analysis ROI Analysis & Quantification Co_registration->ROI_Analysis

Caption: Workflow for this compound SPECT/CT imaging in small animals.

Troubleshooting_Logic Start Poor Image Quality Low_Signal Low Striatal Signal? Start->Low_Signal High_Background High Background? Low_Signal->High_Background No Dose Increase Dose Low_Signal->Dose Yes Artifacts Visible Artifacts? High_Background->Artifacts No Clearance Improve Tracer Clearance High_Background->Clearance Yes Motion Address Animal Motion Artifacts->Motion Yes Timing Adjust Imaging Time Dose->Timing Anesthesia Check Anesthesia Protocol Timing->Anesthesia Energy_Window Verify Energy Window Clearance->Energy_Window PVC Apply Partial Volume Correction Motion->PVC

Caption: Decision tree for troubleshooting poor this compound image quality.

References

Technical Support Center: Addressing Challenges in Longitudinal Ioflupane Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of longitudinal Ioflupane SPECT studies. Our goal is to provide practical solutions to common challenges, ensuring data integrity and reliability over time.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in longitudinal this compound SPECT studies?

A1: The primary sources of variability in longitudinal this compound SPECT studies can be categorized into three main areas:

  • Technical Factors: These include variations in imaging equipment, acquisition parameters (e.g., energy window, matrix size, collimator), and reconstruction methods.[1] Inconsistency in these parameters between imaging sessions can introduce significant variability.

  • Patient-Related Factors: Patient movement during the scan is a major contributor to artifacts and variability.[2] Biological factors such as age, sex, and smoking status can also influence dopamine transporter (DaT) density and, consequently, this compound uptake.[1] Age-related decline in DaT availability is a known factor that must be considered in longitudinal analysis.

  • Pharmacological Interference: Certain medications can interfere with the binding of this compound to dopamine transporters, leading to either falsely elevated or reduced uptake values.[1] It is crucial to have a comprehensive list of the patient's medications and adhere to appropriate washout periods for interfering drugs.

Q2: How can I minimize patient motion artifacts in my longitudinal studies?

A2: Minimizing patient motion is critical for acquiring high-quality, artifact-free images. Here are several strategies:

  • Patient Comfort: Ensure the patient is comfortable before starting the acquisition. This includes providing head support and explaining the importance of remaining still.

  • Clear Instructions: Clearly communicate the duration of the scan and the need to avoid movement.

  • Immobilization: Use head restraints or other immobilization devices as needed.

  • Motion Detection: Monitor for patient movement during the acquisition. Most modern SPECT systems have motion detection capabilities. If significant motion is detected, the acquisition may need to be repeated.

  • Post-Acquisition Correction: Some software offers motion correction algorithms that can be applied after the scan, though preventing motion is always preferable.

Q3: What is the recommended procedure for thyroid blockade before this compound administration?

A3: To minimize radiation exposure to the thyroid gland from free radioiodine, a thyroid-blocking agent should be administered prior to the this compound injection. The standard recommendation is the oral administration of potassium iodide (e.g., Lugol's solution) or potassium perchlorate at least one hour before the radiotracer injection.[3]

Q4: How long after injection should the SPECT scan be performed?

A4: The optimal time for SPECT imaging after this compound injection is between 3 and 6 hours.[3] This window allows for sufficient clearance of the radiotracer from the bloodstream and optimal contrast between the striatum and background tissues. For longitudinal studies, it is crucial to maintain a consistent injection-to-scan time for each participant across all imaging sessions.

Troubleshooting Guides

Issue 1: Inconsistent Striatal Binding Ratio (SBR) values in a longitudinal study.
  • Question: We are observing significant variability in the Striatal Binding Ratio (SBR) for the same subjects across different time points in our longitudinal study. What could be the cause, and how can we troubleshoot this?

  • Answer: Inconsistent SBR values can arise from several factors. Follow this troubleshooting workflow:

    • Verify Acquisition and Reconstruction Parameters:

      • Checklist:

        • Were the same SPECT camera and collimator used for all scans?

        • Were the acquisition parameters (energy window, matrix size, rotation, scan duration) identical for all scans?

        • Was the same reconstruction algorithm (e.g., FBP, OSEM) with identical parameters (iterations, subsets, filtering) used?

      • Action: Review the imaging protocols for each time point. Any discrepancies should be noted, and if possible, data should be reprocessed with consistent parameters. For future acquisitions, enforce a strict, standardized protocol.

    • Assess for Patient-Related Artifacts:

      • Checklist:

        • Review the raw projection data (sinograms) for evidence of patient motion. Look for abrupt shifts or blurring.

        • Examine the reconstructed images for artifacts such as the "semicolon sign" (head tilt) or "pinwheel artifact" (head rotation).[2]

      • Action: If motion is detected, consider motion correction if available. For future scans, re-emphasize the importance of remaining still to the patient and use immobilization aids.

    • Review Medication History:

      • Checklist:

        • Has the patient's medication regimen changed between scans?

        • Are they taking any new medications known to interfere with dopamine transporter binding?

      • Action: Compile a thorough medication history for each time point. If interfering medications are identified, this may explain the SBR variability.

Issue 2: Appearance of Image Artifacts.
  • Question: Our reconstructed this compound SPECT images show some unusual patterns. How can we identify and address common artifacts?

  • Answer: Image artifacts can significantly impact the interpretation and quantification of this compound scans. Here is a guide to common artifacts and their solutions:

    • "Semicolon" Sign:

      • Appearance: The putamen on one side appears foreshortened or absent, resembling a semicolon.

      • Cause: Head tilt during acquisition.

      • Solution: Review the coronal and sagittal images to confirm the head tilt. If the patient is still available, a repeat scan with proper head positioning is recommended. For future scans, ensure careful patient positioning with the head aligned straight in the head holder.

    • "Pinwheel" Artifact:

      • Appearance: A swirling or pinwheel-like pattern in the striatum.

      • Cause: Head rotation during the scan.

      • Solution: This artifact is difficult to correct post-acquisition. A repeat scan is often necessary. Emphasize the importance of not rotating the head during the scan.

    • "Kissing Caudates" Sign:

      • Appearance: The anterior horns of the caudate nuclei appear to touch or merge.

      • Cause: Patient motion, typically nodding.

      • Solution: Review raw data for motion. If significant, a repeat scan is required.

Data Presentation

Table 1: Recommended this compound SPECT Acquisition Parameters for Longitudinal Studies

ParameterRecommendationRationale for Longitudinal Consistency
Radiopharmaceutical Dose 111–185 MBq (3–5 mCi)Consistent dosing ensures comparable signal-to-noise ratios across scans.
Thyroid Blockade Potassium iodide or perchlorate 1 hr priorEnsures consistent and adequate thyroid protection.
Injection-to-Scan Time 3–6 hoursA fixed interval is crucial to minimize variability due to radiotracer kinetics.
Collimator Low-Energy, High-Resolution (LEHR)Using the same collimator type and model is essential for consistent image resolution and sensitivity.
Energy Window 159 keV with a 10-20% windowA consistent energy window ensures that the same photon energies are being detected.
Matrix Size 128 x 128Maintains consistent pixel size and spatial resolution.
Rotation 360° (180° per head for dual-head cameras)Ensures complete angular sampling.
Projections At least 120 viewsSufficient angular sampling is necessary for accurate reconstruction.
Acquisition Time 30–45 minutesA consistent scan duration helps to achieve comparable image statistics.

Table 2: Factors Influencing Striatal Binding Ratio (SBR) Quantification

FactorPotential Impact on SBRMitigation Strategy for Longitudinal Studies
Patient Motion Can artificially decrease or increase regional uptake values, leading to inaccurate SBR.Emphasize the importance of remaining still, use immobilization, and check raw data for motion.
Reconstruction Algorithm Different algorithms (FBP vs. OSEM) and parameters (iterations, subsets, filters) can yield significantly different SBR values.[4]Use the exact same reconstruction software and parameters for all scans in a longitudinal study.
Region of Interest (ROI) Placement Manual ROI placement is prone to inter- and intra-operator variability.Use a validated, automated ROI placement method. If manual ROIs are necessary, have the same experienced operator draw them for all scans.
Attenuation and Scatter Correction These corrections can significantly alter SBR values.Apply the same attenuation and scatter correction methods consistently across all scans.
Partial Volume Effect Atrophy or small striatal structures can lead to an underestimation of true activity (partial volume effect), affecting SBR.Be aware of this effect, especially in patients with significant brain atrophy. Some advanced quantification methods attempt to correct for this.

Experimental Protocols

Protocol 1: Standardized this compound SPECT Acquisition
  • Patient Preparation:

    • Confirm the patient has followed instructions regarding interfering medications.

    • Administer a thyroid-blocking agent (e.g., 100 mg of potassium iodide) orally at least 60 minutes before this compound injection.

    • Ensure the patient is well-hydrated.

  • Radiopharmaceutical Administration:

    • Administer a consistent dose of 111-185 MBq of this compound (I-123) via a slow intravenous injection.

    • Record the exact dose and time of injection.

  • Uptake Phase:

    • The patient should wait for 3 to 6 hours before imaging.

    • The injection-to-scan time should be kept consistent for each subject throughout the longitudinal study.

  • Image Acquisition:

    • Position the patient supine with their head in a comfortable headrest to minimize motion.

    • Use a SPECT gamma camera equipped with a LEHR collimator.

    • Set the energy window to 159 keV with a 10-20% width.

    • Acquire at least 120 projections over a 360° rotation into a 128x128 matrix.

    • The total acquisition time should be between 30 and 45 minutes.

Protocol 2: Semiquantitative Analysis (SBR Calculation)
  • Image Reconstruction:

    • Reconstruct the acquired projection data using a consistent algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with standardized parameters (e.g., 10 iterations, 10 subsets) and filters.

    • Apply consistent attenuation and scatter correction methods.

  • Region of Interest (ROI) Definition:

    • Use a validated, automated software package to place ROIs over the striatum (caudate and putamen) and a reference region (typically the occipital cortex).

    • If manual ROIs are used, they should be drawn by the same experienced operator on a consistent set of transverse slices.

  • SBR Calculation:

    • The SBR is calculated using the following formula: SBR = (Mean counts in Striatal ROI - Mean counts in Reference ROI) / Mean counts in Reference ROI

  • Data Recording:

    • Record the SBR values for the caudate and putamen of each hemisphere separately.

Mandatory Visualization

experimental_workflow cluster_pre_acquisition Pre-Acquisition cluster_acquisition Acquisition cluster_post_acquisition Post-Acquisition & Analysis p1 Patient Screening & Medication Review p2 Thyroid Blockade (1 hour prior to injection) p1->p2 p3 This compound Injection (111-185 MBq) p2->p3 a1 Uptake Phase (3-6 hours) p3->a1 a2 Patient Positioning & Immobilization a1->a2 a3 SPECT Acquisition a2->a3 d1 Image Reconstruction (Consistent Parameters) a3->d1 d2 Quality Control: Artifact Assessment d1->d2 d3 Semiquantitative Analysis (SBR Calculation) d2->d3 d4 Longitudinal Data Comparison d3->d4

Caption: Standardized workflow for longitudinal this compound SPECT studies.

troubleshooting_decision_tree start Inconsistent Longitudinal SBR Values Detected q1 Review Acquisition & Reconstruction Logs start->q1 consistent Parameters Consistent q1->consistent Yes inconsistent Parameters Inconsistent q1->inconsistent No q2 Review Images for Motion/Positioning Artifacts consistent->q2 action1 Re-process Data with Standardized Parameters inconsistent->action1 action1->q2 no_artifacts No Artifacts Detected q2->no_artifacts No artifacts Artifacts Detected q2->artifacts Yes q3 Review Patient's Medication History no_artifacts->q3 action2 Apply Motion Correction (if available) or Flag Data Point artifacts->action2 action2->q3 no_change No Change in Interfering Medications q3->no_change No change Change in Interfering Medications q3->change Yes end_node Identify Source of Variability no_change->end_node action3 Document Medication Change as a Confounding Factor change->action3 action3->end_node

Caption: Decision tree for troubleshooting inconsistent SBR values.

References

Minimizing scatter and attenuation in Ioflupane imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize scatter and attenuation in Ioflupane (¹²³I-ioflupane) SPECT imaging.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common sources of image degradation in this compound SPECT imaging?

A1: The most significant factors contributing to image degradation in this compound SPECT imaging are patient-related, technical, and biological artifacts. Patient positioning and motion are among the most common technical artifacts, given the small size of the target structures (caudate and putamen).[1] Other factors include scatter and attenuation of photons, as well as interference from certain medications.[2][3]

Q2: How can patient positioning errors be minimized?

A2: Proper patient positioning is critical for accurate this compound SPECT imaging.[1][3] The head should be carefully positioned to align the orbito-meatal line perpendicular to the scanner's axial plane. Using a headrest and restraints can help minimize movement during the scan. It is crucial to avoid a forward tilt of the head, which can lead to the "semicolon sign" artifact, where the caudate nucleus and putamen appear on separate axial slices, potentially mimicking decreased uptake in the putamen.[3][4]

Q3: What is the impact of patient motion, and how can it be addressed?

A3: Patient motion during the scan can cause significant blurring and artifacts, making the images non-diagnostic.[1][5] To mitigate this, it is essential to make the patient comfortable with supports under their knees and for their arms. Explaining the procedure and the importance of remaining still is also crucial. If motion is detected in the raw data (e.g., by viewing the cine), the scan may need to be repeated before the patient leaves the department. For patients who have difficulty remaining still, a short-acting benzodiazepine may be considered if not medically contraindicated.[6]

Q4: What are scatter and attenuation, and how do they affect image quality?

A4: Scatter occurs when photons emitted from the radiotracer are deflected from their original path, leading to a loss of image contrast and spatial resolution.[7][8] Attenuation is the absorption or deflection of photons by the patient's tissues, which reduces the number of photons reaching the detector and can lead to an underestimation of tracer uptake in deeper structures.[9] Both phenomena can degrade image quality and affect the accuracy of semi-quantitative analysis.

Q5: What methods are available for scatter correction in this compound SPECT?

A5: Several methods are used to correct for scatter in SPECT imaging. The most common is the dual-energy window (DEW) or triple-energy window (TEW) method.[7][10] These techniques use additional energy windows to estimate and subtract the contribution of scattered photons from the main photopeak window.[7] Iterative reconstruction algorithms can also incorporate scatter correction models for more accurate results.

Q6: What are the common attenuation correction methods, and which is recommended for this compound imaging?

A6: The two primary methods for attenuation correction in brain SPECT are the Chang method and CT-based attenuation correction .[11][12][13] The Chang method is a simpler approach that assumes uniform attenuation within the head.[11] CT-based attenuation correction, available on hybrid SPECT/CT systems, uses a low-dose CT scan to create a patient-specific attenuation map, which is generally considered more accurate.[11][12][13][14] However, for this compound SPECT, studies have shown that the impact of CT-based versus Chang attenuation correction on the diagnostic interpretation is negligible.[11][12][13] Therefore, due to the additional radiation exposure from the CT scan, CT-based attenuation correction is not routinely recommended for this specific application.[11][12][13]

Q7: Are there any medications that can interfere with this compound imaging?

A7: Yes, several medications can interfere with the binding of this compound to the dopamine transporter (DAT) and should be discontinued if clinically feasible before the scan. These include drugs that have a high affinity for DAT. A list of potentially interfering medications can be found in the drug's prescribing information.[15] For example, some antidepressants can increase background uptake and may render the scan non-diagnostic.[3][4]

Experimental Protocols

Standard this compound (DaTscan™) SPECT Imaging Protocol

This protocol is a generalized summary based on common clinical practices.[3][15][16]

  • Patient Preparation:

    • Administer a thyroid-blocking agent (e.g., potassium iodide or potassium perchlorate) at least one hour before the radiotracer injection to minimize thyroid uptake of free ¹²³I.[3][17]

    • Review the patient's current medications for any that may interfere with the scan.[6][15]

    • Explain the procedure to the patient, emphasizing the need to remain still during the scan.

  • Radiopharmaceutical Administration:

    • Administer 111–185 MBq (3–5 mCi) of ¹²³I-ioflupane intravenously.[3][16] The injection should be given slowly over 15-20 seconds.[16]

  • Image Acquisition:

    • Begin imaging 3 to 6 hours after the injection.[15][16]

    • Use a SPECT or SPECT/CT scanner equipped with high-resolution, parallel-hole collimators.[3][16]

    • Set the energy window to 159 keV with a ±10% window.[3][16]

    • Acquire at least 120 projections over 360 degrees into a 128x128 matrix.[3][16]

    • Position the patient supine with their head in a headrest, and use restraints as needed to minimize motion.[16] The radius of rotation should be as small as possible (typically 11-15 cm).[16]

    • The total acquisition time is typically 30-45 minutes.[3]

  • Image Reconstruction and Processing:

    • Reconstruct the images using an appropriate algorithm, such as filtered back-projection or iterative reconstruction (e.g., OSEM).[18]

    • Apply scatter and attenuation correction as needed.

    • Reorient the images to be parallel to the anterior-posterior commissure (AC-PC) line for interpretation.[15]

Data Presentation

Table 1: Comparison of Attenuation Correction Methods on Striatal Binding Ratios (SBRs)

Attenuation Correction MethodCaudate SBR (Mean ± SD)Putamen SBR (Mean ± SD)
No Attenuation CorrectionLowerLower
Chang Attenuation CorrectionHigherHigher
CT-Based Attenuation CorrectionIntermediateIntermediate

Note: This table provides a qualitative summary based on findings that CT-based AC results in intermediate SBRs between no AC and Chang AC.[12][13] Absolute values can vary significantly based on the patient population and specific quantification methods used.

Table 2: Recommended this compound SPECT Acquisition Parameters

ParameterRecommendationReference
Radiopharmaceutical¹²³I-ioflupane (DaTscan™)[3]
Administered Activity111–185 MBq (3–5 mCi)[3][16]
Time to Imaging3–6 hours post-injection[15][16]
CollimatorLow-energy, high-resolution (LEHR) or Fan-beam[3]
Energy Window159 keV ± 10%[3][16]
Projections≥ 120 over 360°[3][16]
Matrix Size128 x 128[3]
Radius of Rotation11–15 cm[16]

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Procedures cluster_scan SPECT/CT Acquisition cluster_post_scan Image Processing & Analysis p1 Patient Screening & Medication Review p2 Thyroid Blocking p1->p2 p3 Radiotracer Injection p2->p3 s1 Patient Positioning p3->s1 Waiting Period s2 Image Acquisition (3-6h post-injection) s1->s2 d1 Image Reconstruction s2->d1 d2 Scatter & Attenuation Correction d1->d2 d3 Image Reorientation d2->d3 d4 Visual & Semi-quantitative Analysis d3->d4

Caption: Experimental workflow for this compound SPECT imaging.

logical_relationship cluster_factors Factors Affecting Image Quality cluster_solutions Mitigation Strategies f1 Patient Motion s1 Head Restraints & Patient Comfort f1->s1 f2 Improper Positioning s2 Standardized Positioning Protocol f2->s2 f3 Scatter s3 Energy Window-Based Correction f3->s3 f4 Attenuation s4 CT or Chang Correction f4->s4 f5 Interfering Medications s5 Medication Discontinuation f5->s5

Caption: Factors affecting image quality and their mitigation strategies.

References

Technical Support Center: Ioflupane (¹²³I) SPECT Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in Ioflupane (¹²³I) SPECT scans.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing the signal-to-noise ratio (SNR) in this compound SPECT imaging?

The primary goal of optimizing SNR is to accurately quantify the dopamine transporter (DaT) density in the striatum. A higher SNR allows for a clearer distinction between the specific striatal binding of this compound and background noise, leading to more reliable and reproducible measurements of the striatal binding ratio (SBR). This is crucial for the early diagnosis and monitoring of Parkinsonian syndromes.[1][2]

Q2: What are the key factors that influence the SNR in this compound SPECT scans?

Several factors can impact the SNR of this compound SPECT images. These can be broadly categorized as:

  • Patient-related factors: Patient preparation, positioning, and motion during the scan.[3][4]

  • Acquisition parameters: Choice of collimator, energy window, matrix size, acquisition time, and total counts.[3][5][6]

  • Reconstruction parameters: The algorithm used for image reconstruction (e.g., FBP, OSEM) and the application of corrections for attenuation and scatter.[7][8]

  • Data analysis: The method used for region of interest (ROI) placement and calculation of the striatal binding ratio (SBR).[1][2]

Q3: How does patient motion affect the SNR and how can it be minimized?

Patient motion during the scan is a significant source of image degradation, leading to blurring and reduced SNR.[3] This can result in artificially decreased striatal uptake values and potentially lead to misinterpretation of the scan. To minimize motion artifacts:

  • Clearly explain the procedure to the patient and emphasize the importance of remaining still.

  • Use a headrest and restraints to ensure stable head positioning.

  • Make the patient comfortable by providing support for their knees and arms.

  • Review the raw data in cine mode immediately after acquisition to check for any movement. If significant motion is detected, the acquisition should be repeated.[6]

Q4: What is the striatal binding ratio (SBR) and how is it calculated?

The striatal binding ratio (SBR) is a semi-quantitative measure used to assess the density of dopamine transporters in the striatum. It is calculated as the ratio of specific striatal uptake to non-specific background uptake. The formula is:

SBR = (Mean counts in Striatal ROI - Mean counts in Background ROI) / Mean counts in Background ROI[9][10]

The background ROI is typically placed in a region with minimal dopamine transporter density, such as the occipital lobe.[9]

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low Signal-to-Noise Ratio (SNR) Inadequate acquisition time or total counts. Incorrect acquisition parameters (e.g., wrong collimator, wide energy window). Patient motion during the scan. Suboptimal reconstruction parameters.Increase acquisition time to collect at least 1.5 million total counts.[6] Use a low-energy, high-resolution (LEHR) collimator.[3][7] Set the energy window to 159 keV ± 10%.[3][11] Implement motion correction techniques or repeat the scan if significant motion is detected.[6] Utilize iterative reconstruction methods like OSEM, which can improve image quality over FBP.[7][8]
"Kissing Caudates" Artifact Patient motion during the acquisition, causing the caudate nuclei to appear fused.Review raw data in cine mode to confirm motion. Repeat the acquisition with improved patient immobilization.
Asymmetric Striatal Uptake True asymmetrical pathology. Head tilt or rotation during the scan. Vascular abnormalities.Carefully review patient positioning. If head tilt is suspected, reorient the images. Correlate with anatomical imaging (MRI or CT) to rule out structural abnormalities.[3]
High Background Signal Insufficient uptake time post-injection. Presence of interfering medications.Ensure imaging is performed 3-6 hours after this compound injection.[11] Review the patient's medication history for any drugs known to interfere with dopamine transporter binding and ensure they have been discontinued for an appropriate duration.
Poorly Resolved Striata Incorrect reconstruction limits that include "hot" salivary glands, affecting image scaling.Carefully position the reconstruction limits to exclude the salivary glands.

Quantitative Data Summary

Table 1: Impact of Collimator Choice on Recovery Coefficient (RC)

Collimator TypeReconstruction MethodResolution CorrectionRecovery Coefficient (RC)
LEHROSEMNone64.9%
LEHROSEMCollimator Broad Correction (CBC)79.7%
MEGPOSEMNone>65%

Data adapted from a Monte Carlo simulation study. A higher RC indicates better image quality and quantitative accuracy.[12]

Table 2: Comparison of Reconstruction Algorithms on Striatal Binding Ratio (SBR)

Reconstruction AlgorithmSBR Recovery (Compared to Phantom)Image Characteristics
Filtered Back-Projection (FBP)LowerHigher image noise
Ordered Subset Expectation Maximization (OSEM)HigherMore homogeneous background, potential for edge artifacts

OSEM generally provides improved image quality and SBR compared to FBP.[8]

Experimental Protocols

Protocol 1: Standard this compound (¹²³I) SPECT Acquisition
  • Patient Preparation:

    • Administer thyroid-blocking agent (e.g., potassium iodide) at least one hour prior to this compound injection to minimize thyroid uptake of free ¹²³I.

    • Administer 111-185 MBq of this compound (¹²³I) via a slow intravenous injection over 15-20 seconds.[6][11]

    • The patient should be well-hydrated.

  • Uptake Phase:

    • Allow for an uptake period of 3 to 6 hours post-injection.[11]

  • Patient Positioning:

    • Position the patient supine with their head in a comfortable headrest.

    • Use straps or other restraints to minimize head movement.

  • Image Acquisition:

    • Use a SPECT gamma camera equipped with a low-energy, high-resolution (LEHR) parallel-hole collimator.[3]

    • Set the energy window to 159 keV with a ±10% window.[3][11]

    • Use a 128x128 matrix size.[3][6]

    • Acquire a minimum of 1.5 million total counts over 360 degrees, with 120 projections.[6]

    • The radius of rotation should be as small as possible (typically 11-15 cm).[11]

  • Image Reconstruction:

    • Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[7][8]

    • Apply attenuation correction.[6]

    • Review raw data for motion before reconstruction.

Protocol 2: Quality Control using a Striatal Phantom
  • Phantom Preparation:

    • Fill an anthropomorphic striatal phantom with a known concentration of ¹²³I to simulate expected striatal-to-background activity ratios.

  • Phantom Scanning:

    • Acquire SPECT data of the phantom using the same acquisition parameters as for patient scans (see Protocol 1).

  • Data Analysis:

    • Reconstruct the phantom images using both FBP and OSEM algorithms.

    • Calculate the SBR for the phantom.

    • Compare the measured SBR to the known SBR of the phantom to assess the accuracy of the imaging system and reconstruction parameters.

  • System Calibration:

    • Use the phantom data to establish a reference range for your specific SPECT system. This allows for calibration and comparison with other centers.[6]

Visualizations

experimental_workflow cluster_pre_acquisition Pre-Acquisition cluster_acquisition Acquisition cluster_post_acquisition Post-Acquisition & Analysis patient_prep Patient Preparation (Thyroid Block, this compound Injection) uptake Uptake Phase (3-6 hours) patient_prep->uptake Wait positioning Patient Positioning (Headrest, Immobilization) uptake->positioning spect_acquisition SPECT Acquisition (LEHR Collimator, 120 Projections) positioning->spect_acquisition raw_data_qc Raw Data QC (Motion Check) spect_acquisition->raw_data_qc reconstruction Image Reconstruction (OSEM, Attenuation Correction) raw_data_qc->reconstruction quantification Quantitative Analysis (ROI Placement, SBR Calculation) reconstruction->quantification final_report Final Report quantification->final_report Generate troubleshooting_snr cluster_causes Potential Causes cluster_solutions Solutions low_snr Low SNR in This compound Scan cause1 Inadequate Acquisition Parameters low_snr->cause1 cause2 Patient Motion low_snr->cause2 cause3 Suboptimal Reconstruction low_snr->cause3 solution1a Optimize Parameters: - Increase acquisition time - Use LEHR collimator cause1->solution1a solution1b Verify Energy Window: 159 keV +/- 10% cause1->solution1b solution2 Improve Patient Immobilization cause2->solution2 solution3 Use Iterative Reconstruction (OSEM) cause3->solution3

References

Best practices for handling and storage of Ioflupane (I-123)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the handling and storage of Ioflupane (I-123). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (I-123)?

This compound (I-123), commercially known as DaTscan, should be stored at a controlled room temperature between 20°C to 25°C (68° to 77°F).[1][2][3][4] It is crucial to avoid freezing the product.[5][6]

Q2: How should this compound (I-123) be stored to ensure radiation safety?

Store this compound (I-123) in its original lead container or equivalent radiation shielding to minimize radiation exposure.[1][2][3][7] All handling and storage procedures should comply with local regulations for radioactive materials.[5]

Q3: What is the shelf life of this compound (I-123)?

The shelf life of this compound (I-123) is limited due to the physical decay of Iodine-123, which has a half-life of 13.2 hours.[5][6] The product should not be used after the expiration date and time stated on the label.[1][2] For the 2.5 ml vial, the expiry is 7 hours post-reference time, and for the 5 ml vial, it is 20 hours post-reference time.[5][6]

Q4: Does this compound (I-123) solution contain a preservative?

No, this compound (I-123) solution for injection does not contain a preservative.[1][2][3] Therefore, aseptic techniques must be strictly followed during handling and administration.

Q5: What are the consequences of improper storage?

Improper storage, such as deviation from the recommended temperature range or failure to use appropriate shielding, can lead to degradation of the product, inaccurate experimental results, and increased radiation exposure to personnel.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Particulate matter or discoloration observed in the vial Product degradation or contamination.Do not use the product.[1] Quarantine the vial and contact the manufacturer for guidance.
Lower than expected radioactivity count Radioactive decay.Ensure the dose is measured by a suitable radioactivity calibration system immediately before administration.[7] Adjust the volume to be administered based on the current radioactivity concentration and the desired dose.
Difficulty in withdrawing the solution Vial pressure issues or improper technique.Use a vented needle or introduce a small amount of sterile air into the vial before withdrawing the solution to equalize the pressure. Ensure proper aseptic technique is followed.
Accidental Spill Mishandling of the vial or administration apparatus.Follow established laboratory protocols for radioactive spills. This typically involves containing the spill, decontaminating the area, and monitoring for residual contamination. Dispose of all contaminated materials as radioactive waste.[5]
Personnel radiation exposure higher than expected Inadequate shielding or improper handling techniques.Review and reinforce radiation safety protocols. Ensure the use of appropriate personal protective equipment (PPE), including lead aprons and finger dosimeters. Minimize time spent handling the radioactive material and maximize distance whenever possible.

Data Presentation

Table 1: Storage and Stability of this compound (I-123)

Parameter Specification
Storage Temperature20°C to 25°C (68° to 77°F)[1][2][3][4]
FreezingDo not freeze[5][6]
ShieldingOriginal lead container or equivalent[1][2][3][7]
PreservativeNone[1][2][3]
Shelf Life (2.5 ml vial)7 hours from activity reference time[5][6]
Shelf Life (5 ml vial)20 hours from activity reference time[5][6]

Table 2: Physical and Radiochemical Properties of this compound (I-123)

Property Value
RadionuclideIodine-123 (I-123)
Physical Half-life13.2 hours[5][6]
Primary Photon Energy159 keV[5][6]
Supplied Radioactivity185 MBq (5 mCi) in 2.5 mL at calibration[1][2][4]
Radioactivity Concentration74 MBq/mL (2 mCi/mL) at calibration[2][4]

Experimental Protocols

Protocol 1: Receipt and Inspection of this compound (I-123)

  • Upon receipt, visually inspect the outer packaging for any signs of damage.

  • Using a calibrated radiation survey meter, measure the radiation exposure at the surface of the package and at one meter. Record the readings.

  • Transfer the package to a designated radioactive material handling area.

  • Carefully open the package, wearing appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Remove the lead pot containing the vial.

  • Visually inspect the vial for any signs of damage, such as cracks or leaks.

  • Inspect the solution for clarity, color, and the presence of any particulate matter.[1] The solution should be clear and colorless.[5]

  • Verify that the product name, lot number, and expiration date on the vial match the information on the packing slip.

  • Log the receipt of the radioactive material in the laboratory's inventory system, including the date, time, activity, and the name of the authorized user.

Protocol 2: Aliquoting and Dose Preparation (Aseptic Technique)

  • Perform all manipulations within a shielded fume hood or a biological safety cabinet approved for handling radioactive materials.

  • Clean the rubber septum of the vial with a sterile alcohol wipe.

  • Using a sterile, shielded syringe, withdraw the required volume of this compound (I-123) solution.

  • To minimize the risk of injection site pain, it is recommended to administer the injection slowly over 15 to 20 seconds.[5][6]

  • Assay the prepared dose in a dose calibrator to confirm the activity.

  • Record the prepared dose, time of assay, and patient/subject identifier.

  • Dispose of the needle and syringe in a designated sharps container for radioactive waste.

Mandatory Visualizations

experimental_workflow cluster_receiving Receiving and Inspection cluster_storage Storage cluster_preparation Dose Preparation cluster_disposal Disposal receive Receive Shipment inspect_pkg Inspect Outer Package receive->inspect_pkg survey_pkg Survey Package for Radiation inspect_pkg->survey_pkg transfer Transfer to Hot Lab survey_pkg->transfer inspect_vial Visually Inspect Vial transfer->inspect_vial log_receipt Log in Inventory inspect_vial->log_receipt store Store at 20-25°C in Lead Shield log_receipt->store prepare Aseptically Prepare Dose store->prepare assay Assay Dose prepare->assay record Record Dose Information assay->record dispose Dispose of Unused Material and Waste record->dispose

Caption: Experimental workflow for this compound (I-123) from receipt to disposal.

troubleshooting_tree start Issue Encountered with this compound (I-123) visual_abnormality Visual Abnormality in Vial? start->visual_abnormality low_activity Radioactivity Lower than Expected? visual_abnormality->low_activity No quarantine Quarantine Vial Contact Manufacturer visual_abnormality->quarantine Yes spill Accidental Spill? low_activity->spill No recalculate Recalculate Volume Based on Current Activity low_activity->recalculate Yes spill_protocol Follow Radioactive Spill Protocol spill->spill_protocol Yes proceed Proceed with Caution Review Protocols spill->proceed No

Caption: Troubleshooting decision tree for common issues with this compound (I-123).

References

Technical Support Center: Correcting for Partial Volume Effects in Ioflupane Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and correcting for partial volume effects (PVE) in Ioflupane SPECT imaging data.

Frequently Asked Questions (FAQs)

Q1: What is the Partial Volume Effect (PVE) in this compound SPECT imaging?

A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of SPECT scanners.[1][2][3] This limitation causes the signal from a small structure, such as the striatum where this compound binds, to be blurred and averaged with the signal from surrounding tissues.[1][3] Consequently, the measured radioactivity concentration in the striatum is underestimated.[1][4] This effect is particularly significant for objects smaller than twice the full-width at half-maximum (FWHM) resolution of the imaging system.[2]

Q2: Why is it crucial to correct for PVE in this compound studies?

A2: Correcting for PVE is essential for accurate quantification of dopamine transporter (DaT) density. Uncorrected data can lead to an underestimation of this compound binding, potentially masking subtle but significant changes in DaT availability in neurodegenerative diseases like Parkinson's disease. PVE correction can lead to a significant increase in the calculated binding potential (BPND) in striatal regions.[5]

Q3: What are the main approaches for PVE correction in this compound SPECT data?

A3: There are several methods to correct for PVE, which can be broadly categorized as:

  • Post-reconstruction correction: These methods are applied to the already reconstructed SPECT images and often involve algorithms that use the image data itself to estimate and correct for the blurring.[6]

  • Anatomy-based correction: These techniques utilize high-resolution anatomical images, typically from MRI or CT scans, to define the precise boundaries of brain structures.[7][8] This anatomical information is then used to guide the correction of the lower-resolution SPECT data.

  • Resolution recovery: This approach is often incorporated directly into the image reconstruction process and aims to model and reverse the blurring effect of the scanner's point spread function (PSF).[1]

Q4: Do I always need an MRI or CT scan to perform PVE correction?

A4: Not necessarily. While anatomy-based methods that require MRI or CT data are generally considered more accurate, there are post-reconstruction techniques that can be applied directly to the SPECT data without requiring additional anatomical imaging.[6] However, the use of anatomical information is highly recommended for more precise correction.

Q5: What is the impact of PVE correction on quantitative this compound data?

A5: PVE correction typically results in higher and more accurate measurements of this compound uptake in the striatum. For example, one study demonstrated an average increase in binding potential in the striatal regions of 15.66% after partial-volume correction when using segmented grey matter as a background region.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Underestimation of striatal binding Partial Volume Effect (PVE) is a likely cause, especially in atrophied brains.Implement a validated PVE correction method. Consider using an anatomy-based approach if high-resolution MRI or CT data is available.
Inaccurate co-registration of SPECT and anatomical images Patient movement between scans or errors in the registration algorithm.Ensure proper head fixation during both scans. Visually inspect the co-registration results and manually adjust if necessary. Use a validated co-registration software.
"Ringing" or "overshoot" artifacts after correction Over-application of a deconvolution-based correction algorithm.Adjust the parameters of the correction algorithm, such as the number of iterations or the regularization parameter, to reduce the intensity of the correction.
Inconsistent results across different subjects Variability in brain anatomy, the extent of atrophy, and the specific PVE correction method used.Standardize the entire analysis pipeline, including the PVE correction methodology, for all subjects in a study. Ensure consistent region of interest (ROI) definition.
PVE-corrected values seem physiologically implausible Errors in the estimation of the scanner's point spread function (PSF) or incorrect tissue segmentation.Verify the accuracy of the PSF measurement. Carefully review and, if necessary, manually edit the anatomical segmentations to ensure they accurately reflect the patient's anatomy.

Quantitative Data Summary

The following table summarizes the impact of Partial Volume Correction (PVC) on this compound binding potential (BPND) from a study using a reblurred Van-Cittert deconvolution method.

Reference RegionCorrection MethodMean BPND (Caudate)Mean BPND (Putamen)% Increase in BPND (Striatum)
Segmented Grey MatterNo PVC2.872.54N/A
Segmented Grey MatterWith PVC 3.32 2.94 15.66%
TemplateNo PVC2.982.64N/A
TemplateWith PVC 3.41 3.02 14.35%

Data adapted from a study investigating the effects of data-driven partial-volume correction on 123I-Ioflupane SPECT images.[5]

Experimental Protocols

Anatomy-Based Partial Volume Correction Workflow

This protocol outlines the general steps for performing PVE correction using co-registered anatomical data (e.g., MRI).

  • Image Acquisition:

    • Acquire this compound SPECT data according to standardized protocols.[9][10]

    • Acquire a high-resolution T1-weighted MRI scan of the same subject.

  • Image Co-registration:

    • Co-register the MRI to the SPECT image. This aligns the two datasets into the same spatial orientation. Use a validated image registration tool for this purpose.

  • Anatomical Segmentation:

    • Segment the co-registered MRI into different tissue types (e.g., grey matter, white matter, cerebrospinal fluid) and define specific regions of interest (ROIs), such as the caudate and putamen.

  • Point Spread Function (PSF) Estimation:

    • Determine the spatial resolution (PSF) of the SPECT scanner. This can be done through phantom measurements or by using a pre-determined value for the specific scanner and reconstruction parameters. An isotropic 3-D PSF is often assumed.[5]

  • PVE Correction Algorithm Application:

    • Apply a PVE correction algorithm that utilizes the segmented anatomical information and the scanner's PSF to correct the SPECT data. Examples of such algorithms include the Müller-Gartner method or region-based voxel-wise correction methods.

  • Quantitative Analysis:

    • Perform quantitative analysis on the PVE-corrected SPECT data to determine this compound binding in the defined ROIs.

Visualizations

PVE_Correction_Workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Image Preprocessing cluster_correction PVE Correction cluster_analysis Analysis Ioflupane_SPECT This compound SPECT Acquisition CoRegistration Co-registration (SPECT to MRI) Ioflupane_SPECT->CoRegistration MRI High-Resolution MRI Acquisition MRI->CoRegistration Segmentation MRI Segmentation (Define ROIs) CoRegistration->Segmentation PVC_Algorithm Apply PVE Correction Algorithm Segmentation->PVC_Algorithm PSF_Estimation PSF Estimation PSF_Estimation->PVC_Algorithm Quantitative_Analysis Quantitative Analysis of Corrected Data PVC_Algorithm->Quantitative_Analysis Partial_Volume_Effect cluster_true True Activity Distribution cluster_measured Measured Activity (with PVE) True_Striatum Striatum Measured_Striatum Blurred Striatum (Underestimated Activity) True_Striatum->Measured_Striatum Blurring Effect Spill_out Spill-out True_Striatum->Spill_out True_Background Background Spill_in Spill-in True_Background->Spill_in

References

Validation & Comparative

Ioflupane SPECT: A Validated Tool for Assessing Dopamine Transporter Levels, Correlated with Post-Mortem Findings

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of Ioflupane Single-Photon Emission Computed Tomography (SPECT) as a biomarker for dopamine transporter (DAT) availability reveals a strong correlation with post-mortem neuropathological findings. This guide provides a comprehensive comparison of in-vivo this compound SPECT imaging data with post-mortem analyses of dopamine transporter levels and nigral neuron counts, offering researchers, scientists, and drug development professionals a thorough understanding of its validation and utility.

This compound I-123 injection, a radiopharmaceutical tracer, binds to the dopamine transporter in the brain. The resulting SPECT scans provide a measure of DAT density, which is crucial in the differential diagnosis of parkinsonian syndromes. The validity of this in-vivo technique has been substantiated by several key studies that compare imaging results with the gold standard of post-mortem tissue analysis.

Correlation of this compound SPECT with Post-Mortem Dopamine Transporter Levels

Studies have consistently demonstrated a significant and direct relationship between the striatal binding of this compound, as measured by SPECT, and the density of dopamine transporters determined from post-mortem brain tissue. This correlation is fundamental to the confidence in this compound SPECT as a reliable biomarker for nigrostriatal degeneration.

One pivotal study investigated the diagnostic accuracy of this compound SPECT in distinguishing Dementia with Lewy Bodies (DLB) from Alzheimer's disease, with autopsy confirmation.[1] The results demonstrated high sensitivity and specificity for this compound SPECT in identifying patients with Lewy body pathology.

Table 1: Diagnostic Accuracy of this compound SPECT in Dementia with Lewy Bodies (Autopsy-Confirmed)

MetricValue
Sensitivity80%
Specificity92%
Balanced Diagnostic Accuracy86%

Data from a study validating this compound SPECT against autopsy diagnosis in 55 patients with dementia (33 with DLB and 22 with Alzheimer's disease).[1]

This compound SPECT and Substantia Nigra Neuronal Counts

The reduction in dopamine transporter levels visualized by this compound SPECT is a direct consequence of the loss of dopaminergic neurons in the substantia nigra. Seminal research has established a strong correlation between in-vivo striatal DAT binding and the number of surviving neurons in this brain region, as determined by post-mortem cell counting.

A key study analyzed post-mortem substantia nigra cell counts in patients who had previously undergone dopamine transporter SPECT.[2][3][4] The findings revealed a highly significant correlation between the striatal uptake of the tracer and the density of both neuromelanin-containing and tyrosine hydroxylase-positive neurons.

Table 2: Correlation between Striatal Uptake on SPECT and Substantia Nigra Cell Counts

Post-Mortem MeasurementCorrelation with Striatal Uptake (Spearman's rho)p-value
Neuromelanin-containing neurons0.98< 0.0005
Tyrosine hydroxylase-positive neurons0.96< 0.0005

Data from a study correlating striatal dopamine transporter imaging with post-mortem substantia nigra cell counts.[2][3][4]

Experimental Protocols

The validation of this compound SPECT relies on rigorous and well-defined experimental methodologies for both the in-vivo imaging and the post-mortem tissue analysis.

This compound SPECT Imaging Protocol

A standardized protocol is followed for this compound SPECT imaging to ensure consistency and comparability of results.

G cluster_invivo In-Vivo this compound SPECT patient Patient Preparation (Thyroid Blockade) injection Intravenous Injection of this compound I-123 patient->injection uptake Uptake Period (3-6 hours) injection->uptake acquisition SPECT Image Acquisition uptake->acquisition reconstruction Image Reconstruction (e.g., OSEM) acquisition->reconstruction analysis Quantitative Analysis (Striatal Binding Ratio) reconstruction->analysis

Caption: Workflow of the this compound SPECT imaging procedure.

The process begins with patient preparation, including thyroid blockade to prevent uptake of free radioiodine.[5] A slow intravenous injection of this compound I-123 is then administered. Following an uptake period of 3 to 6 hours, SPECT images are acquired.[5] These images are then reconstructed, and quantitative analysis is performed to calculate the striatal binding ratio (SBR), which reflects the density of dopamine transporters.

Post-Mortem Tissue Analysis

The post-mortem validation involves detailed neuropathological examination of brain tissue obtained at autopsy.

G cluster_postmortem Post-Mortem Analysis cluster_dat DAT Quantification cluster_neuron Neuron Counting autopsy Brain Tissue Collection at Autopsy fixation Tissue Fixation & Sectioning autopsy->fixation staining_dat Autoradiography or Immunohistochemistry for DAT fixation->staining_dat staining_neuron Immunohistochemistry (e.g., Tyrosine Hydroxylase) fixation->staining_neuron quant_dat Densitometry or Image Analysis staining_dat->quant_dat quant_neuron Stereological Cell Counting staining_neuron->quant_neuron

Caption: Key steps in the post-mortem validation of dopamine transporter levels.

Following brain removal at autopsy, the tissue is fixed and sectioned. To quantify dopamine transporter levels, techniques such as quantitative autoradiography with a radiolabeled ligand or immunohistochemistry using specific antibodies against DAT are employed. For neuronal counting in the substantia nigra, immunohistochemical staining for markers like tyrosine hydroxylase is performed, followed by stereological counting methods to obtain unbiased estimates of neuron numbers.[2][3][4]

Conclusion

The strong correlation between in-vivo this compound SPECT imaging and post-mortem neuropathological findings provides robust evidence for the validity of this compound SPECT as a reliable biomarker for dopamine transporter availability. The quantitative data from these validation studies are essential for the confident application of this imaging technique in research, clinical trials, and the diagnostic evaluation of patients with suspected parkinsonian syndromes. The detailed experimental protocols underpinning these validation studies ensure the reproducibility and accuracy of the findings, solidifying the role of this compound SPECT in the field of neurodegenerative disease research.

References

A Comparative Analysis of Ioflupane and Other DAT Imaging Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, experimental protocols, and clinical utility of key dopamine transporter imaging agents, providing a comprehensive guide for researchers, scientists, and professionals in drug development.

The accurate in vivo imaging of dopamine transporters (DAT) is crucial for the differential diagnosis of Parkinsonian syndromes and for research into new therapeutic interventions. Ioflupane ([¹²³I]FP-CIT), commercially known as DaTscan™, is a widely used single-photon emission computed tomography (SPECT) agent. However, a range of other SPECT and positron emission tomography (PET) tracers have been developed, each with distinct characteristics. This guide provides an objective comparison of this compound with other prominent DAT imaging agents, supported by experimental data, to aid in the selection of the most appropriate tool for research and clinical trial applications.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for this compound and other selected DAT imaging agents. These metrics are critical for evaluating the performance and suitability of each agent for specific research or clinical questions.

ParameterThis compound ([¹²³I]FP-CIT)[¹⁸F]FP-CIT[¹⁸F]FE-PE2I[⁹⁹ᵐTc]TRODAT-1
Modality SPECTPETPETSPECT
Binding Affinity (Ki in nM) ~3-10~3.5~4~10-14
Effective Dose (mSv/MBq) ~0.022-0.024~0.012~0.023~0.005-0.046
Typical Injected Dose (MBq) 111-185185~200~740-925
Imaging Time Post-Injection 3-6 hours90-120 minutes20-40 minutes3-4 hours
Sensitivity 78-98%99-100%94-96%Not consistently reported in comparative trials
Specificity 83-97%97-100%86-100%Not consistently reported in comparative trials

Experimental Protocols

The methodologies for DAT imaging share common principles but differ in the specifics of the radiotracer and imaging modality. Below are generalized experimental protocols for SPECT and PET imaging of the dopamine transporter.

General SPECT Imaging Protocol (e.g., with this compound [¹²³I]FP-CIT)
  • Patient Preparation: Thyroid blockade is often recommended to minimize radiation exposure to the thyroid gland. This typically involves the oral administration of potassium iodide or perchlorate before the radiotracer injection.

  • Radiotracer Administration: A sterile solution of the SPECT agent (e.g., 111-185 MBq of this compound) is administered intravenously.

  • Uptake Period: A waiting period of 3 to 6 hours allows for the radiotracer to distribute and bind to the dopamine transporters in the brain, while background activity decreases.

  • Image Acquisition: The patient is positioned in a SPECT scanner, and data is acquired using a gamma camera. Acquisition parameters, such as matrix size, zoom factors, and rotation mode, are optimized to achieve adequate image resolution.

  • Image Reconstruction and Analysis: The acquired data is reconstructed into tomographic images. Analysis can be qualitative (visual interpretation) or semi-quantitative. Semi-quantitative analysis involves defining regions of interest (ROIs) over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., the occipital cortex or cerebellum) to calculate specific binding ratios (SBRs).

General PET Imaging Protocol (e.g., with [¹⁸F]FE-PE2I)
  • Patient Preparation: Similar to SPECT, patient preparation may include specific dietary instructions or medication restrictions.

  • Radiotracer Administration: The PET radiotracer (e.g., approximately 200 MBq of [¹⁸F]FE-PE2I) is administered intravenously.

  • Uptake and Imaging Period: PET imaging can often be performed sooner after injection compared to SPECT due to the different pharmacokinetic properties of the tracers. For some PET agents, dynamic scanning can begin immediately after injection to measure the tracer kinetics, while for others, a static scan is performed after an optimal uptake period (e.g., 20-40 minutes for [¹⁸F]FE-PE2I).

  • Image Acquisition: The patient is positioned in a PET scanner, and emission data is collected.

  • Image Reconstruction and Analysis: The PET data is reconstructed, often with attenuation correction using a co-registered CT or MRI scan. Quantitative analysis is more common with PET and can involve kinetic modeling to estimate binding potential (BP_ND) or simplified methods like standardized uptake value ratios (SUVRs) calculated from ROIs placed on the striatum and a reference region.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the underlying biological mechanism of DAT imaging and a typical experimental workflow.

DAT_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Storage Released_Dopamine Released Dopamine Vesicle->Released_Dopamine Release DAT Dopamine Transporter (DAT) Released_Dopamine->DAT Reuptake D2_Receptor Dopamine D2 Receptor Released_Dopamine->D2_Receptor Binding & Signal Transduction Imaging_Agent DAT Imaging Agent (e.g., this compound) Imaging_Agent->DAT Competitive Binding

Caption: Dopamine transporter (DAT) signaling pathway and the mechanism of action for DAT imaging agents.

Experimental_Workflow cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_analysis Analysis Phase Patient_Selection Patient/Subject Selection Informed_Consent Informed Consent Patient_Selection->Informed_Consent Patient_Prep Patient Preparation (e.g., Thyroid Blockade) Informed_Consent->Patient_Prep Radiotracer_Admin Radiotracer Administration (SPECT or PET) Patient_Prep->Radiotracer_Admin Uptake_Period Uptake Period Radiotracer_Admin->Uptake_Period Image_Acquisition SPECT/PET Image Acquisition Uptake_Period->Image_Acquisition Image_Reconstruction Image Reconstruction Image_Acquisition->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (SBR, BP_ND, SUVR) ROI_Analysis->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Interpretation Interpretation Statistical_Analysis->Interpretation Interpretation of Results

Caption: A generalized experimental workflow for clinical and research DAT imaging studies.

Discussion and Conclusion

The choice between this compound and other DAT imaging agents depends on the specific requirements of the study.

This compound ([¹²³I]FP-CIT) SPECT remains a workhorse in clinical settings due to its widespread availability and well-established protocols. It offers good diagnostic accuracy for differentiating Parkinsonian syndromes from essential tremor.[1][2] However, SPECT imaging generally has lower spatial resolution and is less amenable to full quantification compared to PET.

PET imaging agents , such as [¹⁸F]FP-CIT and [¹⁸F]FE-PE2I , offer several advantages for research and are increasingly being used in clinical trials.[3][4] PET provides higher sensitivity and spatial resolution, allowing for more precise quantification of DAT density.[3] The shorter imaging times for some PET tracers can improve patient comfort and throughput. [¹⁸F]FE-PE2I, in particular, has shown excellent diagnostic performance, with some studies suggesting it may be a feasible alternative to [¹²³I]FP-CIT SPECT.[5][6] A direct comparison found a high correspondence between [¹⁸F]FE-PE2I PET and [¹²³I]FP-CIT SPECT, with PET showing a significantly increased effect size for the putamen/caudate nucleus ratio.[6]

[⁹⁹ᵐTc]TRODAT-1 is another SPECT agent that offers the advantage of being labeled with the readily available and less expensive technetium-99m isotope.[7] While it has been shown to be effective in imaging dopamine transporters, direct comparative data on its diagnostic accuracy against this compound and PET agents is less abundant in the literature.[8][9][10]

For researchers and drug development professionals, the higher quantitative accuracy and resolution of PET agents like [¹⁸F]FE-PE2I and [¹⁸F]FP-CIT may be preferable for studies requiring precise measurement of changes in DAT availability, such as in monitoring disease progression or response to therapy.[3][4] However, the logistical advantages and established clinical utility of this compound SPECT ensure its continued relevance, particularly in routine clinical diagnostics. The selection of a DAT imaging agent should therefore be a careful consideration of the research question, available resources, and the desired level of quantitative detail.

References

Differentiating Parkinsonian Syndromes: A Comparative Guide to Ioflupane SPECT and [18F]-FDG PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differential diagnosis of parkinsonian syndromes—a group of neurodegenerative disorders with overlapping clinical features—is crucial for patient prognosis, management, and the development of targeted therapies. While clinical assessment remains the cornerstone of diagnosis, advanced neuroimaging techniques such as Ioflupane ([¹²³I]FP-CIT) Single-Photon Emission Computed Tomography (SPECT) and [18F]-Fluorodeoxyglucose Positron Emission Tomography ([18F]-FDG PET) provide objective biomarkers to aid in this complex process. This guide offers a detailed comparison of these two imaging modalities, supported by experimental data, to inform research and clinical trial design.

At a Glance: this compound SPECT vs. [18F]-FDG PET

FeatureThis compound ([¹²³I]FP-CIT) SPECT[18F]-FDG PET
Primary Target Presynaptic dopamine transporters (DaT) in the striatumRegional cerebral glucose metabolism
Primary Clinical Utility Differentiating parkinsonian syndromes (with dopaminergic deficit) from conditions without, such as essential tremor.[1][2][3]Differentiating between various parkinsonian syndromes, particularly Parkinson's disease (PD) from atypical parkinsonian syndromes (APS) like Multiple System Atrophy (MSA), Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD).[4][5][6]
Mechanism of Action The radiotracer binds to DaT, allowing for visualization and quantification of dopaminergic neuron integrity in the nigrostriatal pathway.[2][3]As a glucose analog, it is taken up by metabolically active cells, revealing patterns of neuronal activity and dysfunction.[5][6]
Typical Findings in PD Reduced radiotracer uptake in the putamen, often asymmetrically, with relative sparing of the caudate nucleus, leading to a "period" or "oval" shape instead of the normal "comma" or "crescent" shape.[7]Typically characterized by hypermetabolism in the lentiform nucleus and hypometabolism in cortical regions.[5]

Quantitative Performance Data

The diagnostic performance of this compound SPECT and [18F]-FDG PET has been evaluated in numerous studies. The following tables summarize key quantitative data on their accuracy, sensitivity, and specificity in differentiating various parkinsonian syndromes.

Table 1: Diagnostic Accuracy of this compound SPECT in Parkinsonian Syndromes

ComparisonSensitivitySpecificityAccuracyReference
Parkinsonian Syndrome vs. Non-Parkinsonian Syndrome (3-year follow-up)78-79%97%Not Reported[1]
Differentiating Parkinson's Disease from Essential Tremor (Machine Learning Assisted)>93%>93%~94%[8]
Differentiating CBD from PSPNot effectiveNot effectiveNot effective[9]
Differentiating CBD from MSA-P70.4%86.7%Not Reported[9]
Differentiating CBD from PD66.7%100.0%Not Reported[9]

Table 2: Diagnostic Accuracy of [18F]-FDG PET in Differentiating Parkinsonian Syndromes

ComparisonSensitivitySpecificityAccuracyReference
PD vs. Atypical Parkinsonian Syndromes (APS) (Meta-analysis, visual interpretation)91.4%90.6%Not Reported[4]
Differentiating APS (MSA, PSP, CBD) from Lewy Body Diseases (LBD)86%91%Not Reported[10][11]
Identifying MSA77%97%Not Reported[10][11]
Identifying PSP74%95%Not Reported[10][11]
Identifying CBD75%92%Not Reported[10][11]
Concordance with clinical diagnosis of IPD (visual evaluation)97.6%Not Reported91.7%[12]
Concordance with clinical diagnosis of MSA (visual evaluation)80%Not Reported91.7%[12]
Concordance with clinical diagnosis of PSP (visual evaluation)76.6%Not Reported91.7%[12]

Signaling Pathways and Experimental Workflows

This compound ([¹²³I]FP-CIT) SPECT

This compound is a cocaine analog that binds with high affinity to the dopamine transporter (DaT) on presynaptic nerve terminals in the striatum. In neurodegenerative parkinsonisms such as Parkinson's disease, there is a loss of these dopaminergic neurons, leading to a reduction in DaT density. This reduced density results in decreased this compound binding, which can be visualized and quantified with SPECT imaging.

Ioflupane_Mechanism cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Vesicles Vesicles Dopamine->Vesicles Stored Released_Dopamine Dopamine Vesicles->Released_Dopamine Release DaT Dopamine Transporter (DaT) Released_Dopamine->DaT Reuptake Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binds This compound This compound ([¹²³I]FP-CIT) This compound->DaT Binds

Mechanism of this compound binding to Dopamine Transporters (DaT).

The experimental workflow for this compound SPECT imaging involves several key steps, from patient preparation to image analysis.

Ioflupane_Workflow Patient_Prep Patient Preparation (Thyroid Blockade) Radiotracer_Admin Intravenous Administration of this compound ([¹²³I]FP-CIT) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (3-6 hours) Radiotracer_Admin->Uptake_Phase SPECT_Acquisition SPECT Image Acquisition Uptake_Phase->SPECT_Acquisition Image_Recon Image Reconstruction (with attenuation correction) SPECT_Acquisition->Image_Recon Image_Analysis Image Analysis (Visual and/or Semiquantitative) Image_Recon->Image_Analysis Diagnosis Diagnosis Image_Analysis->Diagnosis

Experimental workflow for this compound SPECT imaging.
[18F]-FDG PET

[18F]-FDG is a radiolabeled glucose analog used to measure the cerebral metabolic rate of glucose. In neurodegenerative diseases, specific patterns of hypermetabolism or hypometabolism in different brain regions can be indicative of the underlying pathology. For instance, in atypical parkinsonian syndromes, distinct patterns of altered glucose metabolism can help differentiate them from idiopathic Parkinson's disease.

FDG_PET_Mechanism cluster_0 Bloodstream cluster_1 Neuron FDG [18F]-FDG GLUT Glucose Transporter (GLUT) FDG->GLUT Uptake Hexokinase Hexokinase GLUT->Hexokinase Phosphorylation FDG_6_P [18F]-FDG-6-Phosphate (Trapped) Hexokinase->FDG_6_P

Mechanism of [18F]-FDG uptake and trapping in neurons.

The workflow for [18F]-FDG PET imaging is standardized to ensure reliable and comparable results.

FDG_PET_Workflow Patient_Prep Patient Preparation (Fasting for at least 6 hours) Radiotracer_Admin Intravenous Administration of [18F]-FDG Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (30-60 minutes in a quiet, dimly lit room) Radiotracer_Admin->Uptake_Phase PET_Acquisition PET Image Acquisition Uptake_Phase->PET_Acquisition Image_Recon Image Reconstruction (with attenuation correction) PET_Acquisition->Image_Recon Image_Analysis Image Analysis (Visual and/or Voxel-based statistical analysis) Image_Recon->Image_Analysis Diagnosis Diagnosis Image_Analysis->Diagnosis

Experimental workflow for [18F]-FDG PET imaging.

Experimental Protocols

This compound ([¹²³I]FP-CIT) SPECT
  • Patient Preparation: To minimize uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent (e.g., potassium iodide or perchlorate) at least one hour before the radiotracer injection.

  • Radiotracer Administration: A dose of 111-185 MBq (3-5 mCi) of [¹²³I]this compound is administered intravenously.

  • Uptake Period: Imaging is performed 3 to 6 hours after the injection to allow for optimal striatal uptake and clearance of the radiotracer from the surrounding brain tissue.

  • Image Acquisition: A SPECT scanner equipped with a high-resolution collimator is used. Data is acquired over 360 degrees with multiple projections. Total acquisition time is typically 30-45 minutes.

  • Image Reconstruction: Images are reconstructed using an iterative algorithm with attenuation correction, typically using a Chang or CT-based method.

  • Image Analysis: Analysis can be performed visually by experienced readers or through semi-quantitative methods.[13] Visual assessment involves evaluating the shape and intensity of the striatal signal. Semi-quantitative analysis involves calculating the specific binding ratio (SBR) in the caudate and putamen, often with automated software.[14][15]

[18F]-FDG PET
  • Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to ensure optimal FDG uptake in the brain. Blood glucose levels should be checked before radiotracer injection and should ideally be below 150-200 mg/dL.

  • Radiotracer Administration: A dose of 185-370 MBq (5-10 mCi) of [18F]-FDG is administered intravenously.

  • Uptake Period: Following injection, the patient rests in a quiet, dimly lit room for 30-60 minutes to minimize sensory and motor stimulation that could affect cerebral glucose metabolism.

  • Image Acquisition: A PET/CT or PET/MR scanner is used to acquire images of the brain. A low-dose CT or an MRI is performed for attenuation correction and anatomical localization. The PET acquisition typically lasts 10-20 minutes.

  • Image Reconstruction: Images are reconstructed using iterative algorithms with corrections for attenuation, scatter, and random coincidences.

  • Image Analysis: Images are typically analyzed both visually and with voxel-based statistical methods, such as Statistical Parametric Mapping (SPM).[5][12] This allows for the comparison of an individual's brain metabolism to a database of normal controls to identify regions of significant hyper- or hypometabolism.

Conclusion

Both this compound SPECT and [18F]-FDG PET are valuable tools in the differential diagnosis of parkinsonian syndromes, each offering unique insights into the underlying pathophysiology. This compound SPECT excels at confirming or excluding a diagnosis of a parkinsonian syndrome with a presynaptic dopaminergic deficit, making it particularly useful in distinguishing these from conditions like essential tremor. [18F]-FDG PET, on the other hand, provides a more detailed metabolic map of the brain, enabling the differentiation between various parkinsonian syndromes, such as PD, MSA, PSP, and CBD, based on their characteristic metabolic patterns.[4][6][10][11] The choice between these imaging modalities, or their combined use, will depend on the specific clinical question being addressed in both research and clinical settings. As research advances, the integration of these imaging biomarkers with other clinical and genetic data will further enhance the diagnostic accuracy and aid in the development of novel therapeutic strategies for these debilitating disorders.

References

Cross-Validation of Ioflupane Imaging with Behavioral Assessments: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ioflupane (¹²³I) single-photon emission computed tomography (SPECT) imaging, commercially known as DaTscan™, with standard behavioral assessments for diagnosing and monitoring parkinsonian syndromes. It synthesizes experimental data on the correlation between these modalities, offering insights into their complementary roles in clinical research and drug development.

Introduction to this compound Imaging and Behavioral Assessments

This compound (¹²³I) SPECT is a neuroimaging tool designed to measure the density of dopamine transporters (DAT) in the brain's striatal region.[1] Since a reduction in DAT is a hallmark of nigrostriatal degeneration, DaTscan is used to help differentiate parkinsonian syndromes (such as Parkinson's disease [PD], multiple system atrophy [MSA], and progressive supranuclear palsy [PSP]) from other conditions with similar symptoms, like essential tremor or drug-induced parkinsonism.[1][2] The primary quantitative outcome is the striatal binding ratio (SBR), which reflects the density of functional dopaminergic neurons.[3]

Behavioral assessments, such as the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS), provide a clinical measure of disease severity and progression.[4] The MDS-UPDRS, particularly Part III (Motor Examination), is the gold standard for evaluating motor symptoms like tremor, rigidity, bradykinesia, and postural instability.[3][4] Cross-validating the objective biomarker data from DaTscan with these functional clinical endpoints is crucial for understanding the relationship between dopaminergic deficit and symptom severity.

Quantitative Data Comparison

The correlation between DaTscan SBR and behavioral scores is a key area of investigation. While a direct, strong correlation is not always observed due to the complex pathophysiology of Parkinson's disease, numerous studies have established significant relationships, particularly with motor symptoms.

Study FocusBehavioral AssessmentKey FindingsCorrelation Coefficient (r)
Baseline Correlation in DLB MDS-UPDRS Part IIIA moderate negative correlation was found between baseline SBR z-scores and baseline MDS-UPDRS-III scores.[5]Not explicitly stated, but described as "moderate negative"
Prediction of Motor Progression in DLB MDS-UPDRS Part IIIBaseline SBR z-scores showed a moderate negative correlation with 24-month MDS-UPDRS-III scores, predicting motor progression.[5]Not explicitly stated, but described as "moderate negative"
Correlation in Early PD MDS-UPDRS Part IIIA significant negative correlation was observed between the lowest putamen SBR values and MDS-UPDRS Part III motor scores in 215 PD patients.r = -0.24
Correlation with Motor Subscores UPDRS Motor Score & Akinesia/Rigidity (AR) ScoreAverage DAT binding in the caudate, anterior putamen, and posterior putamen correlated significantly with UPDRS motor scores. Binding correlated well with AR scores but not with tremor scores.[6]Caudate: r = -0.352Ant. Putamen: r = -0.477Post. Putamen: r = -0.464[6]
Longitudinal Correlation in PD MDS-UPDRS Parts I, II, IIIA greater decline in mean striatal SBRs over 48 months was related to a greater increase in MDS-UPDRS total scores and scores for Parts I, II, and III.[7]Spearman's rank correlation: 0.73–0.78 (once interindividual differences are considered)[7]
Correlation in Advanced PD UPDRS Motor Score ("ON" state)SBR value was negatively correlated with the UPDRS motor score in the "ON" state before deep brain stimulation surgery.[8]rs = -0.637[8]

Experimental Protocols

Detailed methodologies are critical for interpreting and replicating cross-validation studies. Below are generalized protocols for this compound imaging and the MDS-UPDRS assessment based on common clinical and research practices.

This compound (¹²³I) SPECT Imaging Protocol
  • Patient Preparation: To prevent uptake of free radioiodine by the thyroid gland, patients receive a thyroid-blocking agent (e.g., Lugol's solution) prior to the radiotracer injection.[9]

  • Radiotracer Administration: A standard dose of 111 to 185 MBq of this compound (¹²³I) is administered intravenously.[10]

  • Uptake Period: Imaging is performed 3 to 6 hours after the injection, allowing for the radiotracer to bind to the dopamine transporters in the striatum.[9][10]

  • Image Acquisition: A SPECT gamma camera equipped with a high-resolution collimator is used. The patient lies supine with their head stabilized. Data is acquired over a 360° circular orbit, typically in 3° intervals for a total of 120 projections.[9] A minimum of 1.5 to 4.5 million counts are generally acquired to ensure image quality.[1]

  • Image Processing and Analysis: Images are reconstructed and corrected for attenuation. For quantitative analysis, a region of interest (ROI) template is applied to the caudate, putamen, and a reference region with negligible DAT density (e.g., the occipital cortex).[3] The Striatal Binding Ratio (SBR) is calculated using the formula: SBR = (mean striatal region counts - mean reference region counts) / mean reference region counts.[3]

MDS-UPDRS Part III (Motor Examination) Protocol
  • Patient State: The examination is conducted in the "off" state, meaning the patient has withdrawn from antiparkinsonian medications for at least 12 hours to assess the underlying severity of motor symptoms.[11]

  • Clinician Training: The assessment is performed by a trained clinician experienced in movement disorders to ensure standardized scoring.

  • Assessment Components: The MDS-UPDRS Part III consists of 33 items that score various motor signs. The clinician systematically guides the patient through a series of tasks to evaluate:

    • Speech: Assessed during conversation.

    • Facial Expression: Observed throughout the examination.

    • Rigidity: Assessed by passive movement of the neck and limbs.

    • Finger Tapping, Hand Movements, Pronation-Supination: Tasks performed with each hand to assess for bradykinesia and amplitude decrement.

    • Toe Tapping & Leg Agility: Similar tasks performed with each leg.

    • Arising from a Chair: Timed and observed for difficulty.

    • Gait: Observed for stride length, arm swing, and freezing.

    • Postural Stability: Assessed with the "pull test."

    • Rest and Postural Tremor: Observed in the hands and other body parts.

  • Scoring: Each item is scored on a 0 to 4 scale, where 0 represents normal function and 4 represents severe impairment. The total score provides a comprehensive measure of motor disability.

Visualizing the Cross-Validation Process

The following diagrams illustrate the experimental workflow and the logical relationship between this compound imaging and behavioral assessments in the diagnostic process.

G cluster_0 Patient Cohort cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Analysis & Outcome P Patient with Clinically Uncertain Parkinsonism Clin Administer MDS-UPDRS Part III P->Clin Informed Consent & Enrollment Img Perform this compound SPECT Imaging P->Img Informed Consent & Enrollment ClinData Calculate Motor Scores Clin->ClinData ImgData Calculate Striatal Binding Ratios (SBR) Img->ImgData Analysis Correlational Analysis (SBR vs. Motor Scores) ClinData->Analysis ImgData->Analysis Outcome Cross-Validated Assessment of Dopaminergic Deficit & Symptom Severity Analysis->Outcome

Caption: Experimental workflow for cross-validating this compound imaging with behavioral data.

G cluster_0 Inputs cluster_1 Assessment Modalities cluster_2 Integration & Diagnosis Clinical Clinical Presentation (e.g., Tremor, Bradykinesia) Behavioral Behavioral Assessment (MDS-UPDRS) - Quantifies Symptom Severity Clinical->Behavioral Triggers Assessment Imaging This compound Imaging (DaTscan) - Measures Dopamine Transporter Density Clinical->Imaging Triggers Assessment Integration Integration of Clinical and Biomarker Data Behavioral->Integration Provides Functional Data Imaging->Integration Provides Biological Data Diagnosis Differential Diagnosis (e.g., Parkinson's vs. Essential Tremor) Integration->Diagnosis

Caption: Logical relationship between imaging and behavioral assessments in diagnosis.

Conclusion

This compound imaging provides an objective, in vivo measure of dopaminergic system integrity, while behavioral assessments like the MDS-UPDRS quantify the functional impact of the disease on the patient. Studies consistently show a significant, though often moderate, correlation between reduced striatal dopamine transporter density and increased motor symptom severity.[5][12] This relationship underscores the value of using both modalities in concert. For researchers and drug development professionals, DaTscan can serve as a valuable biomarker to confirm nigrostriatal degeneration in study cohorts, while behavioral scales remain the essential endpoint for assessing clinical efficacy and patient-relevant outcomes. The integration of both approaches provides a more complete picture of disease state and progression.

References

A Comparative Analysis of Ioflupane SPECT and MIBG Scintigraphy for the Differential Diagnosis of Parkinsonian Syndromes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Imaging Modalities

The accurate and early diagnosis of parkinsonian syndromes is crucial for patient management, prognosis, and the development of targeted therapeutics. Among the advanced imaging techniques available, Iodine-123 ioflupane single-photon emission computed tomography (SPECT), commercially known as DaTscan™, and Iodine-123 metaiodobenzylguanidine (MIBG) myocardial scintigraphy have emerged as valuable tools. This guide provides a detailed comparison of their diagnostic accuracy, underpinned by experimental data and standardized protocols, to aid researchers and clinicians in selecting the appropriate modality for their specific needs.

Principle of a Comparative Diagnostic Accuracy Study

The following diagram outlines the typical workflow for a study designed to compare the diagnostic accuracy of two imaging modalities like this compound SPECT and MIBG Scintigraphy.

Workflow for a Comparative Diagnostic Accuracy Study cluster_0 Patient Cohort cluster_1 Imaging Procedures cluster_2 Image Analysis cluster_3 Reference Standard and Analysis Patient_Selection Patient Selection (Clinically Uncertain Parkinsonism) Inclusion_Exclusion Application of Inclusion/Exclusion Criteria Patient_Selection->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Ioflupane_SPECT This compound ([123I]FP-CIT) SPECT Scan Informed_Consent->Ioflupane_SPECT MIBG_Scintigraphy [123I]MIBG Myocardial Scintigraphy Informed_Consent->MIBG_Scintigraphy Visual_Interpretation_this compound Visual Interpretation (Blinded Readers) Ioflupane_SPECT->Visual_Interpretation_this compound Visual_Interpretation_MIBG Visual Interpretation (Blinded Readers) MIBG_Scintigraphy->Visual_Interpretation_MIBG Semiquantitative_Analysis_this compound Semiquantitative Analysis (SBR) Visual_Interpretation_this compound->Semiquantitative_Analysis_this compound Statistical_Analysis Statistical Analysis (Sensitivity, Specificity, PPV, NPV, AUC) Semiquantitative_Analysis_this compound->Statistical_Analysis Semiquantitative_Analysis_MIBG Semiquantitative Analysis (H/M Ratio) Visual_Interpretation_MIBG->Semiquantitative_Analysis_MIBG Semiquantitative_Analysis_MIBG->Statistical_Analysis Clinical_Follow_up Longitudinal Clinical Follow-up (e.g., 2-3 years) Consensus_Diagnosis Consensus Panel Diagnosis (Gold Standard) Clinical_Follow_up->Consensus_Diagnosis Consensus_Diagnosis->Statistical_Analysis

Caption: A flowchart illustrating the key stages of a head-to-head diagnostic accuracy study.

Signaling Pathways and Targets

This compound SPECT and MIBG scintigraphy assess different aspects of the neurodegenerative process, targeting distinct physiological pathways.

Biological Targets of this compound and MIBG cluster_0 Central Nervous System (Striatum) cluster_1 Peripheral Nervous System (Myocardium) Presynaptic_Neuron Presynaptic Dopaminergic Neuron Postsynaptic_Neuron Postsynaptic Neuron Presynaptic_Neuron->Postsynaptic_Neuron Synaptic Cleft DAT Dopamine Transporter (DAT) DAT->Presynaptic_Neuron Located on This compound This compound ([123I]FP-CIT) This compound->DAT Binds to D2_Receptor D2 Receptor Dopamine Dopamine Dopamine->D2_Receptor Sympathetic_Neuron Postganglionic Sympathetic Nerve Terminal Myocardial_Cell Myocardial Cell Sympathetic_Neuron->Myocardial_Cell Neuroeffector Junction NET Norepinephrine Transporter (NET) NET->Sympathetic_Neuron Located on MIBG [123I]MIBG MIBG->NET Uptake via Adrenergic_Receptor Adrenergic Receptor Norepinephrine Norepinephrine Norepinephrine->Adrenergic_Receptor

A Head-to-Head Comparison of Ioflupane Quantification Methods for Dopamine Transporter Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dopamine transporter (DAT) availability using Ioflupane (123I) single-photon emission computed tomography (SPECT) is critical for the differential diagnosis of parkinsonian syndromes and for monitoring disease progression. This guide provides a comprehensive comparison of various this compound quantification methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research and clinical needs.

The interpretation of this compound SPECT scans has evolved from purely visual assessment to more objective quantitative analyses. These methods aim to provide a reliable measure of DAT density, typically expressed as the Striatal Binding Ratio (SBR), which reflects the ratio of specific striatal binding to non-specific binding in a reference region like the occipital cortex.[1][2] The choice of quantification method can significantly impact the accuracy, reproducibility, and clinical utility of the results.

Experimental Protocols

A standardized protocol for this compound SPECT imaging is crucial for reliable quantification. While specific parameters may vary slightly between institutions, the following steps outline a typical experimental workflow:

Patient Preparation:

  • Thyroid Blockade: To minimize radiation exposure to the thyroid gland from free radioiodine, patients are administered a thyroid-blocking agent, such as potassium iodide or Lugol's solution, typically 1-2 hours before and 24 hours after the this compound injection.[3]

  • Medication Review: Certain medications can interfere with this compound binding to DAT. A thorough review of the patient's current medications is necessary, and interfering drugs may need to be discontinued for a specific period before the scan.

Radiopharmaceutical Administration:

  • Dosage: A standard dose of 185 MBq (5 mCi) of this compound (123I) is administered intravenously.[3]

  • Injection: The radiopharmaceutical is injected slowly over 15-20 seconds.

Image Acquisition:

  • Timing: SPECT imaging is typically performed 3 to 6 hours after the injection, allowing for optimal striatal-to-background signal ratio.[1]

  • Instrumentation: A gamma camera equipped with a low-energy, high-resolution collimator is used.

  • Acquisition Parameters: Data is acquired over 360 degrees, typically in a 128x128 matrix. The total number of counts acquired is an important factor for image quality, with recommendations often exceeding 1.5 million counts.[4]

Image Processing and Quantification:

  • Reconstruction: Images are reconstructed using filtered back-projection or iterative reconstruction algorithms. Attenuation and scatter correction are applied to improve accuracy.

  • Region of Interest (ROI) or Volume of Interest (VOI) Definition: This is a critical step where different quantification methods diverge. ROIs or VOIs are delineated over the striatum (caudate and putamen) and a reference region (typically the occipital cortex).

  • SBR Calculation: The Striatal Binding Ratio is calculated using the formula: SBR = (Mean counts in Striatal ROI - Mean counts in Background ROI) / Mean counts in Background ROI[1]

This compound Quantification Methods: A Comparative Overview

This compound quantification methods can be broadly categorized into manual, semi-automated, and fully automated approaches. Each has its own set of advantages and limitations in terms of operator dependency, reproducibility, and accuracy.

Method Category Examples Principle Advantages Disadvantages
Manual Manual ROI placement on SPECT slicesAn operator manually draws regions of interest (ROIs) on one or more SPECT slices to define the striatum and a background region.[1]Simple and widely accessible.High inter- and intra-operator variability, time-consuming, and highly dependent on operator experience.[1]
Semi-automated DaTQUANT, BasGanV2, BRASS, QuantiSPECTThese software packages typically involve automated registration of the patient's scan to a template, followed by automated or manually adjustable placement of predefined ROIs or VOIs.[5][6][7]Reduced operator variability compared to manual methods, improved reproducibility, and often include comparison to a normal database.[7][8]May still require some operator intervention and the underlying algorithms are often proprietary. Performance can be affected by anatomical variations.[1]
Fully Automated SBRquant, some recent software versionsThese methods utilize algorithms for fully automated brain segmentation, ROI/VOI placement, and SBR calculation without any operator intervention.[9][10]High reproducibility, minimal operator-induced variability, and fast processing times.[9]May be less flexible in cases of significant anatomical abnormalities. The accuracy is highly dependent on the robustness of the underlying algorithms.[1]

Performance Data of Different Quantification Methods

The performance of various this compound quantification methods has been evaluated in numerous studies, often comparing them against clinical diagnosis as the gold standard. The following table summarizes key performance metrics from comparative studies.

Method/Software Accuracy Sensitivity Specificity Key Findings & References
Visual Assessment ~79-86%~78-93%~46-97%Serves as the baseline for comparison. Accuracy can be high for experienced readers but is subjective.[8][11]
DaTQUANT ~84-95%~94%~97%Generally shows high accuracy and outperforms visual assessment, especially for less experienced readers.[6][8][12] A head-to-head comparison with BasGanV2 using machine learning classifiers showed DaTQUANT to have slightly higher accuracy.[12][13]
BasGanV2 ~81-92%--Performs well and shows high correlation with DaTQUANT, though a direct comparison suggested slightly lower accuracy.[6][12][13]
BRASS ---A 3D method that has been shown to have good concordance with visual assessment.[14]
SBRquant -97%100%A fully automated method that has demonstrated high sensitivity and specificity in discriminating Parkinson's Disease from non-PD conditions.[15]
Manual ROI ---Prone to significant inter- and intra-operator variability, which can affect diagnostic accuracy.[1]

Note: The reported performance metrics can vary between studies due to differences in patient cohorts, gold standards, and specific software versions.

Visualizing the Quantification Process

To better understand the workflow and relationships between different quantification methods, the following diagrams are provided.

G cluster_prep Patient Preparation cluster_acq Data Acquisition cluster_proc Image Processing & Quantification cluster_report Reporting prep1 Thyroid Blockade prep2 Medication Review prep1->prep2 acq1 This compound Injection prep2->acq1 acq2 SPECT Imaging (3-6h post-injection) acq1->acq2 proc1 Image Reconstruction acq2->proc1 proc2 ROI/VOI Definition proc1->proc2 proc3 SBR Calculation proc2->proc3 report1 Quantitative Report proc3->report1 report2 Comparison to Normal Database report1->report2

General workflow of this compound SPECT quantification.

G cluster_methods This compound Quantification Methods cluster_manual cluster_semiauto cluster_auto manual Manual Methods semiauto Semi-automated Methods manual->semiauto manual_roi Manual ROI Drawing auto Fully Automated Methods semiauto->auto datquant DaTQUANT basgan BasGanV2 brass BRASS quanti QuantiSPECT sbrquant SBRquant

Categorization of this compound quantification methods.

Conclusion

The quantification of this compound SPECT images provides a valuable objective measure to aid in the diagnosis and monitoring of parkinsonian syndromes. While manual methods are simple, they suffer from high variability. Semi-automated and fully automated software packages offer significantly improved reproducibility and accuracy.

The choice of a specific quantification method will depend on the specific application, available resources, and the desired level of operator independence. For clinical trials and longitudinal studies where high reproducibility is paramount, fully automated methods are preferable.[9] For routine clinical use, semi-automated software that provides a comparison to a normal database can significantly aid in diagnostic confidence, particularly for less experienced readers.[8] As technology continues to advance, the integration of machine learning and artificial intelligence with these quantification tools holds the promise of further enhancing diagnostic accuracy and providing more personalized assessments for patients with movement disorders.[12][13]

References

A Comparative Guide to Ioflupane Imaging in Genetically Modified Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ioflupane ([¹²³I]FP-CIT) SPECT imaging with alternative in vivo imaging modalities for assessing the integrity of the dopaminergic system in genetically modified animal models of Parkinson's disease (PD). The objective is to offer a clear overview of the performance, experimental protocols, and underlying principles of these techniques to aid in the selection of the most appropriate imaging biomarker for preclinical research.

Introduction to Dopamine Transporter Imaging in Parkinson's Disease Models

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a decline in dopamine levels in the striatum. The dopamine transporter (DAT) is a key protein responsible for the reuptake of dopamine from the synaptic cleft and serves as a reliable marker for the health and density of these neurons.[1][2] In vivo imaging of DAT allows for the longitudinal assessment of dopaminergic neurodegeneration in animal models, providing a valuable tool for understanding disease progression and evaluating the efficacy of potential therapeutic interventions.[2]

Genetically modified animal models that recapitulate key aspects of familial PD, such as those with mutations in the α-synuclein (SNCA), leucine-rich repeat kinase 2 (LRRK2), and PTEN-induced kinase 1 (PINK1)/Parkin genes, are instrumental in this research.[3] this compound, a cocaine analog that binds with high affinity to DAT, is a widely used radiotracer for Single Photon Emission Computed Tomography (SPECT) imaging in both clinical and preclinical settings.[1][4][5]

Comparative Analysis of In Vivo Imaging Modalities

The selection of an imaging modality depends on various factors, including the specific research question, the animal model being used, and the available infrastructure. This section compares this compound SPECT with prominent alternatives: PET imaging with tracers like [¹⁸F]FE-PE2I and [¹⁸F]-DOPA, and SPECT imaging with other radioligands such as [⁹⁹mTc]TRODAT-1.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different imaging agents in various animal models of Parkinson's disease.

Table 1: this compound ([¹²³I]FP-CIT) SPECT Imaging Data

Animal ModelKey FindingsReference
α-Synuclein (A53T) Rat Minor trends consistent with disease progression detected. Low striatal ¹²³I-IFP SPECT signals observed.[6]
LRRK2 (G2019S) Human Patients No significant difference in putamen and caudate uptake values compared to idiopathic PD.[7]
PINK1/Parkin Knockout Mouse No specific in vivo [¹²³I]this compound SPECT data was found in the provided search results for this model.

Table 2: Alternative Imaging Modalities - Quantitative Data

Imaging AgentModalityAnimal ModelKey Quantitative FindingsReference
[¹⁸F]FE-PE2I PET6-OHDA RatSignificantly lower binding potential (BPND) in the lesioned striatum compared to the normal striatum.[1]
[¹⁸F]-DOPA PETMPTP MonkeyClose correlation between ¹⁸F-DOPA uptake in the striatum and the severity of parkinsonism.[8]
[⁹⁹mTc]TRODAT-1 SPECT6-OHDA RatHigh correlation between the reduction in striatal [⁹⁹mTc]TRODAT-1 binding and apomorphine-induced rotations (r = -0.887) and the number of tyrosine hydroxylase-positive neurons (r = 0.899).[9]
[¹²³I]β-CIT SPECTAAV-α-synuclein RatVisualization of decreased DAT ligand binding, suggesting dopaminergic neuronal death.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines generalized experimental protocols for this compound SPECT and a common alternative, [¹⁸F]FE-PE2I PET.

This compound ([¹²³I]FP-CIT) SPECT Imaging Protocol for Rodent Models
  • Animal Preparation:

    • Administer thyroid blocking agent (e.g., potassium iodide) 1-2 hours prior to radiotracer injection to minimize thyroid uptake of free ¹²³I.

    • Anesthetize the animal using isoflurane (e.g., 4-5% for induction, 1.5-2% for maintenance).

  • Radiotracer Administration:

    • Intravenously inject approximately 20 MBq (for mice) or 30 MBq (for rats) of [¹²³I]this compound (or [¹²³I]β-CIT as a similar tracer) via the tail vein.[2]

  • Uptake Period:

    • Allow for a 60-minute uptake period while the animal remains under anesthesia.[2]

  • SPECT Acquisition:

    • Position the animal in a small animal SPECT scanner (e.g., NanoSPECT/CT Plus).

    • Perform a helical SPECT scan of the brain for 60-90 minutes.[6]

    • Acquire a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction and Analysis:

    • Reconstruct SPECT images using appropriate software (e.g., HiSPECT).

    • Analyze images using software such as InVivoScope or DaTQUANT.[2][10]

    • Define regions of interest (ROIs) for the striatum and a reference region (e.g., cerebellum or occipital cortex) to calculate the specific binding ratio (SBR).[11][12]

    • SBR is typically calculated as: (Striatal Uptake - Reference Region Uptake) / Reference Region Uptake.[11]

[¹⁸F]FE-PE2I PET Imaging Protocol for Rodent Models
  • Animal Preparation:

    • Anesthetize the animal with isoflurane.

    • Cannulate the lateral tail vein for radiotracer injection.

  • Radiotracer Administration and PET Acquisition:

    • Position the animal in a small animal PET/CT scanner (e.g., BioPET/CT).

    • Initiate a dynamic PET scan and administer a bolus injection of [¹⁸F]FE-PE2I.

    • Acquire PET data in list mode for 60 minutes.[1]

    • Perform a CT scan for attenuation correction and anatomical localization.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data.

    • Calculate the striatal binding potential (BPND) using a simplified reference tissue model with the cerebellum as the reference region.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes relevant to this compound imaging in the context of Parkinson's disease research.

Dopaminergic_Synapse_and_Ioflupane_Binding cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC DA_Vesicle DA_Vesicle Dopamine->DA_Vesicle VMAT2 DA_Vesicle->Synaptic_Cleft Release DAT DAT Synaptic_Cleft->DAT Reuptake DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Binds This compound This compound ([¹²³I]FP-CIT) This compound->DAT Binds Signal_Transduction Signal Transduction DA_Receptor->Signal_Transduction Activates

Caption: this compound binding to the dopamine transporter (DAT) in the dopaminergic synapse.

Experimental_Workflow_Ioflupane_SPECT cluster_animal_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Genetically Modified Animal Model Thyroid_Block Thyroid Blockade (e.g., KI) Animal_Model->Thyroid_Block Anesthesia Anesthesia (Isoflurane) Thyroid_Block->Anesthesia Radiotracer_Injection [¹²³I]this compound Injection (i.v.) Anesthesia->Radiotracer_Injection Uptake Uptake Period (60 min) Radiotracer_Injection->Uptake SPECT_CT_Scan SPECT/CT Scan (60-90 min) Uptake->SPECT_CT_Scan Image_Reconstruction Image Reconstruction SPECT_CT_Scan->Image_Reconstruction ROI_Analysis ROI Analysis (Striatum vs. Reference) Image_Reconstruction->ROI_Analysis SBR_Calculation SBR Calculation ROI_Analysis->SBR_Calculation

Caption: General experimental workflow for this compound SPECT imaging in animal models.

PINK1_Parkin_Pathway cluster_cytosol Cytosol Healthy_Mito Healthy Mitochondrion PINK1 PINK1 Healthy_Mito->PINK1 PINK1 Cleaved & Degraded Damaged_Mito Damaged Mitochondrion Damaged_Mito->PINK1 PINK1 Accumulates & Activates Parkin Parkin PINK1->Parkin Recruits & Phosphorylates Ubiquitin Ubiquitin Parkin->Ubiquitin Ubiquitinates Mitochondrial Proteins Mitophagy Mitophagy Ubiquitin->Mitophagy Signals for

Caption: The PINK1/Parkin pathway of mitophagy, a key mechanism in some forms of familial PD.

Conclusion

This compound SPECT imaging is a valuable and widely used tool for assessing the integrity of the dopaminergic system in genetically modified animal models of Parkinson's disease. It offers a translational bridge to clinical studies where it is a standard diagnostic tool. However, the choice of imaging modality should be carefully considered based on the specific research objectives. PET imaging with tracers like [¹⁸F]FE-PE2I may offer higher sensitivity and is more suitable for dynamic imaging, while other SPECT tracers like [⁹⁹mTc]TRODAT-1 have also shown strong correlations with the extent of neurodegeneration.[2] The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their preclinical studies, ultimately contributing to the development of novel therapies for Parkinson's disease.

References

A Comparative Guide to Ioflupane SPECT and PET Ligands for Dopamine Transporter Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ioflupane Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) ligands for imaging the dopamine transporter (DAT). The objective is to offer a comprehensive resource for selecting the appropriate imaging modality and ligand for clinical research and drug development in the context of parkinsonian syndromes and other disorders affecting the dopaminergic system.

Introduction to Dopamine Transporter Imaging

The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by facilitating the reuptake of dopamine into the neuron.[1] The density of DAT is a key indicator of the health of dopaminergic neurons, which are significantly depleted in neurodegenerative disorders such as Parkinson's disease. Molecular imaging techniques like SPECT and PET, utilizing specific radioligands, allow for the in vivo visualization and quantification of DAT, providing valuable biomarkers for diagnosis, disease progression monitoring, and assessment of therapeutic interventions.[2]

This compound ([¹²³I]FP-CIT), a cocaine analog, is the most widely used SPECT ligand for DAT imaging.[3][4] In recent years, several PET ligands have been developed, offering potential advantages in terms of sensitivity, resolution, and quantification accuracy. This guide focuses on a comparative analysis of this compound SPECT with two prominent PET ligands: [¹¹C]PE2I and [¹⁸F]FE-PE2I.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound SPECT and the selected PET ligands.

LigandModalityBinding Affinity (Kᵢ/Kₑ)Selectivity (DAT/SERT)Reference
This compound ([¹²³I]FP-CIT)SPECTHigh2.78[5]
[¹¹C]PE2IPETHighHigh[1][6]
[¹⁸F]FE-PE2IPET12 nM (Kᵢ)29.4[5][7]

Table 1: Ligand Binding Characteristics. Kᵢ: Inhibition constant; Kₑ: Equilibrium dissociation constant. A lower value indicates higher affinity. DAT/SERT: Dopamine Transporter to Serotonin Transporter selectivity ratio. A higher value indicates greater selectivity for DAT.

Imaging Modality & LigandSensitivitySpecificityPatient CohortReference
This compound ([¹²³I]FP-CIT) SPECT0.941.0098 patients with uncertain parkinsonism[8]
[¹⁸F]FE-PE2I PET0.941.0098 patients with uncertain parkinsonism[8]
[¹¹C]PE2I PET vs. This compound SPECTHigh consistency in visual assessment-16 patients with parkinsonian disorders[9]

Table 2: Diagnostic Performance in Parkinsonian Syndromes. Sensitivity and specificity for detecting dopamine deficit in patients with parkinsonian syndromes compared to a reference standard (clinical diagnosis or comparison with the other modality).

Imaging Modality & LigandTypical Effective Dose (mSv)Reference
This compound ([¹²³I]FP-CIT) SPECT4.7[10]
[¹¹C]-based PET ligands (general)~5.2 µSv/MBq (average)[11]
[¹⁸F]-based PET ligands (general)~20.5 µSv/MBq (average)[11]
[¹⁸F]FDG PET/CT (for comparison)8.19 ± 0.83 (PET component)[12]

Table 3: Estimated Radiation Dosimetry. The effective dose for [¹¹C]PE2I and [¹⁸F]FE-PE2I can be estimated using the general values for ¹¹C and ¹⁸F-based tracers and the typically administered radioactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are the generalized experimental protocols for this compound SPECT and PET DAT imaging.

This compound ([¹²³I]FP-CIT) SPECT Protocol
  • Patient Preparation:

    • Thyroid blockade is administered at least 1 hour before tracer injection to minimize thyroid uptake of free radioiodine.

    • Patients are typically advised to be well-hydrated.

    • A review of concomitant medications that may interfere with DAT binding is performed.

  • Radiotracer Administration:

    • A sterile, pyrogen-free solution of this compound ([¹²³I]FP-CIT) is administered via a slow intravenous injection.

    • The typical injected activity is approximately 111-185 MBq.

  • Image Acquisition:

    • SPECT imaging is performed 3 to 6 hours after the injection.

    • A multi-head SPECT gamma camera equipped with high-resolution collimators is used.

    • Data is acquired over 360° with multiple projections.

    • Acquisition time is typically 30-45 minutes.

  • Image Processing and Analysis:

    • Images are reconstructed using filtered back-projection or iterative reconstruction algorithms.

    • Attenuation correction is applied.

    • Regions of interest (ROIs) are drawn over the striatum (caudate and putamen) and a reference region with negligible DAT density (e.g., occipital cortex or cerebellum).

    • The specific binding ratio (SBR) is calculated to quantify DAT availability.

PET Ligand ([¹¹C]PE2I or [¹⁸F]FE-PE2I) Protocol
  • Patient Preparation:

    • No specific dietary restrictions are typically required, though fasting may be recommended for some protocols.

    • Patients are positioned comfortably on the PET scanner bed.

    • A review of concomitant medications is conducted.

  • Radiotracer Administration:

    • [¹¹C]PE2I or [¹⁸F]FE-PE2I is administered as an intravenous bolus injection.

    • The injected activity is typically in the range of 370 MBq for ¹¹C-tracers and 185-370 MBq for ¹⁸F-tracers.

  • Image Acquisition:

    • Dynamic or static imaging can be performed.

    • For dynamic scans, acquisition starts simultaneously with tracer injection and continues for 60-90 minutes.

    • For static scans with [¹⁸F]FE-PE2I, a single acquisition of 20-30 minutes can be performed starting around 20-40 minutes post-injection.[8]

    • A PET/CT or PET/MR scanner is used.

  • Image Processing and Analysis:

    • Images are reconstructed with corrections for attenuation, scatter, and random coincidences.

    • For dynamic data, kinetic modeling (e.g., Simplified Reference Tissue Model) is often used to generate parametric images of binding potential (BPND).

    • For static data, the standardized uptake value ratio (SUVR) is calculated using a reference region.

    • ROIs are defined on the striatum and a reference region (cerebellum).

Visualizations

Dopamine Transporter Signaling Pathway

DAT_Signaling_Pathway Dopamine Neurotransmission and DAT Function cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA Dopamine DOPA->DA DDC Vesicle Synaptic Vesicle DA->Vesicle VMAT2 Synaptic_Cleft Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->DA VMAT2 VMAT2 Synaptic_Cleft->DAT Reuptake Receptor Dopamine Receptors (D1, D2) Synaptic_Cleft->Receptor Signaling Postsynaptic Signaling Receptor->Signaling

Caption: Diagram of the dopamine transporter's role in synaptic transmission.

Experimental Workflow for DAT Imaging

DAT_Imaging_Workflow Typical Workflow for Clinical DAT Imaging Studies cluster_pre_scan Pre-Scan Procedures cluster_scan Scanning cluster_post_scan Post-Scan Analysis Patient_Screening Patient Screening & Medication Review Thyroid_Blockade Thyroid Blockade (for this compound SPECT) Patient_Screening->Thyroid_Blockade Patient_Prep Patient Preparation & Informed Consent Thyroid_Blockade->Patient_Prep Tracer_Injection Radiotracer Injection (this compound, [11C]PE2I, or [18F]FE-PE2I) Patient_Prep->Tracer_Injection Uptake_Phase Uptake Phase (Waiting Period) Tracer_Injection->Uptake_Phase Image_Acquisition SPECT or PET Image Acquisition Uptake_Phase->Image_Acquisition Image_Reconstruction Image Reconstruction & Attenuation Correction Image_Acquisition->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (SBR, BPnd, SUVR) ROI_Analysis->Quantification Report Interpretation & Reporting Quantification->Report

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Ioflupane Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Ioflupane (I-123) is a critical component of laboratory safety and regulatory compliance. As a radiopharmaceutical, this compound necessitates stringent handling and disposal protocols to mitigate radiation risks and ensure a safe working environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound and associated contaminated materials.

Core Principles of this compound Disposal

The fundamental principle governing the disposal of this compound is that all materials associated with its preparation and administration, including any unused product and its container, must be treated as radioactive waste.[1][2] Disposal must adhere to the regulations and licenses of local competent official organizations.[1][3][2]

This compound contains Iodine-123 (I-123), which has a physical half-life of 13.2 hours.[1][4][2] This relatively short half-life allows for two primary disposal pathways: decay-in-storage for smaller quantities and disposal through an authorized radioactive waste vendor for larger quantities or as institutional policy dictates.

Quantitative Data Summary

For quick reference, the key radiological data for this compound (I-123) is summarized in the table below.

PropertyValue
RadionuclideIodine-123 (I-123)
Half-life13.2 hours[1][4][2]
Primary EmissionsGamma radiation (159 keV), X-rays (27 keV)[1][4][2]

Procedural Steps for this compound Disposal

Adherence to the following step-by-step protocols is mandatory for the safe disposal of this compound waste.

Step 1: Segregation and Collection of Waste

Immediately after use, all materials that have come into contact with this compound must be segregated as radioactive waste. This includes:

  • Unused this compound solution

  • Vials and syringes

  • Gloves and personal protective equipment (PPE)

  • Bench paper and absorbent materials

These items should be collected in clearly labeled, dedicated radioactive waste containers.

Step 2: Choosing the Correct Disposal Pathway

The appropriate disposal method for this compound waste depends on the quantity and radioactivity level of the material, as well as institutional and local regulations.

For laboratories generating small quantities of this compound waste, the decay-in-storage method is a viable option. This process involves storing the radioactive waste until it has decayed to background radiation levels.

Experimental Protocol for Decay-in-Storage:

  • Secure Storage: Place the sealed and labeled radioactive waste container in a designated, secure storage area, such as a locked cabinet within a "hot lab".[5]

  • Decay Period: Store the waste for a minimum of 10 half-lives. For I-123, this equates to at least 132 hours (5.5 days).

  • Radiation Monitoring: After the decay period, monitor the waste container using a calibrated radiation survey meter to ensure that the radiation levels are indistinguishable from background levels.

  • De-identification: Once confirmed to be at background levels, deface or remove all radioactive material labels from the container.

  • Final Disposal: The de-identified waste can then be disposed of as regular medical or chemical waste, in accordance with institutional guidelines. For liquid waste that has decayed, disposal down the sink may be permissible, but this must be witnessed and documented by two qualified individuals.[5]

For larger quantities of this compound waste or when institutional policy prohibits decay-in-storage, disposal must be handled by a licensed radioactive waste vendor.

Procedure for Disposal via an Authorized Vendor:

  • Packaging: Package the radioactive waste in accordance with the vendor's specifications and Department of Transportation (DOT) regulations for the transport of radioactive materials.

  • Documentation: Complete all necessary waste manifests and documentation as required by the vendor and regulatory agencies.

  • Scheduled Pickup: Arrange for a scheduled pickup of the waste by the authorized vendor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

IoflupaneDisposalWorkflow cluster_0 Start: this compound Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Disposal Pathway Decision cluster_3 Pathway A: Decay-in-Storage cluster_4 Pathway B: Authorized Vendor start Generation of This compound Waste segregate Segregate and Collect in Labeled Container start->segregate decision Small Quantity? segregate->decision decay Store for >10 Half-Lives (>132 hours) decision->decay Yes package Package for Shipment decision->package No monitor Monitor for Background Radiation Levels decay->monitor deface Deface Radioactive Labels monitor->deface dispose_normal Dispose as Normal Waste deface->dispose_normal document Complete Waste Manifests package->document vendor_pickup Arrange Vendor Pickup document->vendor_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding the highest standards of radiological safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ioflupane
Reactant of Route 2
Ioflupane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.